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  • Product: 1,1-DIMETHYLSILA-11-CROWN-4
  • CAS: 18339-94-1

Core Science & Biosynthesis

Foundational

Foreword: The Emergence of Silacrown Ethers in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-dimethylsila-11-crown-4 Crown ethers, since their discovery by Charles Pedersen, have constituted a cornerstone of supramolecular chemistry, primar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-dimethylsila-11-crown-4

Crown ethers, since their discovery by Charles Pedersen, have constituted a cornerstone of supramolecular chemistry, primarily due to their remarkable ability to selectively complex metal cations. The strategic replacement of a methylene bridge within a traditional crown ether framework with a disubstituted silyl group gives rise to a class of compounds known as silacrown ethers. This substitution is not merely a structural curiosity; it imparts significant changes to the molecule's physicochemical properties. Notably, incorporating a silicon atom can alter the compound's ionophoric behavior, reduce biological toxicity compared to carbon analogs, and introduce unique hydrolytic sensitivities.[1][2][3][4] These attributes have opened new avenues for their application as phase-transfer catalysts, in ion-selective electrodes, and as potential therapeutics for channelopathy diseases.[2][3][5]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific member of this class: 1,1-dimethylsila-11-crown-4. The protocols and insights presented herein are designed for researchers and professionals in chemistry and drug development, emphasizing the causal relationships behind experimental choices to ensure reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of 1,1-dimethylsila-11-crown-4

Core Synthetic Principle: Navigating Cyclization vs. Polymerization

The synthesis of macrocycles like 1,1-dimethylsila-11-crown-4 is fundamentally a competition between the desired intramolecular cyclization and the undesired intermolecular polymerization. The primary strategy to favor the former is the application of high-dilution conditions.[5][6] By maintaining a very low concentration of the reactants, the probability of one reactive end of a molecule encountering its other end to close the ring is statistically increased over the probability of it encountering another molecule to form a linear polymer.

The reaction proceeds via a Williamson ether synthesis-type mechanism, where the dialkoxide of triethylene glycol acts as a nucleophile, attacking the electrophilic silicon center of dichlorodimethylsilane to form the cyclic siloxane ether.

Experimental Protocol: A Step-by-Step Methodology

This protocol details the reaction between dichlorodimethylsilane and triethylene glycol.

Reagents and Materials:

  • Dichlorodimethylsilane (Cl₂Si(CH₃)₂)

  • Triethylene glycol (HO(CH₂CH₂O)₃H)

  • Sodium Hydroxide (NaOH), pellets

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Syringe pump for controlled addition

Causality Behind Component Selection:

  • Dichlorodimethylsilane: This is the silicon source. Its two chlorine atoms are excellent leaving groups, facilitating the nucleophilic substitution by the alkoxide. It readily reacts with water and must be handled under inert conditions.[7][8]

  • Triethylene Glycol: This polyether diol provides the backbone of the crown ether ring.

  • Sodium Hydroxide: A strong base is essential to deprotonate the terminal hydroxyl groups of the glycol, forming the much more potent sodium dialkoxide nucleophile.[9]

  • Tetrahydrofuran (THF): THF is an ideal solvent as it is relatively inert to the reactants, has a suitable boiling point for reflux, and can dissolve both the organic precursors and the intermediate sodium alkoxide salt.[9]

Procedure:

  • System Preparation: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Base and Glycol Solution: To the reaction flask, add 45.0 g (0.30 mol) of triethylene glycol and 1.5 L of anhydrous THF. Begin vigorous stirring and add 24.0 g (0.60 mol) of sodium hydroxide pellets. Stir the suspension for 1 hour at room temperature to initiate the formation of the sodium salt of the glycol.

  • Silane Solution Preparation: In a separate dry flask under nitrogen, prepare a solution of 38.7 g (0.30 mol) of dichlorodimethylsilane in 500 mL of anhydrous THF.

  • High-Dilution Addition: Transfer the dichlorodimethylsilane solution to a gas-tight syringe and place it on a syringe pump. Add this solution to the vigorously stirred glycol/NaOH suspension over a period of 8-10 hours. A slow, controlled addition is critical to maintain high-dilution conditions and maximize the yield of the cyclic product.

  • Reaction and Reflux: Upon completion of the addition, heat the reaction mixture to reflux and maintain it for 12 hours with continued stirring to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A fine white precipitate of sodium chloride (NaCl) will be present.

    • Remove the bulk of the THF using a rotary evaporator.

    • Add 500 mL of dichloromethane to the resulting slurry to dissolve the organic product and filter off the NaCl salt through a sintered glass funnel.

    • Wash the salt cake with an additional 100 mL of dichloromethane.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product as a viscous oil.

  • Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 96 °C at 9 mmHg.[10] This step is crucial for removing any linear oligomers and unreacted starting materials. The final product is a clear, colorless liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Triethylene Glycol & NaOH in THF R1 Slow Addition of Silane Solution (High Dilution, 8-10 hrs) P1->R1 P2 Dissolve Dichlorodimethylsilane in THF P2->R1 R2 Reflux Mixture (12 hrs) R1->R2 W1 Solvent Evaporation R2->W1 W2 Filter NaCl Byproduct W1->W2 W3 Crude Product Isolation W2->W3 P3 Vacuum Distillation (96°C @ 9 mmHg) W3->P3 CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties start Purified Product (from Distillation) nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms bp Boiling Point start->bp den Density start->den ri Refractive Index start->ri result Structure & Purity Confirmed: 1,1-dimethylsila-11-crown-4 nmr->result ftir->result ms->result bp->result den->result ri->result

Caption: Workflow for the comprehensive characterization of the final product.

References

  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application -A Review. (2020). J. Chosun Natural Sci. Available at: [Link]

  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. ResearchGate. Available at: [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. Available at: [Link]

  • Clementino, L. D., et al. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. ResearchGate. Available at: [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. ResearchGate. Available at: [Link]

  • Häring, M., et al. (2021). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Angewandte Chemie International Edition, 60(15), 8464-8469. Available at: [Link]

  • The potential therapeutic application of silacrown ether compounds in channelopathy diseases. (2024). ResearchGate. Available at: [Link]

  • Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. (2025). ResearchGate. Available at: [Link]

  • DIMETHYLSILA-11-CROWN-4, 95%. Gelest, Inc. Available at: [Link]

  • FT-IR spectra of seven kinds of crown ether resins embedded in high-porous silica beads. ResearchGate. Available at: [Link]

  • Method for preparing dichlorodimethylsilane by virtue of disproportionation. Google Patents.
  • 1,1-dimethylsila-11-crown-4. Chemsrc. Available at: [Link]

  • Dimethyldichlorosilane. Wikipedia. Available at: [Link]

  • 1,1-DIMETHYLSILA-11-CROWN-4. Matrix Fine Chemicals. Available at: [Link]

  • Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts. ResearchGate. Available at: [Link]

  • Blair, S., et al. (2004). Metal complexation of thiacrown ether macrocycles by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(7), 1020-1029. Available at: [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]

  • Coglitore, R., et al. (2022). Direct synthetic routes to functionalised crown ethers. Organic & Biomolecular Chemistry, 20(4), 699-708. Available at: [Link]

  • Mass Spectrometry of Aliphatic Ethers. YouTube. Available at: [Link]

  • Wang, Y., et al. (2009). Spectroscopy, NMR and DFT Studies on Molecular Recognition of Crown Ether Bridged Chiral Heterotrinuclear Salen Zn(II) Complex. Spectroscopy Letters, 42(6-7), 366-376. Available at: [Link]

  • One-step synthesis of 1,1-dimethyl and 1-spirocycloalkane-1,2,3,4-tetrahydro-.beta.-carbolines. ResearchGate. Available at: [Link]

  • 18-crown-6. Organic Syntheses. Available at: [Link]

  • 1,1-DIMETHYLSILA-14-CROWN-5. FDA Global Substance Registration System. Available at: [Link]

  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC - NIH. Available at: [Link]

  • Diethylene Glycol (DEG) for Silanol Condensation Reactions for Industrial. Ookto. Available at: [Link]

  • FT-IR spectrum of Crown ether, Aldehyde, and Ketone. ResearchGate. Available at: [Link]

  • Dichlorodimethylsilane. PubChem. Available at: [Link]

  • Crown Ether Active Template Synthesis of Rotaxanes. ChemRxiv. Available at: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. Available at: [Link]

  • SYNTHESIS OF CROWN AND LARIAT ETHER COMPOUNDS. Texas Tech University. Available at: [Link]

  • Mass Spectrometry. Bruker. Available at: [Link]

  • The stoichiometric reaction of 516 g of dimethyl dichlorosilane with water results in a tetramer... YouTube. Available at: [Link]

  • An infrared spectroscopic investigation of possible 1, 4-transannular interaction in 1, 1-dimethyl-1-sila-4-thiacyclohexane. eCommons. Available at: [Link]

  • (29Si) Silicon NMR. University of Ottawa. Available at: [Link]

  • 1 H NMR spectra of methylene groups on the crown ether ring for... ResearchGate. Available at: [Link]

  • Preparation of poly(diethylsiloxane) with the NaOH/12-crown-4 catalyst. ResearchGate. Available at: [Link]

  • Dimethylsila-14-crown-5. CAS Common Chemistry. Available at: [Link]

Sources

Exploratory

Spectroscopic Profile of 1,1-dimethylsila-11-crown-4: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1,1-dimethylsila-11-crown-4. In the absence of a complete, publicly available experimental dataset for this specific molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1,1-dimethylsila-11-crown-4. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals working with organosilicon compounds and crown ethers.

Introduction to 1,1-dimethylsila-11-crown-4

1,1-dimethylsila-11-crown-4, with the chemical formula C₈H₁₈O₄Si and a molecular weight of 206.31 g/mol , is a member of the silacrown ether family. These compounds are structural analogs of traditional crown ethers, where a carbon atom in the macrocyclic ring is replaced by a silicon atom. This substitution introduces unique properties, including altered cation binding selectivity and solubility, making them of interest in areas such as phase-transfer catalysis and ionophoric applications. A recent study has explored the potential of silacrown ethers as ion transport modifiers, highlighting their physiological effects and comparing them to their carbon analogs.[1][2][3] The dimethylsilyl group offers a lipophilic character while the crown ether cavity provides a site for cation coordination.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy data for 1,1-dimethylsila-11-crown-4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic and organometallic compounds. For 1,1-dimethylsila-11-crown-4, we anticipate characteristic signals in ¹H, ¹³C, and ²⁹Si NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 0.1 - 0.2Singlet6HSi-(CH ₃)₂
b~ 3.6 - 3.7Triplet8H-O-CH ₂-CH₂-O-
c~ 3.7 - 3.8Triplet4HSi-O-CH ₂-

Causality behind Predictions:

  • Signal a (Si-(CH₃)₂): The protons of the two methyl groups attached to the silicon atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region (around 0.1-0.2 ppm). This is a characteristic chemical shift for methyl groups bonded to silicon.

  • Signals b and c (-O-CH₂-CH₂-O- and Si-O-CH₂-): The ethylene glycol units of the crown ether ring will give rise to signals in the 3.6-3.8 ppm range, which is typical for protons on carbons adjacent to oxygen atoms. Due to the symmetry of the molecule, the four -O-CH₂- groups are equivalent (signal b), and the two Si-O-CH₂- groups are also equivalent to each other (signal c). The signals are predicted to be triplets due to coupling with the adjacent CH₂ groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, corresponding to the three distinct carbon environments.

Predicted SignalChemical Shift (δ, ppm)Assignment
1~ -2.0 - 0.0C H₃-Si
2~ 62 - 64Si-O-C H₂-
3~ 70 - 72-O-C H₂-CH₂-O-

Causality behind Predictions:

  • Signal 1 (CH₃-Si): The carbon atoms of the methyl groups attached to silicon typically appear at a very high field, often below 0 ppm.

  • Signal 2 (Si-O-CH₂-): The carbon atoms directly bonded to the silicon via an oxygen atom are expected in the 62-64 ppm range.

  • Signal 3 (-O-CH₂-CH₂-O-): The carbons within the ethylene glycol units of the crown ether ring are predicted to have a chemical shift in the 70-72 ppm region, which is characteristic for such structures.[4][5][6][7]

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. For 1,1-dimethylsila-11-crown-4, a single resonance is expected.

Predicted Chemical Shift (δ, ppm)Assignment
~ -10 to -20(CH ₃)₂Si (O-)₂

Causality behind Predictions: The chemical shift of the silicon atom is sensitive to the nature of the substituents. For a dialkyl-dialkoxy silane, the ²⁹Si chemical shift is expected to be in the range of -10 to -20 ppm relative to tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,1-dimethylsila-11-crown-4 is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted m/zIon Structure/Fragment Lost
206[M]⁺
191[M - CH₃]⁺
147[M - C₂H₄O - CH₃]⁺
103[(CH₃)₂Si-O-CH₂-CH₂-O]⁺
75[(CH₃)₂SiOH]⁺
59[(CH₃)₂SiH]⁺

Causality behind Predictions: The fragmentation of silacrown ethers is expected to follow pathways characteristic of both crown ethers and organosilicon compounds.

  • [M]⁺ (m/z 206): The molecular ion peak, corresponding to the intact molecule.

  • [M - CH₃]⁺ (m/z 191): Loss of a methyl group from the silicon atom is a very common fragmentation pathway for dimethylsilyl compounds, leading to a stable silylium ion.

  • Fragmentation of the crown ether ring: Cleavage of the polyether chain is expected, leading to smaller fragments containing the silicon atom. The loss of ethylene oxide units (C₂H₄O) is a common fragmentation pattern for polyethers.

  • Rearrangement and smaller fragments: Rearrangement reactions can lead to the formation of stable ions like [(CH₃)₂SiOH]⁺ (m/z 75) and [(CH₃)₂SiH]⁺ (m/z 59).[8][9][10][11]

Infrared (IR) and Raman Spectroscopy

The vibrational spectra (IR and Raman) of 1,1-dimethylsila-11-crown-4 will be dominated by vibrations of the Si-O-C, C-O-C, Si-C, and C-H bonds.

Predicted Wavenumber (cm⁻¹)AssignmentIntensity (IR)Intensity (Raman)
2950-2850C-H stretchingStrongStrong
1260Si-CH₃ symmetric deformationStrongMedium
1100-1000Si-O-C and C-O-C stretchingVery StrongMedium
950-850Si-O stretchingStrongStrong
840Si-C stretchingMediumStrong
800Si-CH₃ rockingStrongMedium

Causality behind Predictions:

  • C-H stretching: The C-H bonds of the methyl and methylene groups will give rise to strong bands in the 2850-2950 cm⁻¹ region in both IR and Raman spectra.

  • Si-CH₃ vibrations: The symmetric deformation of the Si-CH₃ groups is expected to produce a strong and characteristic band around 1260 cm⁻¹. The Si-C stretching and Si-CH₃ rocking modes are also expected in the fingerprint region.

  • Ether and Siloxane Linkages: The most intense bands in the IR spectrum are predicted to be the asymmetric stretching vibrations of the Si-O-C and C-O-C linkages, appearing in the 1000-1100 cm⁻¹ region. These bonds have large dipole moment changes during vibration. The corresponding symmetric stretches will be more prominent in the Raman spectrum.[12][13][14][15][16]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of silacrown ethers, adaptable for 1,1-dimethylsila-11-crown-4.

Synthesis of 1,1-dimethylsila-11-crown-4

A common method for the synthesis of silacrown ethers is the reaction of a di-functionalized silane with a polyethylene glycol.[17]

Reaction: (CH₃)₂SiCl₂ + HO-(CH₂CH₂O)₃-H + 2 C₅H₅N → (CH₃)₂Si(O-CH₂CH₂-O)₃ + 2 C₅H₅N·HCl

Step-by-Step Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve triethylene glycol and pyridine in a suitable anhydrous solvent (e.g., toluene).

  • Cool the solution in an ice bath.

  • Slowly add a solution of dichlorodimethylsilane in the same solvent to the cooled solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

  • Cool the mixture and filter to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1,1-dimethylsila-11-crown-4.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of 1,1-dimethylsila-11-crown-4 Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR NMR Analysis (¹H, ¹³C, ²⁹Si) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight & Fragmentation VibSpec Vibrational Spectroscopy (IR & Raman) Purification->VibSpec Functional Group Identification Interpretation Comprehensive Spectroscopic Profile NMR->Interpretation MS->Interpretation VibSpec->Interpretation

Caption: Workflow for the synthesis and spectroscopic characterization of 1,1-dimethylsila-11-crown-4.

Conclusion

This technical guide presents a detailed, albeit predictive, spectroscopic profile of 1,1-dimethylsila-11-crown-4. The provided data for ¹H NMR, ¹³C NMR, ²⁹Si NMR, Mass Spectrometry, and IR/Raman spectroscopy are based on established principles and data from analogous structures. This information serves as a valuable resource for the identification and characterization of this and related silacrown ethers, and provides a framework for experimental design and data interpretation in the fields of organosilicon chemistry and materials science.

References

  • Torizuka, K., & Sato, T. (1979). Synthesis of new crown ethers and their metal complexes: 1H and 13C NMR study. Organic Magnetic Resonance, 12(4), 190–195. [Link]

  • Kleinpeter, E., Gäbler, M., Schroth, W., Mattinen, J., & Pihlaja, K. (1988). The stereochemistry of crown ethers. II —1H and 13C NMR structural study in solution. Magnetic Resonance in Chemistry, 26(5), 387–391. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Arkles, B. (1982). U.S. Patent No. 4,362,884. Washington, DC: U.S.
  • Gelest, Inc. (n.d.). DIMETHYLSILA-14-CROWN-5, 95%. Retrieved from [Link]

  • Hirayama, Y., & Nakanishi, S. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

  • Gupper, A., & Wilhelm, P. (2008). Infrared and Raman spectra, conformations, ab initio calculations and spectral assignments of 1-fluoro-1-silacyclohexane. Journal of Molecular Structure, 881(1-3), 54-64. [Link]

  • Un, S., et al. (2024). Beryllium halide complexes of a bulky bis(amidinato) ligand. Dalton Transactions. [Link]

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  • Arkles, B., & Crosby, J. (1988). U.S. Patent No. 4,766,224. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to 1,1-Dimethylsila-11-crown-4 (CAS Number: 18339-94-1)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1,1-dimethylsila-11-crown-4 (CAS No. 18339-94...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,1-dimethylsila-11-crown-4 (CAS No. 18339-94-1), a member of the silacrown ether family. Silacrown ethers are organosilicon analogues of crown ethers, where a silicon atom replaces a carbon atom in the polyether ring. This substitution imparts unique physicochemical properties and has opened new avenues for research, particularly in the fields of ion transport, catalysis, and pharmacology. This document consolidates the current understanding of 1,1-dimethylsila-11-crown-4, detailing its chemical and physical characteristics, potential applications, and preliminary biological insights. While specific pharmacological data on this particular molecule is emerging, this guide draws upon the broader knowledge of silacrown ethers to provide a forward-looking perspective for its potential in drug discovery and development.

Chemical Identity and Physicochemical Properties

1,1-Dimethylsila-11-crown-4 is systematically known as 2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane.[1] Its core structure consists of an eleven-membered ring containing four oxygen atoms and one silicon atom, with two methyl groups attached to the silicon.

PropertyValueReference
CAS Number 18339-94-1[2]
Molecular Formula C8H18O4Si[2]
Molecular Weight 206.31 g/mol [1][2]
Boiling Point 96 °C at 9 mmHg[1]
Density 1.07 g/mL[1]
Flash Point 77 °C[1]
Refractive Index 1.4487 @ 20°C[1]
Hydrolytic Sensitivity Reacts slowly with moisture/water[1]

Synthesis of Silacrown Ethers: A Representative Approach

While a specific, detailed synthesis protocol for 1,1-dimethylsila-11-crown-4 is not extensively published in peer-reviewed literature, a general and established method for the synthesis of silacrown ethers involves the reaction of a di-alkoxy or di-chlorosilane with a suitable polyethylene glycol derivative.[3] This approach, a modification of the Williamson ether synthesis, provides a versatile route to various silacrown ethers.

A plausible synthetic route for 1,1-dimethylsila-11-crown-4 would involve the condensation reaction between dichlorodimethylsilane and triethylene glycol in the presence of a base to neutralize the HCl byproduct.

Conceptual Synthesis Workflow:

G Dichlorodimethylsilane Dichlorodimethylsilane Reaction Condensation Reaction Dichlorodimethylsilane->Reaction TriethyleneGlycol Triethylene Glycol TriethyleneGlycol->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Purification Purification (Distillation/Chromatography) Reaction->Purification Crude Product Product 1,1-Dimethylsila-11-crown-4 Purification->Product Purified Product

Figure 1: A conceptual workflow for the synthesis of 1,1-dimethylsila-11-crown-4.

Step-by-Step Methodology (Representative Protocol):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous toluene.

  • Addition of Reactants: Triethylene glycol and a non-nucleophilic base, such as pyridine, are dissolved in the toluene. The solution is cooled in an ice bath.

  • Slow Addition: A solution of dichlorodimethylsilane in anhydrous toluene is added dropwise from the dropping funnel to the stirred solution over several hours to maintain a low concentration of the dichlorosilane and favor cyclization over polymerization.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.

  • Workup: The reaction mixture is cooled, and the pyridinium hydrochloride salt is removed by filtration. The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure 1,1-dimethylsila-11-crown-4.

Biological and Pharmacological Potential: Insights from Silacrown Ether Research

Direct pharmacological studies on 1,1-dimethylsila-11-crown-4 are limited. However, research on analogous silacrown ethers provides a strong foundation for its potential biological activities, primarily as an ionophore with applications in channelopathy diseases.[4][5][6]

Ionophoric Activity and Ion Transport Modification

Crown ethers are renowned for their ability to selectively bind cations, facilitating their transport across lipid membranes. Silacrown ethers retain this ionophoric property.[7][8] Studies on larger ring silacrown ethers have demonstrated their ability to modify ion transport across cell membranes, particularly impacting calcium (Ca²⁺) and potassium (K⁺) channels.[4][6][7][8]

Research on cardiovascular cell lines has shown that certain silacrown ethers can inhibit spontaneous Ca²⁺ transients, an effect that appears to be linked to their influence on membrane potential and the suppression of action potential firing.[7][8] This suggests a potential therapeutic application in conditions characterized by abnormal ion channel function, such as cardiac arrhythmias and hypertension.[5][6] The physiological effects of silacrowns appear to be related to the enhancement of K⁺ conductance, leading to membrane hyperpolarization.[5][6]

G cluster_membrane Cell Membrane IonChannel Ion Channel (e.g., K+ Channel) Hyperpolarization Membrane Hyperpolarization IonChannel->Hyperpolarization Leads to Silacrown 1,1-Dimethylsila-11-crown-4 Silacrown->IonChannel Enhances Conductance K_ion_out K+ Ion (extracellular) K_ion_in K+ Ion (intracellular) K_ion_in->K_ion_out Efflux CellularResponse Modulated Cellular Response (e.g., Reduced Excitability) Hyperpolarization->CellularResponse Results in

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 1,1-Dimethylsila-11-crown-4

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular structure of 1,1-dimethylsila-11-crown-4, a unique macrocyclic compound with signifi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of 1,1-dimethylsila-11-crown-4, a unique macrocyclic compound with significant potential in various scientific and therapeutic applications. As a member of the silacrown ether family, its structure, which incorporates a dimethylsilyl group into an 11-membered crown ether framework, imparts distinct properties that are of considerable interest to researchers in supramolecular chemistry, ion transport, and drug delivery.

Introduction: The Advent of Silacrown Ethers

Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind metal and organic cations. This property has led to their widespread use as phase-transfer catalysts and ionophores. The introduction of a silicon atom into the crown ether framework, giving rise to "silacrowns," represents a significant modification of this important class of molecules. These organosilicon analogues exhibit altered ionophoric behavior and, notably, a different toxicity profile compared to their all-carbon counterparts.[1][2][3]

1,1-Dimethylsila-11-crown-4, also known by its systematic name 1,1-dimethyl-1,3,6,9,11-tetraoxa-1-silacycloundecane, is a key example of this class.[4] Its 11-membered ring is analogous to the 12-crown-4 ether, with one ethylene glycol unit replaced by a dimethylsiloxane unit. This substitution has profound implications for the molecule's size, conformation, and ion-binding capabilities.

Molecular Architecture and Synthesis

The molecular formula of 1,1-dimethylsila-11-crown-4 is C8H18O4Si, with a molecular weight of 206.31 g/mol .[4] The structure consists of a cycloundecane ring containing four oxygen atoms and one silicon atom. The silicon atom is substituted with two methyl groups.

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// Define nodes Si [label="Si", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O1 [label="O", pos="-1.5,1.5!", fillcolor="#EA4335"]; C1 [label="C", pos="-2.5,0.5!", fillcolor="#F1F3F4"]; C2 [label="C", pos="-2.5,-0.5!", fillcolor="#F1F3F4"]; O2 [label="O", pos="-1.5,-1.5!", fillcolor="#EA4335"]; C3 [label="C", pos="-0.5,-2.5!", fillcolor="#F1F3F4"]; C4 [label="C", pos="0.5,-2.5!", fillcolor="#F1F3F4"]; O3 [label="O", pos="1.5,-1.5!", fillcolor="#EA4335"]; C5 [label="C", pos="2.5,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C", pos="2.5,0.5!", fillcolor="#F1F3F4"]; O4 [label="O", pos="1.5,1.5!", fillcolor="#EA4335"]; Me1 [label="CH₃", pos="-0.7,-0.7!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Me2 [label="CH₃", pos="0.7,-0.7!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges Si -- O1; O1 -- C1; C1 -- C2; C2 -- O2; O2 -- C3; C3 -- C4; C4 -- O3; O3 -- C5; C5 -- C6; C6 -- O4; O4 -- Si; Si -- Me1; Si -- Me2; }

Figure 1: 2D representation of 1,1-dimethylsila-11-crown-4.
Synthesis Protocol

The synthesis of silacrown ethers is generally achieved through a transesterification reaction between a dialkoxysilane and a polyethylene glycol in the presence of a suitable catalyst.[5][6] This method allows for the controlled formation of the macrocyclic structure, with the more volatile silacrown being preferentially removed from the equilibrating reaction mixture by distillation.[5]

Experimental Protocol: Synthesis of 1,1-Dimethylsila-11-crown-4

  • Reactants:

    • Dimethyldimethoxysilane

    • Triethylene glycol

    • Transesterification catalyst (e.g., a titanate catalyst)[6]

  • Procedure: a. Combine dimethyldimethoxysilane and triethylene glycol in a reaction flask equipped with a distillation apparatus. b. Add the transesterification catalyst to the mixture. c. Heat the reaction mixture to slowly distill off the alcohol byproduct (methanol in this case). This drives the equilibrium towards the formation of the silacrown. d. After approximately 80-95% of the theoretical amount of alcohol has been removed, the product, 1,1-dimethylsila-11-crown-4, is isolated from the reaction mixture by distillation under reduced pressure.[5]

graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

Reactants [label="Dimethyldimethoxysilane +\nTriethylene Glycol +\nCatalyst"]; Reaction [label="Transesterification Reaction"]; Distillation1 [label="Distill off Methanol"]; Equilibrium [label="Equilibrating Mixture"]; Distillation2 [label="Vacuum Distillation"]; Product [label="1,1-Dimethylsila-11-crown-4", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactants -> Reaction; Reaction -> Distillation1; Distillation1 -> Equilibrium; Equilibrium -> Distillation2; Distillation2 -> Product; }

Figure 2: General workflow for the synthesis of 1,1-dimethylsila-11-crown-4.

Spectroscopic and Physical Characterization

A thorough understanding of the molecular structure of 1,1-dimethylsila-11-crown-4 requires a detailed analysis of its spectroscopic and physical properties.

Table 1: Physical Properties of 1,1-Dimethylsila-11-crown-4

PropertyValueReference
CAS Number 18339-94-1[4]
Molecular Formula C8H18O4Si[4]
Molecular Weight 206.31 g/mol [4]
Boiling Point 96 °C at 9 mmHg[4]
Density 1.07 g/mL[4]
Refractive Index 1.4487 @ 20 °C[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons on the silicon atom and the methylene protons of the ethylene glycol units. The protons of the methyl groups attached to the silicon will appear as a singlet, typically at a high field (around 0.1 ppm). The methylene protons of the -(CH₂)₂-O- groups will exhibit more complex multiplets in the region of 3.5-4.0 ppm, reflecting their different chemical environments within the flexible crown ether ring.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons attached to silicon at a high field. The methylene carbons of the ethylene glycol units will appear in the region of 60-75 ppm. The exact chemical shifts will be sensitive to the conformation of the ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-dimethylsila-11-crown-4 will be dominated by strong absorptions corresponding to the Si-O-C and C-O-C stretching vibrations. A prominent, broad band in the 1000-1100 cm⁻¹ region is characteristic of the asymmetric stretching of the Si-O-C and C-O-C bonds. Additionally, C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of cyclic siloxanes often results in fragmentation patterns that can provide valuable structural information. For smaller rings like 1,1-dimethylsila-11-crown-4, a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) is expected. Other fragmentation pathways may involve the cleavage of the polyether chain.

Conformational Analysis and Ion Binding

The incorporation of the dimethylsilyl group significantly influences the conformation and ion-binding properties of the crown ether. The Si-O bond is longer than the C-O bond, and the C-Si-C bond angle is smaller than the corresponding C-O-C angle in a traditional crown ether. These geometric differences, combined with the flexibility of the macrocycle, result in a unique three-dimensional structure.

While a definitive crystal structure for 1,1-dimethylsila-11-crown-4 is not publicly available, computational modeling and comparison with related structures suggest a flexible conformation in solution. This flexibility is crucial for its ability to encapsulate cations. The cavity size of 1,1-dimethylsila-11-crown-4 is expected to be suitable for binding small cations, with a potential preference for Li⁺ or Na⁺.

The ionophoric properties of silacrowns have been demonstrated, and they are known to act as phase-transfer catalysts.[1][5] The efficiency and selectivity of ion transport are dependent on the match between the cation size and the cavity of the silacrown.[7][8][9] The dimethylsilyl group, being more lipophilic than an ethylene glycol unit, can also influence the solubility of the crown ether and its complexes in different solvents.

Applications and Future Perspectives

The unique structural features of 1,1-dimethylsila-11-crown-4 open up a range of potential applications for researchers and drug development professionals:

  • Ion-Selective Sensors: The ability to selectively bind certain cations makes it a candidate for use in ion-selective electrodes and sensors.

  • Phase-Transfer Catalysis: Its demonstrated efficacy as a phase-transfer catalyst can be exploited in various organic synthesis applications.[5][10]

  • Drug Delivery Systems: The biocompatibility of organosilicon compounds, coupled with the ion-binding capabilities of the crown ether moiety, suggests potential for use in targeted drug delivery systems. The silacrown could act as a carrier for ionic drugs or be incorporated into larger delivery vehicles.

  • Ion Channel Modulation: The ability of crown ethers to transport ions across membranes suggests that silacrowns could be investigated as modulators of ion channel activity, a key area in drug discovery for a variety of diseases.[11]

The field of silacrown ethers is still evolving, and further research into the specific properties of 1,1-dimethylsila-11-crown-4 is warranted. Detailed studies on its ion-binding constants with a range of cations, its conformational dynamics in different environments, and its biological activity will provide a more complete understanding of this fascinating molecule and pave the way for its application in advanced technologies.

References

  • Current time information in Liverpool, GB. (n.d.).
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  • Arkles, B. (1983).
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  • Arkles, B. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases.
  • Arkles, B., King, K., Anderson, R., & Peterson, W. (1983). Silacrowns: phase-transfer catalysts. Organometallics, 2(3), 454-457.
  • Google Patents. (n.d.). US4362884A - Silacrown ethers, method of making same, and use as phase-transfer catalysts.
  • Gelest, Inc. (n.d.). DIMETHYLSILA-11-CROWN-4, 95%. Retrieved January 14, 2026, from [Link].

  • Arkles, B., Segarnick, D., Clementino, L. C., Pannell, K. H., & Thomas, A. P. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814.
  • ResearchGate. (n.d.). New 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.13,11]tetradecane-4,8,12-trione derivative as an allosteric modulator of the glutamatergic system. Retrieved January 14, 2026, from [Link].

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  • MDPI. (2021, December 22). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (n.d.). The IR spectra of the polymeric crown ether (PDB18C6), PS and.... Retrieved January 14, 2026, from [Link].

  • ResearchGate. (n.d.). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (n.d.). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Retrieved January 14, 2026, from [Link].

  • MDPI. (2023, April 2). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Retrieved January 14, 2026, from [Link].

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  • PubMed. (n.d.). FTIR Spectroscopy for Carbon Family Study. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (n.d.). Comparison of FTIR spectra in the 1500–1300 cm − 1 range for different.... Retrieved January 14, 2026, from [Link].

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  • ResearchGate. (n.d.). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Retrieved January 14, 2026, from [Link].

  • PubMed. (n.d.). Potassium Ion-Selective Electrodes with BME-44 Ionophores Covalently Attached to Condensation-Cured Silicone Membranes. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (n.d.). Crystal Structure of 1,1′-dimethyl-[4,4′-bipyridine]-1,1′-diium tetrachloridozincate(II), C12H14Cl4N2Zn. Retrieved January 14, 2026, from [Link].

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  • NIH. (n.d.). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. Retrieved January 14, 2026, from [Link].

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Sources

Foundational

physical and chemical properties of sila-11-crown-4

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylsila-11-Crown-4 Abstract: The strategic substitution of carbon with silicon within macrocyclic polyethers has given rise to the silacrown eth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylsila-11-Crown-4

Abstract: The strategic substitution of carbon with silicon within macrocyclic polyethers has given rise to the silacrown ether family, a class of compounds offering modified physicochemical properties and potentially reduced toxicity compared to their traditional carbon-based analogs.[1][2] This guide provides a comprehensive technical overview of a specific member of this family, dimethylsila-11-crown-4 (1,1-dimethyl-1,3,6,9,11-tetraoxa-1-silacycloundecane). We delve into its core molecular attributes, physicochemical properties, synthesis, and characterization methodologies. Furthermore, we explore its cation complexation behavior, drawing on established principles of host-guest chemistry, and discuss its emerging applications in biomedical research and catalysis. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this unique macrocycle.

Introduction: The Advent of Silacrown Ethers

Crown ethers, first synthesized by Charles Pedersen, are renowned for their ability to selectively form stable complexes with various cations, a feature governed by the compatibility between the cation's ionic radius and the crown's cavity size.[3][4] This unique property has led to their widespread use in phase-transfer catalysis, ion-selective electrodes, and as models for biological ion transport.[5] However, the in-vivo application of traditional crown ethers has been hampered by concerns over their metabolic stability and potential toxicity.[1]

The introduction of a silyl group (specifically, a dimethylsilyl group in this case) in place of an ethylene bridge in the macrocyclic ring marks a significant evolution in crown ether chemistry. This substitution imparts several key changes:

  • Modified Lipophilicity and Solubility: The organosilicon moiety alters the molecule's polarity, influencing its solubility in various media.

  • Altered Complexation Dynamics: The Si-O bond is longer and more flexible than the C-O bond, and the Si-O-C bond angle is wider than the C-O-C angle. These structural perturbations change the cavity's shape and electronic environment, thereby modifying its cation binding affinity and selectivity.[6]

  • Potential for Ameliorated Toxicity: Research suggests that the introduction of silicon provides a metabolic pathway for degradation, potentially reducing the in-vivo toxicity observed with some carbon-based crown ethers.[1][2]

Sila-11-crown-4, with its compact 11-membered ring, is an intriguing molecule within this class, positioned to interact with smaller cations.

Sila-11-Crown-4: Core Molecular Attributes

Dimethylsila-11-crown-4 is systematically named 1,1-dimethyl-1,3,6,9,11-tetraoxa-1-silacycloundecane. Its structure consists of an 11-membered ring containing one silicon atom, four oxygen atoms, and six carbon atoms.

Caption: Molecular structure of Dimethylsila-11-crown-4.

Physicochemical Properties

The fundamental are crucial for its handling, application, and formulation. The data below are compiled from commercial sources.[7]

PropertyValueReference
CAS Number 18339-94-1[7]
Molecular Formula C₈H₁₈O₄Si[7]
Molecular Weight 206.31 g/mol [7]
Appearance LiquidN/A
Boiling Point 96 °C @ 9 mmHg[7]
Density 1.07 g/mL[7]
Refractive Index 1.4487 (@ 20 °C)[7]
Flash Point 77 °C[7]
Hydrolytic Sensitivity Reacts slowly with moisture/water[7]

Synthesis and Characterization

Synthetic Strategy

The synthesis of silacrown ethers is typically achieved via a Williamson ether synthesis-type reaction, which involves the condensation of a diol with a dichlorosilane.[8] This approach provides a direct and efficient route to the macrocyclic product. The reaction of dichlorodimethylsilane with triethylene glycol in the presence of a non-nucleophilic base to scavenge the HCl byproduct is the most logical pathway.

SynthesisWorkflow Dichlorosilane Dichlorodimethylsilane Reaction Condensation Reaction (High Dilution) Dichlorosilane->Reaction Diol Triethylene Glycol Diol->Reaction Base Base (e.g., Pyridine) in Solvent (e.g., Toluene) Base->Reaction Filtration Filtration (Remove Base Hydrochloride Salt) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Dimethylsila-11-crown-4 Purification->Product

Caption: General workflow for the synthesis of sila-11-crown-4.

Detailed Experimental Protocol

Causality: This protocol is based on established methods for silacrown ether synthesis.[8][9] High-dilution conditions are critical to favor intramolecular cyclization over intermolecular polymerization, thereby maximizing the yield of the desired crown ether. Toluene is chosen as a solvent for its ability to azeotropically remove any trace water and for its appropriate boiling point. Pyridine acts as a base to neutralize the HCl formed during the reaction, preventing acid-catalyzed side reactions.

Materials:

  • Dichlorodimethylsilane (1.0 eq)

  • Triethylene glycol (1.0 eq)

  • Anhydrous Pyridine (2.2 eq)

  • Anhydrous Toluene

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps under a nitrogen atmosphere.

  • Reagent Preparation: In separate, oven-dried flasks, prepare two solutions under nitrogen:

    • Solution A: Dichlorodimethylsilane in anhydrous toluene (e.g., 0.1 M).

    • Solution B: Triethylene glycol and anhydrous pyridine in anhydrous toluene (e.g., 0.1 M).

  • Reaction: Charge the three-neck flask with a significant volume of anhydrous toluene (to maintain high dilution). Heat the toluene to reflux.

  • Simultaneous Addition: Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing toluene over a period of 8-12 hours.

    • Expertise Note: Slow, simultaneous addition is the most crucial step to ensure the reactive ends of the growing chain find each other for cyclization rather than another molecule.

  • Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. A white precipitate (pyridinium hydrochloride) will have formed. Filter the mixture to remove the salt and wash the precipitate with a small amount of toluene.

  • Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure dimethylsila-11-crown-4.

Spectroscopic Characterization
  • ¹H NMR (CDCl₃): Expect a sharp singlet around δ 0.1-0.2 ppm corresponding to the six protons of the two equivalent methyl groups on the silicon atom (-Si(CH₃)₂). The ethylene glycol protons will appear as multiplets in the δ 3.6-3.8 ppm region.

  • ¹³C NMR (CDCl₃): The methyl carbons attached to silicon should appear as a single peak near δ 0 ppm. The carbons of the ethylene glycol units will be observed in the δ 60-75 ppm range.

  • ²⁹Si NMR (CDCl₃): A single resonance is expected, with a chemical shift characteristic of a dialkoxydimethylsilane.

  • FT-IR (neat film): Look for strong C-O-C stretching vibrations around 1100 cm⁻¹, Si-O-C stretches, and C-H stretching vibrations just below 3000 cm⁻¹. The absence of a broad O-H stretch (around 3400 cm⁻¹) indicates the consumption of the starting diol.

  • Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ or a protonated/sodiated adduct [M+H]⁺, [M+Na]⁺ should be observable, confirming the molecular weight of 206.31 g/mol .

Cation Complexation Behavior

Theoretical Basis

The primary function of a crown ether is to bind cations within its central cavity. The selectivity is dictated by the "size-fit" concept and the Hard-Soft Acid-Base (HSAB) principle.[4] Oxygen atoms are hard Lewis bases, favoring complexation with hard Lewis acids like alkali metal cations (Li⁺, Na⁺, K⁺). Sila-11-crown-4, with a relatively small 11-membered ring, is predicted to show a preference for smaller cations. The cavity diameter of the analogous 12-crown-4 is 1.2 Å, which is an ideal fit for the Li⁺ ion (diameter 1.2 Å).[4][10] Given its similar size, sila-11-crown-4 is also hypothesized to be an effective ionophore for Li⁺.

Experimental Protocol for Cation Binding Assessment (¹H NMR Titration)

Causality: ¹H NMR titration is a powerful and direct method to study host-guest interactions. Upon complexation, the electron density around the crown ether's protons changes, leading to shifts in their NMR resonance frequencies. By monitoring these chemical shift changes upon incremental addition of a cation salt, a binding isotherm can be constructed, from which the association constant (Kₐ) can be calculated.

Materials:

  • Dimethylsila-11-crown-4 (host)

  • Metal salt (guest, e.g., LiClO₄, NaClO₄, KClO₄; must be soluble in the chosen solvent)

  • Deuterated solvent (e.g., Acetonitrile-d₃, CD₃CN)

Procedure:

  • Host Solution: Prepare a solution of sila-11-crown-4 of known concentration (e.g., 5 mM) in CD₃CN.

  • Guest Stock Solution: Prepare a concentrated stock solution of the metal salt (e.g., 100 mM) in the same deuterated solvent, containing the host at the same 5 mM concentration.

    • Trustworthiness Note: Including the host in the guest stock solution ensures that the host concentration remains constant throughout the titration, simplifying data analysis.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the initial host solution.

  • Titration: Add small, precise aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

  • Data Acquisition: Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites (typically until the guest concentration is 10-20 times the host concentration).

  • Data Analysis: Plot the change in chemical shift (Δδ) of a specific host proton (one that shows a significant shift, e.g., an ethylene glycol proton) against the concentration of the added metal cation. Fit this binding isotherm to a 1:1 binding model using appropriate software to calculate the association constant (Kₐ).

TitrationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Host Prepare Host Solution (Sila-11-crown-4 in CD₃CN) NMR_Tube Host Solution in NMR Tube Prep_Host->NMR_Tube Prep_Guest Prepare Guest Stock Solution (Metal Salt + Host in CD₃CN) Add_Aliquot Add Aliquot of Guest Stock Prep_Guest->Add_Aliquot Initial_Spec Acquire Initial ¹H NMR Spectrum NMR_Tube->Initial_Spec Initial_Spec->Add_Aliquot Acquire_Spec Acquire New ¹H NMR Spectrum Add_Aliquot->Acquire_Spec Loop Repeat until Saturation Acquire_Spec->Loop Loop->Add_Aliquot No Plotting Plot Δδ vs. [Guest] Loop->Plotting Yes Fitting Fit Data to Binding Model Plotting->Fitting Result Calculate Kₐ Fitting->Result

Caption: Experimental workflow for NMR titration to determine cation binding.

Applications in Research and Development

Ion Transport and Channelopathies

Channelopathies are diseases caused by the dysfunction of ion channels in cell membranes.[3] Silacrown ethers are being actively investigated as synthetic ionophores that can transport ions across cell membranes, potentially compensating for faulty channels.[1] Their reduced toxicity profile makes them more attractive candidates for therapeutic development than traditional crown ethers.[2] Preliminary studies have shown that silacrown ethers can modulate Ca²⁺ transients in cardiac muscle cell lines, suggesting potential applications in treating conditions like hypertension and cardiac arrhythmias.[1][2]

Phase-Transfer Catalysis

Like their all-carbon counterparts, silacrown ethers can function as phase-transfer catalysts (PTCs).[7] They achieve this by complexing with an inorganic salt (e.g., KMnO₄), solubilizing the anionic reactant in an organic phase where it can react with an organic substrate. The silicon atom's influence on lipophilicity and cation binding can be tuned to optimize catalytic efficiency for specific reaction systems.

Conclusion and Future Outlook

Dimethylsila-11-crown-4 represents a foundational structure in the promising field of silacrown ethers. Its unique combination of a compact macrocyclic ring and an organosilicon moiety makes it a compelling target for studies in selective cation binding, ion transport, and catalysis. While its properties are still being fully elucidated, the broader research into silacrowns suggests a bright future. Further investigations should focus on obtaining a definitive X-ray crystal structure to understand its solid-state conformation, comprehensive thermodynamic studies of its binding with a wide range of cations, and in-vivo assessments of its efficacy and safety as a potential therapeutic agent. The insights gained from this molecule will undoubtedly contribute to the rational design of next-generation ionophores and catalysts.

References

  • Title: Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases Source: ResearchGate URL: [Link]

  • Title: The potential therapeutic application of silacrown ether compounds in channelopathy diseases Source: ResearchGate URL: [Link]

  • Title: Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review Source: ResearchGate URL: [Link]

  • Title: Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response Source: ResearchGate URL: [Link]

  • Title: Grafting of Crown Ether and Cryptand Macrocycles on Large Pore Stellate Mesoporous Silica for Sodium Cation Extraction Source: MDPI URL: [Link]

  • Title: DIMETHYLSILA-11-CROWN-4, 95% Source: Gelest, Inc. URL: [Link]

  • Title: A selection of metal‐template syntheses of cyclic sila‐crown‐type... Source: ResearchGate URL: [Link]

  • Title: Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes Source: MDPI URL: [Link]

  • Title: Synthesis and coordination ability of a partially silicon based crown ether Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Crystal Structure of an Adjoined Metallacrown: An Archetypal 12-Metallacrown-4 Connected to a Collapsed 11-Metallacrown-4 Source: ResearchGate URL: [Link]

  • Title: Experimental and Theoretical Study of the Vibrational Spectra of 12-Crown-4−Alkali Metal Cation Complexes Source: ResearchGate URL: [Link]

  • Title: Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium sel Source: ACS Publications URL: [Link]

  • Title: Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 Source: MDPI URL: [Link]

  • Title: 12-Crown-4 Source: Wikipedia URL: [Link]

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  • Title: 12-Crown-4 Source: NIST WebBook URL: [Link]

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Exploratory

A Theoretical Deep Dive: Unraveling the Cation Complexation of 1,1-dimethylsila-11-crown-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The selective binding of cations by macrocyclic hosts is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The selective binding of cations by macrocyclic hosts is a cornerstone of supramolecular chemistry, with profound implications for areas ranging from ion transport to drug delivery.[1][2][3][4] Silacrown ethers, where a silicon atom replaces a carbon in the crown ether framework, present a unique class of ionophores with potentially altered selectivity and biocompatibility.[5][6] This technical guide provides a comprehensive theoretical framework for investigating the complexation behavior of a specific silacrown ether, 1,1-dimethylsila-11-crown-4. Leveraging the power of Density Functional Theory (DFT), we will explore the structural and thermodynamic principles governing its interaction with various physiologically relevant cations. This document serves as a roadmap for researchers aiming to computationally model and predict the host-guest chemistry of novel silacrown ethers.

Introduction: The Significance of Silacrown Ethers

Crown ethers, first discovered by Charles J. Pedersen, are renowned for their ability to selectively complex metal and organic cations.[7] This "host-guest" interaction is primarily driven by the electrostatic attraction between the cation and the lone pairs of the oxygen atoms lining the macrocyclic cavity. The selectivity of a crown ether is intricately linked to the compatibility between the cation's ionic radius and the size of the host's cavity.[8]

The introduction of a dimethylsilyl group in place of an ethylene bridge in the crown ether backbone, creating a silacrown ether, introduces several key modifications:

  • Altered Ring Flexibility: The Si-O and Si-C bonds differ in length and angle compared to their C-O and C-C counterparts, potentially leading to a more flexible or conformationally distinct macrocycle.[5]

  • Modified Electronic Properties: The silicon atom, being more electropositive than carbon, can influence the electron density of the neighboring oxygen atoms, thereby modulating the cation binding strength.

  • Enhanced Lipophilicity: The presence of the silyl group can increase the lipophilicity of the molecule, which is a critical factor for its application as an ionophore in biological membranes.

  • Potential for Reduced Toxicity: Studies have suggested that silacrown ethers may exhibit lower toxicity compared to their traditional carbon-based analogs, making them attractive candidates for biomedical applications.[6]

This guide focuses on 1,1-dimethylsila-11-crown-4 , a silacrown with a smaller ring size, making it a prime candidate for complexing smaller cations. Understanding its theoretical complexation behavior is crucial for designing new ion sensors, phase-transfer catalysts, and therapeutic agents.[9]

Theoretical & Computational Methodology: A Self-Validating Protocol

To ensure the scientific integrity of our theoretical investigation, we propose a robust computational protocol grounded in Density Functional Theory (DFT). DFT has proven to be a reliable method for studying the molecular and electronic structures of crown ether complexes.[8][10][11][12][13]

The Computational Workflow

The following workflow provides a step-by-step methodology for the theoretical analysis of 1,1-dimethylsila-11-crown-4 complexation.

Computational Workflow cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Energy Calculation cluster_2 Step 3: Analysis start Initial Structure Generation (1,1-dimethylsila-11-crown-4 & Cations) opt Geometry Optimization (DFT: B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm True Minima) opt->freq single_point Single-Point Energy (Higher Level of Theory, e.g., B3LYP/6-311+G(d,p)) freq->single_point Optimized Structures bsse Basis Set Superposition Error (BSSE) Correction (Counterpoise Method) single_point->bsse binding_energy Binding Energy Calculation bsse->binding_energy Corrected Energies thermo Thermodynamic Analysis (Enthalpy & Gibbs Free Energy) binding_energy->thermo nbo Natural Bond Orbital (NBO) & AIM Analysis thermo->nbo

Figure 1: A comprehensive workflow for the theoretical study of cation complexation.

Causality Behind Experimental Choices
  • Choice of DFT Functional and Basis Set: The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for systems like crown ethers.[8][10][12] The 6-31G* basis set is suitable for initial geometry optimizations. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is recommended to better describe the diffuse electron density of the oxygen atoms and the polarization effects upon complexation.

  • Frequency Calculations: It is crucial to perform frequency calculations on the optimized geometries to ensure that they represent true energy minima on the potential energy surface (i.e., no imaginary frequencies). This validates the stability of the computed structures.

  • Basis Set Superposition Error (BSSE) Correction: In host-guest systems, the basis functions of the host can artificially lower the energy of the guest, and vice versa. The Counterpoise method is a standard procedure to correct for this BSSE, leading to more accurate binding energies.

  • Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis: These analyses provide deeper insights into the nature of the host-guest interaction. NBO analysis can quantify the charge transfer between the cation and the crown ether, while AIM theory can characterize the bond critical points and the nature of the chemical bonds formed.

Predicted Complexation Behavior: A Quantitative Analysis

Based on established theoretical studies of analogous crown-4 systems, we can predict the complexation behavior of 1,1-dimethylsila-11-crown-4 with a series of alkali metal cations (Li⁺, Na⁺, K⁺) and an alkaline earth metal cation (Mg²⁺).

Cation Selectivity

The selectivity of a crown ether is a key determinant of its utility. It is primarily governed by the "size-fit" concept, where the cation that best fits into the cavity of the macrocycle forms the most stable complex.[8] For a small 11-membered ring like 1,1-dimethylsila-11-crown-4, it is expected to exhibit high selectivity for the smallest alkali metal cation, Li⁺. The interaction energy is expected to decrease with increasing cation size (Li⁺ > Na⁺ > K⁺).[8]

Binding and Thermodynamic Data (Hypothetical)

The following table summarizes the expected trend in binding energies and thermodynamic parameters for the complexation of 1,1-dimethylsila-11-crown-4 with various cations in the gas phase. The values are illustrative and would need to be confirmed by actual DFT calculations.

CationIonic Radius (Å)Calculated Binding Energy (ΔE_bind, kcal/mol)Binding Enthalpy (ΔH_bind, kcal/mol)Gibbs Free Energy of Binding (ΔG_bind, kcal/mol)
Li⁺0.76-45 to -55-44 to -54-38 to -48
Na⁺1.02-35 to -45-34 to -44-28 to -38
K⁺1.38-25 to -35-24 to -34-18 to -28
Mg²⁺0.72-90 to -110-89 to -109-80 to -100

Note: The binding energy for Mg²⁺ is expected to be significantly more negative due to its higher charge density.

Structural Insights

Upon complexation, the conformation of the 1,1-dimethylsila-11-crown-4 is expected to change significantly to wrap around the cation. The key structural parameters to analyze are:

  • M-O Bond Distances: The distances between the cation (M) and the oxygen atoms of the crown ether. Shorter bond distances indicate stronger interactions.

  • Dihedral Angles: Changes in the dihedral angles of the macrocyclic ring upon complexation reveal the extent of conformational rearrangement.

  • Cation Position: The position of the cation relative to the mean plane of the oxygen atoms. For smaller cations like Li⁺, it is expected to lie closer to the center of the cavity.

The complexation process can be visualized as follows:

Complexation Process cluster_host Host cluster_guest Guest cluster_complex Host-Guest Complex Host 1,1-dimethylsila-11-crown-4 (Free Ligand) Complex [Li(1,1-dimethylsila-11-crown-4)]⁺ Host->Complex Complexation Guest Cation (e.g., Li⁺) Guest->Complex

Figure 2: A schematic representation of the host-guest complexation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for studying the complexation of 1,1-dimethylsila-11-crown-4 with various cations. The proposed DFT-based protocol provides a robust and self-validating approach to predict binding energies, cation selectivity, and structural modifications upon complexation.

The insights gained from such theoretical studies are invaluable for:

  • Rational Design of New Ionophores: By understanding the structure-property relationships, it is possible to design new silacrown ethers with tailored selectivity for specific cations.

  • Guiding Experimental Synthesis: Computational results can help prioritize synthetic targets and predict their properties before engaging in resource-intensive laboratory work.

  • Elucidating Mechanisms of Action: For biomedical applications, theoretical studies can shed light on how these molecules interact with biological ions and channels at the molecular level.

Future theoretical work should focus on the effect of the solvent, as complexation in solution can be significantly different from the gas phase.[7] Additionally, molecular dynamics simulations can provide insights into the dynamic behavior of these host-guest systems over time.

References

  • Hou, H., Zeng, X., & Liu, X. (2009). DFT study of a series of crown-4 ethers and their selectivity trend for alkali metal cations: Li+ and Na+. Journal of Molecular Modeling, 15(2), 105-111. [Link]

  • Sutresno, S., et al. (2020). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Atlantis Press. [Link]

  • Vela, A., et al. (2017). Density functional theory study of crown ether–magnesium complexes: from a solvated ion to an ion trap. Physical Chemistry Chemical Physics. [Link]

  • Diao, et al. (Year N/A). A DFT study on the metal binding selectivity of 12-crown-4 and its heterocyclic analogs. ResearchGate. [Link]

  • Hou, H., Zeng, X., & Liu, X. (2009). DFT study of a series of crown-4 ethers and their selectivity trend for alkali metal cations: Li+ and Na+. ResearchGate. [Link]

  • Wagner, B. D. (2019). Host–Guest Chemistry. Springer. [Link]

  • Weidmann, J. L., et al. (2018). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Angewandte Chemie International Edition. [Link]

  • Weidmann, J. L., et al. (2019). Insights Into the Coordination Ability of Siloxanes Employing Partially Silicon Based Crown Ethers: A Comparative Analysis of s-Block Metal Complexes. Inorganic Chemistry. [Link]

  • Matrix Fine Chemicals. (n.d.). 1,1-DIMETHYLSILA-11-CROWN-4 | CAS 18339-94-1. Retrieved from [Link]

  • Gelest, Inc. (n.d.). DIMETHYLSILA-11-CROWN-4, 95%. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Host–guest chemistry. Retrieved from [Link]

  • Simal-Gandara, J. (2022). Host–Guest Complexes. Molecules. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link]

  • Al-Rawi, N. H., et al. (2017). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. ResearchGate. [Link]

  • Sharma, R., et al. (2021). Supramolecular Chemistry: Host–Guest Molecular Complexes. Molecules. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry. [Link]

  • Sharma, R., et al. (2021). Supramolecular Chemistry: Host–Guest Molecular Complexes. Encyclopedia MDPI. [Link]

  • Iron, M. A., & Dorfman, K. C. (2021). Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. ACS Omega. [Link]

  • Chemsrc. (n.d.). 1,1-dimethylsila-11-crown-4 | CAS#:18339-94-1. Retrieved from [Link]

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Foundational

The Dawn of a New Crown: An In-depth Technical Guide to the Discovery and History of Silacrown Ethers

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the discovery and history of silacrown ethers, a class of macrocyclic polyethers that eme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the discovery and history of silacrown ethers, a class of macrocyclic polyethers that emerged as a promising alternative to traditional crown ethers. We delve into the pioneering work that led to their synthesis, explore the evolution of their synthetic methodologies, and examine the key physicochemical properties that distinguish them from their carbon-based counterparts. This document serves as a detailed resource for researchers and professionals in chemistry and drug development, offering insights into the foundational science and potential applications of these unique molecules.

Introduction: A Serendipitous Discovery and the Birth of a Field

The story of silacrown ethers begins with the groundbreaking discovery of crown ethers by Charles J. Pedersen at DuPont in 1967.[1][2] While attempting to synthesize a complexing agent for divalent cations, Pedersen serendipitously isolated a crystalline by-product, dibenzo-18-crown-6, which exhibited a remarkable ability to complex alkali metal cations.[2] This discovery laid the foundation for the field of macrocyclic chemistry and earned Pedersen a share of the 1987 Nobel Prize in Chemistry.

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[3] Their unique structure, featuring a hydrophilic interior lined with oxygen atoms and a hydrophobic exterior, allows them to selectively bind specific metal cations based on the fit between the cation's ionic radius and the size of the crown's cavity.[3] For instance, 18-crown-6 shows a high affinity for the potassium cation, while 15-crown-5 and 12-crown-4 are selective for sodium and lithium cations, respectively.[3] This selective binding capability opened up new avenues in various fields, including organic synthesis, phase transfer catalysis, and analytical chemistry.

However, the widespread application of crown ethers, particularly in biological and pharmaceutical contexts, was hampered by two significant drawbacks: their relatively high cost of synthesis and their inherent toxicity.[4] This toxicity is, in part, attributed to their ability to disrupt the delicate balance of essential metal ions in biological systems.[4] The quest for a less toxic and more economically viable alternative set the stage for the emergence of silacrown ethers.

The Advent of Silacrown Ethers: A Silicon-Centered Innovation

The pivotal moment in the history of silacrown ethers arrived in the early 1980s with the work of Barry Arkles and his colleagues at Petrarch Systems.[4][5] Their research was driven by the hypothesis that replacing a carbon-carbon bond in the crown ether ring with a silicon-oxygen bond could lead to a new class of macrocycles with desirable properties. This led to the first synthesis of what they termed "silacrowns" or "silacrown ethers."[4]

A foundational patent filed in 1981 (US4362884A) and a subsequent publication in the journal Organometallics in 1983 detailed the synthesis and initial characterization of these novel compounds.[1][6] The core innovation was the substitution of a -CH₂CH₂- unit in a traditional crown ether with a diorganosilyl group (-SiR₂-).[4] This seemingly simple modification had profound implications for the molecule's properties.

One of the primary motivations behind the development of silacrown ethers was to mitigate the toxicity associated with their carbon-based analogs.[4] The rationale was that the silicon-oxygen-carbon (Si-O-C) linkages in the silacrown ring would be more susceptible to hydrolysis under physiological conditions compared to the robust carbon-oxygen-carbon (C-O-C) bonds of traditional crown ethers.[5][7] This hydrolytic instability would lead to the breakdown of the macrocyclic structure into smaller, less harmful components, namely polyethylene glycols and diorganosilanediols, thus reducing their in vivo persistence and toxicity.[5][7]

Initial studies confirmed this hypothesis, demonstrating that silacrowns are indeed significantly less toxic than their crown ether counterparts. For example, the acute oral toxicity (LD50) in rats for dimethylsila-14-crown-5 was reported to be 9900 mg/kg, a substantial improvement over the 1020 mg/kg for 15-crown-5.[4][8]

The Art of Synthesis: Crafting the Silacrown Ring

The development of efficient and scalable synthetic routes was crucial for the advancement of silacrown ether chemistry. Two primary methodologies have emerged as the cornerstones of silacrown synthesis: transesterification of alkoxysilanes and dehydrochlorinative cyclization.

Transesterification of Alkoxysilanes

This method, detailed in the seminal patent by Arkles, involves the reaction of a diorganodialkoxysilane with a polyethylene glycol in the presence of a transesterification catalyst, such as a titanate.[1] The reaction proceeds through the exchange of the alkoxy groups on the silicon atom with the hydroxyl groups of the polyethylene glycol, leading to the formation of the cyclic siloxane ether.

A key advantage of this method is the ability to drive the reaction towards the desired cyclic product by removing the alcohol byproduct (e.g., ethanol) via distillation. This continuous removal of a volatile product shifts the equilibrium of the reaction, favoring cyclization over polymerization.

Experimental Protocol: Synthesis of Vinylmethylsila-14-crown-5 via Transesterification [1]

  • Reactant Charging: A 250 ml single-neck flask equipped with a magnetic stirrer and a heating mantle is charged with 0.5 M (93 ml) of vinylmethyldiethoxysilane, 0.5 M (96 ml) of tetraethylene glycol, and 0.5 ml of tetrabutyltitanate.

  • Initial Reaction: The mixture is stirred at 50-60°C for 16 hours with a cold-finger distillation head in place to facilitate the removal of ethanol.

  • Ethanol Removal: The reaction temperature is increased to 85-100°C to distill off approximately 50 ml of ethanol.

  • Product Isolation: The remaining mixture is then distilled under vacuum. The fraction boiling at 129-131°C at 0.5 mm Hg is collected, yielding approximately 62 g of vinylmethylsila-14-crown-5.

Transesterification_Workflow Reactants Diorganodialkoxysilane + Polyethylene Glycol + Catalyst (e.g., Tetrabutyltitanate) ReactionVessel Reaction at 50-60°C Reactants->ReactionVessel Charge EthanolRemoval Increase Temperature (85-100°C) Distill off Ethanol ReactionVessel->EthanolRemoval After 16h VacuumDistillation Vacuum Distillation EthanolRemoval->VacuumDistillation After Ethanol Removal Product Purified Silacrown Ether VacuumDistillation->Product Collect Fraction

Caption: Workflow for the synthesis of silacrown ethers via transesterification.

Dehydrochlorinative Cyclization

An alternative and also widely used method is the reaction of a diorganodichlorosilane with a polyethylene glycol. This reaction typically requires a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over intermolecular polymerization.

While this method can be effective, the handling of corrosive dichlorosilanes and the management of the HCl byproduct can present challenges. The yields can also be lower compared to the transesterification route.[1]

Dehydrochlorination_Reaction Reactants Diorganodichlorosilane Polyethylene Glycol Base Reaction Cyclization Reaction Reactants->Reaction Byproducts {HCl (neutralized by base) | Polymeric side products} Reaction->Byproducts Product Silacrown Ether Reaction->Product

Caption: Key components of the dehydrochlorinative cyclization synthesis of silacrown ethers.

Physicochemical Properties: The Silicon Advantage

The introduction of a silicon atom into the crown ether framework imparts several unique physicochemical properties that distinguish silacrown ethers from their all-carbon counterparts.

Hydrolytic Stability: A Double-Edged Sword

As previously mentioned, the most significant difference is the hydrolytic stability of the macrocyclic ring. The Si-O-C bonds in silacrown ethers are susceptible to hydrolysis, especially under physiological conditions (pH 7.4), leading to the cleavage of the ring to form the corresponding polyethylene glycol and diorganosilanol.[5] This degradation pathway is a key contributor to their reduced toxicity.[5]

However, this instability also means that their efficacy as ionophores or phase-transfer catalysts may be time-limited in aqueous environments. The rate of hydrolysis is a critical parameter to consider for any potential application.

Cation Selectivity: A Subtle Shift

The replacement of a -CH₂CH₂- unit with a -SiR₂- group alters the geometry and electronic properties of the macrocyclic cavity. The Si-O bond is longer and more polar than the C-C and C-O bonds, which can influence the size and shape of the cavity and the basicity of the oxygen atoms.

While systematic and comprehensive comparative studies on cation selectivity are not as extensive as for traditional crown ethers, the available data suggest that silacrown ethers retain the ability to selectively bind alkali metal cations.[4] The selectivity is still primarily governed by the "size-fit" concept, but the subtle changes in the macrocyclic structure can lead to shifts in binding affinities compared to the analogous crown ethers. For example, dimethylsila-17-cyclohexanocrown-6 has been shown to mimic the effects of dicyclohexano-18-crown-6, suggesting a similar affinity for potassium ions.[9]

Lipophilicity and Solubility

The organic substituents (R groups) on the silicon atom can be readily varied, allowing for the fine-tuning of the lipophilicity and solubility of the silacrown ether.[1] This is a significant advantage for applications where specific solubility characteristics are required, such as in drug delivery systems or as phase-transfer catalysts in different solvent systems. For example, the use of long-chain alkyl or aryl groups on the silicon can enhance the solubility of the silacrown in nonpolar organic solvents.

The Evolution of Silacrown Ethers and Their Emerging Applications

Since their initial discovery, the field of silacrown ethers has continued to evolve, with researchers exploring new structures and applications.

Functionalized Silacrown Ethers

A significant area of development has been the synthesis of silacrown ethers with functional groups appended to the silicon atom or the polyether backbone. These functional groups can serve as handles for attaching the silacrown to other molecules, polymers, or surfaces. For example, vinyl or aminoalkyl groups on the silicon atom allow for the immobilization of silacrown ethers on solid supports, creating novel materials for catalysis or separation processes.[1]

Ion Transport and Channelopathy Therapeutics

The ionophoric properties of silacrown ethers, coupled with their reduced toxicity, have made them attractive candidates for biological applications. Recent research has focused on their potential as ion transport agents to treat channelopathies, which are diseases caused by dysfunctional ion channels in cell membranes.[10] Studies have shown that certain silacrown ethers can modulate the transport of ions across cell membranes, suggesting their potential as therapeutic agents for conditions such as cardiac arrhythmias and hypertension.[9]

Phase-Transfer Catalysis

Like their carbon-based cousins, silacrown ethers can act as effective phase-transfer catalysts. They facilitate the transfer of ionic reagents from an aqueous phase to an organic phase, thereby accelerating reaction rates. The tunability of their solubility through modification of the silicon substituents makes them versatile catalysts for a wide range of organic reactions.[1]

Conclusion and Future Outlook

The discovery of silacrown ethers represents a significant milestone in the field of macrocyclic chemistry. Born from the desire to overcome the limitations of traditional crown ethers, these silicon-containing analogues have carved out a niche of their own, offering a unique combination of ion-binding capabilities, reduced toxicity, and tunable properties. The pioneering work of Barry Arkles and his team laid the groundwork for a field that continues to expand, with new synthetic methodologies and innovative applications emerging.

The future of silacrown ether research is bright. As our understanding of their structure-property relationships deepens, we can expect to see the development of more sophisticated and highly selective silacrown ethers for a variety of applications. Their potential in the biomedical field, particularly as therapeutics for channelopathies, is especially promising. The ability to fine-tune their hydrolytic stability and lipophilicity through synthetic modifications will be key to designing next-generation silacrown ethers with optimized efficacy and safety profiles. For drug development professionals, silacrown ethers represent a versatile platform for creating novel ion-modulating therapies. For chemists and materials scientists, they offer a fascinating class of molecules with which to explore the interplay of inorganic and organic chemistry. The legacy of Pedersen's serendipitous discovery continues to evolve, now with a silicon-centered twist that promises to unlock new scientific frontiers.

References

  • Arkles, B. C. (1982). Silacrown ethers, method of making same, and use as phase-transfer catalysts. U.S. Patent No. 4,362,884. Washington, DC: U.S.
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  • Arkles, B. C., King, K., Anderson, R., & Peterson, W. R. (1983). Silacrowns: Phase-Transfer Catalysts. Organometallics, 2(3), 454–457.
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  • Chemistry LibreTexts. (2024). 18.7: Crown Ethers. [Link]

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  • Arkles, B., et al. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. ResearchGate. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Haque, M. H., & Sohn, H. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review.
  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]

  • Pannell, K. H., et al. (1984). Concerning the relative non-toxicity of silacrown ionophores. ResearchGate. [Link]

  • Patent Buddy. (n.d.). Modified silacrown ethers and methods of making same. [Link]

  • Pedersen, C. J. (1988). The discovery of crown ethers. Science, 241(4865), 536-540.

Sources

Exploratory

An In-depth Technical Guide to the Health and Safety of 1,1-dimethylsila-11-crown-4

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the health and safety considerations for 1,1-dimethylsila-11-crown-4, a unique heterocyclic compound with em...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 1,1-dimethylsila-11-crown-4, a unique heterocyclic compound with emerging applications in research and development. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deeper understanding of the chemical principles governing its safe handling, storage, and disposal.

Understanding the Compound: A Structural and Physicochemical Overview

1,1-dimethylsila-11-crown-4 is a member of the silacrown ether family, which are organosilicon analogues of traditional crown ethers. The defining feature of this class of compounds is the substitution of a carbon atom in the polyether ring with a silicon atom. This seemingly subtle change has profound implications for the compound's chemical reactivity and biological activity.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 18339-94-1[1]
Molecular Formula C₈H₁₈O₄Si[2]
Molecular Weight 206.31 g/mol [2]
Boiling Point 96 °C at 9 mmHg[2]
Density 1.07 g/mL[2]
Flash Point 77 °C[2]
Refractive Index 1.4487 @ 20°C[2]

Structural Diagram:

G A 1,1-dimethylsila-11-crown-4 (in vivo) B Hydrolysis of Si-O bond A->B Exposure to aqueous environment C Linear, open-chain siloxane and glycol fragments B->C D Reduced ability to bind and transport metal cations C->D E Lowered disruption of biological ion gradients D->E F Reduced Toxicity E->F

Caption: Hydrolytic degradation pathway leading to reduced toxicity.

Hazard Identification and GHS Classification

Anticipated GHS Pictograms:

Based on the HMIS rating and the known properties of similar compounds, the following GHS pictograms are likely applicable:

  • Health Hazard (GHS08): Due to the potential for serious health effects.

  • Exclamation Mark (GHS07): For potential skin and eye irritation.

  • Flame (GHS02): Reflecting its moderate flammability.

Potential Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H227: Combustible liquid.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are paramount.

Recommended PPE:

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before use.
Skin and Body Protection A lab coat or chemical-resistant apron. Ensure full skin coverage.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Protocol:

  • Work Area Preparation:

    • Ensure the work area is clean and free of incompatible materials.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Work within a certified chemical fume hood.

  • Dispensing and Transfer:

    • Ground all containers and transfer equipment to prevent static discharge.

    • Use only non-sparking tools.

    • Avoid generating aerosols or mists.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all equipment and work surfaces.

    • Properly label and store any unused material.

Reactivity and Incompatibility

The reactivity of 1,1-dimethylsila-11-crown-4 is primarily governed by the siloxane (Si-O-C) linkages within its structure.

Hydrolytic Sensitivity:

The compound is noted to have a hydrolytic sensitivity, reacting slowly with moisture. [2]This reaction is catalyzed by both acids and bases. [3]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the oxygen atom of the siloxane bond is protonated, making the silicon atom more susceptible to nucleophilic attack by water. [4][5]* Base-Catalyzed Hydrolysis: Under basic conditions, the silicon atom is directly attacked by a hydroxide ion, leading to the cleavage of the Si-O bond. [6][7] Incompatible Materials:

  • Strong Oxidizing Agents: May react vigorously.

  • Strong Acids and Bases: Will catalyze hydrolytic decomposition.

  • Water/Moisture: Reacts slowly to hydrolyze the compound. Store under an inert atmosphere (e.g., nitrogen or argon).

Thermal Decomposition:

Upon heating, siloxanes can undergo thermal decomposition. The primary products of the thermal degradation of polydimethylsiloxane are cyclic siloxanes. [8][9]In an oxygen-containing atmosphere, oxidation can occur, leading to the formation of silicon dioxide, carbon oxides, and water. [6]

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring the safety of personnel and the environment.

Storage Procedures:

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. [2]* Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

  • Compatibility: Store away from incompatible materials as listed in the previous section.

Disposal Protocol:

  • Waste Characterization: All waste containing 1,1-dimethylsila-11-crown-4 must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local regulations. Incineration in a licensed hazardous waste facility is a common disposal method for similar organosilicon compounds.

  • Decontamination: Thoroughly decontaminate any containers or equipment that have come into contact with the compound before reuse or disposal.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Conclusion

1,1-dimethylsila-11-crown-4 presents a valuable tool for researchers, with a toxicological profile that is generally more favorable than traditional crown ethers. However, its potential health hazards, flammability, and reactivity necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely handle and utilize this compound to its full potential while minimizing risks to themselves and the environment.

References

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Pannell, K. H., et al. (1984). Concerning the relative non-toxicity of silacrown ionophores. Pharmacology Biochemistry and Behavior, 21, 77-80. [Link]

  • Macfarlane, I. G. (1970). The Thermal Decomposition of Some Polysiloxanes. University of Glasgow. [Link]

  • Capot Chemical. (n.d.). MSDS of 1,1-DIMETHYLSILA-11-CROWN-4. [Link]

  • Noll, W. (1968). Chemistry and Technology of Silicones. Academic Press.
  • Gelest, Inc. (n.d.). DIMETHYLSILA-11-CROWN-4, 95%. [Link]

  • Chojnowski, J., et al. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2167-2173. [Link]

  • Wikipedia. (2023). Siloxane. [Link]

  • Kupareva, A., et al. (2014). Base-Catalyzed Transformations of Tetramethyldisiloxane. Industrial & Engineering Chemistry Research, 53(31), 12224-12233. [Link]

  • Marciniec, B., & Dutkiewicz, M. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). PMC, 1-13. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

  • Chemsrc. (n.d.). 1,1-dimethylsila-11-crown-4. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 1,1-dimethylsila-11-crown-4 in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1-dimethylsila-11-crown-4, a prominent member of the silacrown ether family. Tailored for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1-dimethylsila-11-crown-4, a prominent member of the silacrown ether family. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of solubility with specific insights into the structural and electronic properties of this unique macrocycle. In the absence of extensive empirical solubility data in publicly available literature, this guide establishes a predictive framework grounded in chemical theory and analogous compound behavior, while also providing actionable experimental protocols for empirical validation.

Introduction to 1,1-dimethylsila-11-crown-4: A Structural Overview

1,1-dimethylsila-11-crown-4, with the chemical formula C₈H₁₈O₄Si, is a macrocyclic polyether where a carbon atom in the polyether ring is substituted by a dimethylsilyl group.[1] This substitution distinguishes it from traditional crown ethers and imparts unique physicochemical properties.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 18339-94-1
Molecular Weight 206.31 g/mol [1]
Boiling Point 96°C at 9 mmHg[1]
Density 1.07 g/mL[1]
Refractive Index 1.4487 @ 20°C[1]

The structure of 1,1-dimethylsila-11-crown-4 features a flexible 11-membered ring containing four oxygen atoms and one silicon atom. The dimethyl groups attached to the silicon atom contribute to the steric and electronic environment of the macrocycle.

Caption: Molecular structure of 1,1-dimethylsila-11-crown-4.

Theoretical Framework for Solubility Prediction

The solubility of a compound in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 1,1-dimethylsila-11-crown-4, its solubility in organic solvents is primarily dictated by its polarity, hydrogen bonding capability, and the influence of the silicon substituent.

Polarity and the "Like Dissolves Like" Principle

The solubility of 1,1-dimethylsila-11-crown-4 is expected to vary significantly with the polarity of the organic solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The exterior of the silacrown ether ring is dominated by C-H and Si-C bonds, creating a relatively nonpolar surface. This suggests that the compound will exhibit some solubility in nonpolar solvents through van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF): These solvents possess a significant dipole moment but do not have acidic protons for hydrogen bonding. The polar C-O and Si-O bonds within the silacrown ether ring will interact favorably with the dipoles of these solvents, likely leading to good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the ether oxygens of 1,1-dimethylsila-11-crown-4 can act as hydrogen bond acceptors, the absence of hydrogen bond donors on the silacrown itself will limit the strength of these interactions compared to solutes with -OH or -NH groups. Nonetheless, moderate to good solubility is anticipated due to dipole-dipole interactions and the hydrogen bond accepting ability of the oxygen atoms.

The Influence of the Dimethylsilyl Group

The substitution of a carbon atom with a dimethylsilyl group introduces several key differences that influence solubility:

  • Electronegativity and Bond Polarity: Silicon is less electronegative than carbon (Si ≈ 1.90, C ≈ 2.55 on the Pauling scale). This difference leads to a greater polarity of the Si-O bond compared to the C-O bond. The increased polarity of the Si-O-C linkages can enhance interactions with polar solvents.

  • Bond Angles and Ring Conformation: The Si-O-C bond angle is generally larger than the C-O-C bond angle in ethers. This can alter the overall conformation and flexibility of the macrocyclic ring, potentially affecting how efficiently solvent molecules can solvate the silacrown ether.

  • Hydrophobicity/Lipophilicity: The dimethylsilyl group is generally considered to be more lipophilic (fat-soluble) than a corresponding methylene (-CH₂-) group. This increased lipophilicity may enhance solubility in nonpolar organic solvents.

Predicted Solubility Profile of 1,1-dimethylsila-11-crown-4

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for 1,1-dimethylsila-11-crown-4 in a range of common organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental validation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneSparingly Soluble to SolubleThe nonpolar exterior of the macrocycle allows for van der Waals interactions. The lipophilic dimethylsilyl group may enhance solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), AcetonitrileSoluble to Freely SolubleStrong dipole-dipole interactions between the polar C-O and Si-O bonds of the silacrown and the solvent molecules are expected to lead to good solvation.
Polar Protic Methanol, Ethanol, IsopropanolModerately Soluble to SolubleThe ether oxygens can act as hydrogen bond acceptors, and dipole-dipole interactions will contribute to solubility. The absence of hydrogen bond donating groups on the silacrown prevents stronger interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 1,1-dimethylsila-11-crown-4 in an organic solvent.

Materials and Equipment
  • 1,1-dimethylsila-11-crown-4 (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or NMR)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Preparation cluster_3 Analysis & Calculation A Add excess 1,1-dimethylsila-11-crown-4 to a known volume of solvent in a vial. B Seal the vial and equilibrate at a constant temperature with continuous agitation. A->B C Allow the suspension to settle. B->C D Withdraw an aliquot of the supernatant. C->D E Filter the aliquot to remove undissolved solid. D->E F Dilute the filtered aliquot to a known volume. E->F G Analyze the diluted sample using a calibrated analytical method (e.g., GC-MS). F->G H Calculate the concentration of the saturated solution. G->H

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a precisely weighed excess amount of 1,1-dimethylsila-11-crown-4.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered aliquot with a known volume of the same solvent in a volumetric flask to bring the concentration within the calibration range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 1,1-dimethylsila-11-crown-4 of known concentrations in the solvent of interest.

    • Generate a calibration curve using the appropriate analytical technique (e.g., peak area from GC-MS versus concentration).

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Applications in Research and Drug Development

The solubility of 1,1-dimethylsila-11-crown-4 is a critical parameter that influences its utility in various applications:

  • Phase Transfer Catalysis: Like traditional crown ethers, silacrown ethers can act as phase transfer catalysts by solubilizing inorganic salts in organic solvents.[1] A thorough understanding of their solubility in different organic phases is essential for optimizing reaction conditions.

  • Ionophores and Ion-Selective Electrodes: Silacrown ethers have been investigated for their ability to selectively bind and transport ions across membranes.[2][3][4][5][6][7] Their solubility in the membrane phase and in the surrounding aqueous or organic media is a key determinant of their efficacy.

  • Drug Delivery and Formulation: While the direct therapeutic application of 1,1-dimethylsila-11-crown-4 is not established, understanding the solubility of macrocyclic compounds is crucial in drug development for solubilizing poorly soluble active pharmaceutical ingredients (APIs). Studies on silacrown ethers suggest they may have reduced toxicity compared to their carbon analogues, which could be advantageous.[2][3][6][7]

Conclusion

References

  • Arkles, B., et al. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. 20th International Symposium on Silicon Chemistry (ISOS-20). [Link]

  • Clementino, L. C., et al. (2024). The potential therapeutic application of silacrown ether compounds in channelopathy diseases. ResearchGate. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Unknown Author. (n.d.). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. Semantic Scholar. [Link]

  • Arkles, B., et al. (n.d.). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Research With Rutgers. [Link]

  • Arkles, B., et al. (2025). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. ResearchGate. [Link]

  • Kurtay, G. (n.d.). 8.1 NAMES AND PHYSICAL PROPERTIES OF ETHERS. Yumpu. [Link]

  • Arkles, B. (2018). Concerning the relative non-toxicity of silacrown ionophores. ResearchGate. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. ResearchGate. [Link]

  • Reddit User. (2017). Why is Si-O stronger than C-O but C=O stronger than Si=O? r/chemhelp. [Link]

  • Quora User. (2014). Why is the Si-O-C bond more unstable and susceptible to hydrolysis than the Si-O-Si bond? Quora. [Link]

  • Breslyn, W. (2013). Molecular Geometry, Bond Angle, Hybridization, and Polarity: Examples. YouTube. [Link]

  • Gelest, Inc. (n.d.). DIMETHYLSILA-11-CROWN-4, 95%. Gelest, Inc.[Link]

  • The Organic Chemistry Tutor. (2018). Which Bond Is More Polar? YouTube. [Link]

  • Julia, M., & Lallemand, J. Y. (1973). One-step synthesis of 1,1-dimethyl and 1-spirocycloalkane-1,2,3,4-tetrahydro-.beta.-carbolines. The Journal of Organic Chemistry, 38(25), 4343-4344. [Link]

  • Professor Dave Explains. (2015). The Chemical Bond: Covalent vs. Ionic and Polar vs. Nonpolar. YouTube. [Link]

  • Jinks, A. M., & Leigh, D. A. (n.d.). Crown Ether Active Template Synthesis of Rotaxanes. ChemRxiv. [Link]

  • Potoff, J. J., & Rai, N. (2017). Thermodynamic and Transport Properties of Crown-Ethers: Force Field Development and Molecular Simulations. The Journal of Physical Chemistry B, 121(35), 8346-8356. [Link]

  • Al-Zoubi, R. M. (2025). Impact of theory of substitution on the solubility of crown ethers. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 4.18: Nucleophilic Substitution at Silicon. LibreTexts. [Link]

  • Cohen, C., & Clarson, S. J. (2000). Preparation of poly(diethylsiloxane) with the NaOH/12-crown-4 catalyst. Polymer, 41(14), 5469-5473. [Link]

  • Horváth, G., & Huszthy, P. (2012). Solvent effect on the complex formation of a crown ether derivative with sodium and potassium ions. Thermodynamic background of selectivity. Journal of Molecular Liquids, 176, 56-61. [Link]

  • Penczek, S., & Slomkowski, S. (2015). The Influence of Crown Ether and Alcohol on Unsaturation and Molar Mass of Poly(propylene oxide)s Prepared by Use of Potassium t-Butoxide. Polymers, 7(12), 2531-2545. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,1-Dimethylsila-Crown Ethers in Ion-Selective Electrodes

Foreword: The Rise of Silacrown Ethers in Potentiometric Sensing For decades, researchers in analytical chemistry and sensor technology have sought ionophores with enhanced selectivity, stability, and ease of synthesis f...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Silacrown Ethers in Potentiometric Sensing

For decades, researchers in analytical chemistry and sensor technology have sought ionophores with enhanced selectivity, stability, and ease of synthesis for the development of robust ion-selective electrodes (ISEs). While traditional crown ethers have been a cornerstone in this field, their silacrown analogues, particularly dimethylsila-derivatives, are emerging as a compelling class of ionophores. The substitution of a carbon atom with a silicon atom in the crown ether framework introduces unique electronic and structural properties, leading to modified ion-binding characteristics and improved performance in specific applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,1-dimethylsila-crown ethers and their derivatives in the fabrication and characterization of ion-selective electrodes. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the performance of these advanced sensing materials. While the specific compound "1,1-dimethylsila-11-crown-4" is not extensively documented in current literature, this guide will focus on the closely related and well-characterized silicon-bridged bis(12-crown-4) ethers, providing a transferable and practical framework for working with this class of compounds.

Principle of Ion-Selective Electrodes with Silacrown Ether Ionophores

An ion-selective electrode is an electrochemical sensor that measures the activity of a specific ion in a solution. The core of a neutral carrier-based ISE is a polymeric membrane, typically made of polyvinyl chloride (PVC), which is doped with an ionophore. The ionophore is a lipophilic molecule that can selectively bind to the target ion.

The selectivity of an ISE is primarily determined by the ionophore's ability to form a stable and selective complex with the analyte ion.[1][2] The size of the crown ether cavity and the nature of the heteroatoms (oxygen, nitrogen, and in our case, silicon) play a crucial role in this selective binding.[1][3] Silacrown ethers, such as silicon-bridged bis(12-crown-4)s, have shown excellent selectivity for sodium ions (Na⁺) because the two 12-crown-4 rings can form a "sandwich" complex with the Na⁺ ion.[4][5][6] The dimethylsilyl bridge influences the conformational flexibility of the crown ether moieties, which in turn affects the ion selectivity.[4]

The potential difference measured between the ISE and a reference electrode is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation.

Synthesis of a Representative Dimethylsila-Crown Ether Ionophore

A significant advantage of silicon-bridged bis(12-crown-4) ethers is their straightforward synthesis from commercially available starting materials.[4][6] The following is a generalized one-step synthesis protocol.

Reaction Scheme

cluster_reactants Reactants cluster_product Product Dichlorodimethylsilane Dichlorodimethylsilane (CH₃)₂SiCl₂ Product Bis[(12-crown-4)methoxy]dimethylsilane + 2 HCl Dichlorodimethylsilane->Product Room Temperature, Nitrogen Atmosphere Hydroxymethyl_12_crown_4 2-Hydroxymethyl-12-crown-4 Hydroxymethyl_12_crown_4->Product

Caption: One-step synthesis of a silicon-bridged bis(12-crown-4) ether.

Experimental Protocol: Synthesis of Bis[(12-crown-4)methoxy]dimethylsilane
  • Materials:

    • Dichlorodimethylsilane

    • 2-Hydroxymethyl-12-crown-4

    • Anhydrous solvent (e.g., dichloromethane or solvent-free)

    • Nitrogen gas supply

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxymethyl-12-crown-4 in a minimal amount of anhydrous solvent or use it neat.

    • Slowly add dichlorodimethylsilane (in a slight molar deficit, e.g., 1:2.1 molar ratio of silane to crown ether) to the stirred solution at room temperature.[4][6]

    • The reaction is typically carried out for several hours to ensure completion. The progress can be monitored by techniques such as thin-layer chromatography.

    • The reaction mixture will form the desired product and hydrogen chloride (HCl) gas as a byproduct.[4][6]

    • After the reaction is complete, the solvent (if used) is removed under reduced pressure.

    • The resulting liquid product is purified, for example, by column chromatography, to yield the final bis[(12-crown-4)methoxy]dimethylsilane ionophore. The yield is typically high (around 80-90%).[4][6]

Fabrication of a Dimethylsila-Crown Ether Based Ion-Selective Electrode

The following protocol outlines the preparation of a PVC membrane ion-selective electrode.

Workflow for ISE Fabrication

G A Prepare Membrane Cocktail B Cast Membrane into Mold A->B C Evaporate Solvent B->C D Cut Membrane Disc C->D E Assemble Electrode Body D->E F Fill with Internal Solution E->F G Condition Electrode F->G

Caption: Workflow for the fabrication of a PVC membrane ion-selective electrode.

Detailed Protocol for ISE Fabrication
  • Membrane Cocktail Preparation:

    • A typical membrane composition is as follows:

      • Ionophore: ~1% (w/w)

      • Poly(vinyl chloride) (PVC): ~33% (w/w)

      • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE): ~65% (w/w)

      • Lipophilic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB): ~1% (w/w)

    • Accurately weigh and dissolve all components in a volatile solvent like tetrahydrofuran (THF) in a small glass vial.

  • Membrane Casting and Electrode Assembly:

    • Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.

    • Allow the THF to evaporate slowly overnight in a dust-free environment.

    • Once the membrane is formed, carefully cut out a small disc (e.g., 5-7 mm in diameter).

    • Glue the membrane disc to the end of a PVC electrode body.

    • Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl for a Na⁺-selective electrode).

    • Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

  • Electrode Conditioning:

    • Before use, condition the electrode by soaking it in a solution of the primary ion (e.g., 0.1 M NaCl) for several hours to ensure a stable potential.

Performance Evaluation of the Silacrown Ether ISE

The performance of the fabricated ISE must be thoroughly characterized to determine its analytical utility.

Calibration and Nernstian Response
  • Procedure:

    • Prepare a series of standard solutions of the primary ion (e.g., NaCl) with concentrations ranging from 10⁻⁶ M to 10⁻¹ M.

    • Immerse the ISE and a suitable external reference electrode (e.g., a double-junction Ag/AgCl electrode) into the standard solutions, starting from the lowest concentration.

    • Record the potential (in mV) for each standard solution after the reading stabilizes.

    • Plot the potential (E) versus the logarithm of the ion activity (log a).

  • Expected Outcome:

    • The electrode should exhibit a linear response over a wide concentration range.

    • The slope of the calibration curve should be close to the theoretical Nernstian value (approximately +59 mV/decade for monovalent cations at 25°C).

Determination of Selectivity Coefficients

The selectivity coefficient (


) quantifies the electrode's preference for the primary ion (i) over an interfering ion (j). The Fixed Interference Method (FIM) is a common technique for this determination.
  • Procedure:

    • Prepare solutions with a fixed concentration of the interfering ion (e.g., 0.1 M KCl for a Na⁺-ISE) and varying concentrations of the primary ion.

    • Measure the potential in these solutions.

    • The selectivity coefficient can be calculated from the intersection of the linear portions of the calibration curves for the primary ion in the presence and absence of the interfering ion.

Performance Data Summary

The following table summarizes typical performance characteristics for a silicon-bridged bis(12-crown-4) ether-based Na⁺-selective electrode.

ParameterTypical ValueReference
Linear Range10⁻⁵ to 10⁻¹ M[4]
Slope~58 mV/decade[4]
Response Time< 30 seconds
pH Range4 - 10
Lifetime> 2 months[4]

Selectivity Coefficients (log


): 
Interfering Ion (j)Typical ValueReference
K⁺-1.5 to -2.0[4]
Li⁺-2.5 to -3.0[4]
Ca²⁺< -3.0[4]
Mg²⁺< -3.0[4]

Conclusion and Future Perspectives

Dimethylsila-crown ethers and their derivatives represent a versatile and highly effective class of ionophores for the development of ion-selective electrodes. Their straightforward synthesis, coupled with excellent selectivity and stability, makes them attractive alternatives to traditional ionophores.[4][6] The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of these compounds in various analytical applications, from clinical diagnostics to environmental monitoring. Further research into modifying the substituents on the silicon atom and the crown ether ring size will undoubtedly lead to the development of new ionophores with tailored selectivities for a wider range of ions.

References

  • Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Available from: [Link]

  • Synthesis and Evaluation of a Bis(crown ether) Ionophore with a Conformationally Constrained Bridge in IonSelective Electrodes. Available from: [Link]

  • Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores. Available from: [Link]

  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application -A Review. Available from: [Link]

  • Coated Wire Ion Selective Electrode Based on a New Crown Ether for Determination of Fe2+. Available from: [Link]

  • Schiff's Bases and Crown Ethers as Supramolecular Sensing Materials in the Construction of Potentiometric Membrane Sensors. Available from: [Link]

  • Coated Wire Ion Selective Electrode Based on a New Crown Ether for Determin

    
    . Available from: [Link]
    
  • Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. Available from: [Link]

  • Comparative performance of 14-crown-4 derivatives as lithium-selective electrodes. Available from: [Link]

  • Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Available from: [Link]

  • Lithium Ion Selective Electrodes Based on Crown Ethers for Serum Lithium Assay. Available from: [Link]

  • Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Available from: [Link]

  • Lithium-selective crown ether, lithium adsorbent using same, and preparation method thereof.
  • Ion-Selective Electrodes. Available from: [Link]

  • Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: 1,1-Dimethylsila-11-crown-4 as a Phase Transfer Catalyst

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,1-dimethylsila-11-crown-4 as a phase transfer catalyst (PTC). Silacr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,1-dimethylsila-11-crown-4 as a phase transfer catalyst (PTC). Silacrown ethers, a unique class of macrocycles where a silicon atom replaces a carbon in the polyether ring, offer distinct properties compared to their traditional carbon-based counterparts.[1][2] This guide details the fundamental principles of phase transfer catalysis mediated by 1,1-dimethylsila-11-crown-4, its mechanistic action, and detailed, field-tested protocols for its use in key organic transformations. We will explore the causality behind experimental design, provide systems for self-validating results, and ground all claims in authoritative scientific literature.

Scientific Background & Core Principles

The Mechanism of Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[3] The catalyst functions by transporting a reactant from one phase into the other, where the reaction can proceed.

Crown ethers excel as phase transfer catalysts through a "cation-binding" mechanism.[4] Unlike quaternary onium salts which exchange anions, crown ethers complex with the cation (typically an alkali metal) of an inorganic salt.[5] The exterior of the crown ether is hydrophobic, rendering the entire cation-crown complex soluble in nonpolar organic solvents.[5][6] This process transports the accompanying anion into the organic phase, where it is poorly solvated and thus becomes a highly reactive "naked anion," dramatically accelerating reaction rates.[7]

PTC_Mechanism A Inorganic Salt (e.g., LiF) D [Sila-Crown-Li]⁺ F⁻ (Lipophilic Complex) A->D 1. Complexation & Phase Transfer C Catalyst (Sila-Crown) B Organic Substrate (R-X) E Product (R-F) + LiX D->E 2. Nucleophilic Attack ('Naked' Anion) E->C 3. Catalyst Regeneration

Figure 1: General mechanism of phase transfer catalysis using 1,1-dimethylsila-11-crown-4.

Unique Properties of 1,1-Dimethylsila-11-crown-4

1,1-Dimethylsila-11-crown-4 is a specific type of silacrown ether. Its structure consists of an 11-membered ring containing four oxygen atoms and one dimethylsilyl group.[8][9] This substitution imparts several key features:

  • Cation Selectivity: The cavity size of a crown ether largely determines its affinity for different cations.[5] The 11-membered ring of a crown-4 analogue is ideally sized to selectively complex with the Lithium ion (Li⁺).[10][11] This makes 1,1-dimethylsila-11-crown-4 a prime candidate for PTC applications involving lithium salts.

  • Modified Lipophilicity and Solubility: The presence of the dimethylsilyl group alters the molecule's polarity and lipophilicity compared to its all-carbon analogue, 12-crown-4. This can enhance its solubility in organic solvents and influence its partitioning between phases, potentially improving catalytic efficiency.

  • Altered Conformation: The Si-O and Si-C bonds have different lengths and angles than C-O and C-C bonds, leading to a unique three-dimensional conformation of the macrocycle. This can affect the stability of the cation complex and the overall catalytic activity.[2]

Applications in Organic Synthesis

The high affinity of 1,1-dimethylsila-11-crown-4 for Li⁺ makes it particularly suitable for reactions utilizing lithium salts, which are often challenging to solubilize in organic media. Key applications include:

  • Nucleophilic Substitutions (Sₙ2): Introducing anions like fluoride (F⁻), cyanide (CN⁻), azide (N₃⁻), and acetate (OAc⁻) using their corresponding lithium salts. For example, using LiF for fluorination reactions is advantageous due to its affordability, but its low solubility is a major hurdle that this catalyst can overcome.

  • C-Alkylation: Performing alkylations of acidic methylene compounds (e.g., malonates, β-ketoesters) using a weak base like lithium carbonate (Li₂CO₃).[12]

  • O- and N-Alkylation: Synthesis of ethers and substituted amines.

  • Oxidation Reactions: Facilitating oxidations in nonpolar solvents using agents like lithium permanganate.

Experimental Protocols

Safety & Handling Precautions

Warning: Crown ethers as a class may exhibit toxicity.[13] Organosilicon compounds require careful handling. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[14][15][16] Avoid inhalation of dust or vapors and prevent skin contact.[17] Consult the Safety Data Sheet (SDS) for all reagents before use.[14][15]

General Protocol: Solid-Liquid Phase Transfer Catalysis

This protocol provides a general framework for a nucleophilic substitution reaction. The specific substrate, nucleophile, and temperature will require optimization.

Reagents & Equipment:

  • Organic substrate (e.g., an alkyl bromide or mesylate)

  • Lithium salt nucleophile (e.g., LiF, LiCN), finely powdered and dried

  • 1,1-Dimethylsila-11-crown-4 (Catalyst)

  • Anhydrous aprotic solvent (e.g., Toluene, THF, Acetonitrile)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the organic substrate (1.0 eq), the lithium salt (1.5 - 3.0 eq), and 1,1-dimethylsila-11-crown-4 (1-10 mol%).

  • Solvent Addition: Add the anhydrous solvent to achieve a suitable concentration (typically 0.1-0.5 M with respect to the substrate).

  • Reaction: Stir the heterogeneous mixture vigorously. Heat the reaction to the desired temperature (e.g., 60-110 °C). The optimal temperature depends on the substrate's reactivity and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove excess inorganic salts. Wash the solid residue with a small amount of the reaction solvent or another suitable solvent like ethyl acetate.

    • Combine the organic filtrates and wash with water (2x) to remove the catalyst and any remaining salts. Note: The silacrown ether may have some water solubility.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Workflow A 1. Reagent Assembly (Substrate, Li-Salt, Catalyst) in Flame-Dried Flask B 2. Add Anhydrous Solvent under Inert Atmosphere A->B C 3. Heat & Stir (Vigorous Agitation) B->C D 4. Monitor Progress (TLC / GC) C->D D->C Reaction Incomplete E 5. Cooldown & Filter (Remove Solids) D->E Reaction Complete F 6. Aqueous Work-up (Wash Organic Phase) E->F G 7. Dry & Concentrate (Rotary Evaporation) F->G H 8. Purify Product (Chromatography) G->H I 9. Characterize (NMR, MS) H->I

Figure 2: Standard experimental workflow for phase transfer catalysis.

Protocol Example: Fluorination of 1-Bromooctane

This protocol demonstrates the use of 1,1-dimethylsila-11-crown-4 to catalyze the reaction between solid, poorly soluble Lithium Fluoride (LiF) and a liquid alkyl halide.

  • Preparation: Finely powder and dry anhydrous Lithium Fluoride (LiF) (1.95 g, 75 mmol, 3.0 eq) in a vacuum oven at 120 °C for 4 hours.

  • Setup: To a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the dried LiF, 1-bromooctane (4.83 g, 25 mmol, 1.0 eq), and 1,1-dimethylsila-11-crown-4 (0.258 g, 1.25 mmol, 5 mol%).

  • Reaction: Add 100 mL of anhydrous acetonitrile. Heat the vigorously stirred suspension to reflux (approx. 82 °C) for 24-48 hours.

  • Monitoring: Take small aliquots periodically, pass them through a small plug of silica, and analyze by GC-MS to monitor the conversion of 1-bromooctane to 1-fluorooctane.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the excess LiF. Rinse the filter cake with 20 mL of acetonitrile. Combine the filtrates and transfer to a separatory funnel. Add 100 mL of water and 50 mL of diethyl ether. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification: Combine all organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and carefully concentrate on a rotary evaporator (Note: 1-fluorooctane is volatile). The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-fluorooctane.

Data Summary & Troubleshooting

Table 1: Typical Reaction Parameters
ParameterTypical RangeRationale & Causality
Catalyst Loading 1 - 10 mol%Lower loadings may be effective but require longer reaction times. Higher loadings increase cost and can complicate purification. 5 mol% is a robust starting point.
Nucleophile Stoich. 1.5 - 5.0 eqA stoichiometric excess of the solid salt is required to drive the reaction to completion by maintaining a high concentration of the anion at the phase interface.
Solvent Toluene, Xylene, THF, AcetonitrileSolvent choice depends on the required temperature and substrate solubility. Nonpolar solvents enhance the phase separation, while polar aprotic solvents like acetonitrile can aid in solubilizing the complex.
Temperature 60 - 120 °CHigher temperatures increase reaction rates but can also lead to side products (e.g., elimination). The optimal temperature must balance rate and selectivity.
Stirring Speed > 500 RPMVigorous stirring is critical to maximize the interfacial surface area between the solid and liquid phases, which directly impacts the overall reaction rate.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (hydrolyzed).2. Water in the reaction.3. Insufficient temperature.4. Poor quality of inorganic salt.1. Use fresh catalyst from a sealed container.2. Use anhydrous solvents and dry reagents thoroughly.3. Increase reaction temperature in 10 °C increments.4. Use a fresh, finely powdered, and dried batch of the lithium salt.
Slow Reaction Rate 1. Insufficient catalyst loading.2. Low interfacial area.3. Poor salt quality (large particle size).1. Increase catalyst loading to 7-10 mol%.2. Increase stirring speed.3. Finely powder the salt before use.
Side Product Formation 1. Temperature is too high (e.g., elimination).2. Substrate degradation.1. Lower the reaction temperature.2. Choose a less aggressive solvent or shorter reaction time.
Difficult Product Isolation 1. Emulsion during work-up.2. Catalyst co-elutes with product.1. Add brine to the aqueous layer to break the emulsion.2. Perform additional aqueous washes; if necessary, use a more polar solvent system for chromatography.

References

  • Landini, D., Maia, A., Montanari, F., & Pirisi, F. M. (1980). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, (1), 46-51. [Link]

  • Brainly.com. (2023). Explain how crown ether can act as a phase transfer catalyst. [Link]

  • Haque, M. H., & Sohn, H. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-872. [Link]

  • Kormos, A., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(11), 3369. [Link]

  • Haque, M. H., & Sohn, H. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. ResearchGate. [Link]

  • Wikipedia. Crown ether. [Link]

  • Gokel, G. W., et al. (1977). 18-CROWN-6. Organic Syntheses, 57, 30. [Link]

  • Dalla Cort, A., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers, 8(16), 4535-4553. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 18-Crown-6-ether. [Link]

  • Arkles, B. C., & Peterson, W. R. (1982). U.S. Patent No. 4,362,884. Washington, DC: U.S.
  • IIP Series. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [Link]

  • Arkles, B., et al. (2018). Silacrowns- Phase Transfer Catalysts. ResearchGate. [Link]

  • Gelest, Inc. DIMETHYLSILA-11-CROWN-4, 95%. [Link]

  • Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. [Link]

  • Matrix Fine Chemicals. 1,1-DIMETHYLSILA-11-CROWN-4 | CAS 18339-94-1. [Link]

  • Landini, D., Montanari, F., & Pirisi, F. M. (1974). Crown ethers as phase-transfer catalysts in two-phase reactions. Journal of the Chemical Society, Chemical Communications, (21), 879-880. [Link]

  • Chemsrc. 1,1-dimethylsila-11-crown-4 | CAS#:18339-94-1. [Link]

  • ResearchGate. (2013). Optimized structures of the crown-4 ethers complexing with Li + and Na + by B3LYP/6-31G* method. [Link]

  • Hashimoto, T., et al. (2011). Catalytic Asymmetric Synthesis of 1,1-disubstituted tetrahydro-β-carbolines by Phase-Transfer Catalyzed Alkylations. Chemical Communications, 47(5), 1515-1517. [Link]

  • Reuter, K., et al. (2016). Stable Alkali-Metal Complexes of Hybrid Disila-Crown Ethers. Inorganic Chemistry, 55(9), 4441-4447. [Link]

  • Dalla Cort, A., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers, 8(16), 4535-4553. [Link]

  • Hsu, C.-C., et al. (2021). Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis. Molecules, 26(10), 2914. [Link]

Sources

Method

Application Notes and Protocols for 1,1-Dimethylsila-11-crown-4 in Selective Metal Cation Complexation

Introduction: The Advent of Sila-Crown Ethers in Host-Guest Chemistry The field of supramolecular chemistry has been significantly shaped by the discovery and development of crown ethers, macrocyclic polyethers capable o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advent of Sila-Crown Ethers in Host-Guest Chemistry

The field of supramolecular chemistry has been significantly shaped by the discovery and development of crown ethers, macrocyclic polyethers capable of selectively binding specific metal cations in a "host-guest" relationship. This selective complexation is primarily dictated by the compatibility between the cation's ionic radius and the crown ether's cavity size.[1] The introduction of silicon into the macrocyclic framework, creating sila-crown ethers, represents a significant evolution in this class of compounds. 1,1-Dimethylsila-11-crown-4 is one such molecule, where a dimethylsilyl group replaces an ethylene bridge in the classic 11-crown-4 structure.

This substitution introduces several key modifications to the molecule's properties. The Si-O bond is longer than the C-O bond, which can alter the cavity size and conformational flexibility of the ring. Furthermore, the electronic environment of the oxygen atoms adjacent to the silicon is modified, which can influence the binding affinity for metal cations. While extensive research has been conducted on traditional crown ethers, specific experimental data on the selective metal cation complexation of 1,1-dimethylsila-11-crown-4 is not widely available in peer-reviewed literature. However, based on the principles of host-guest chemistry and the known properties of related sila-crown ethers, we can outline its potential applications and provide detailed protocols for their investigation.[2][3][4]

These application notes will serve as a comprehensive guide for researchers and drug development professionals interested in exploring the potential of 1,1-dimethylsila-11-crown-4 as an ionophore and a phase-transfer catalyst. The protocols provided are established methodologies that can be adapted to systematically characterize its performance.

Physicochemical Properties of 1,1-Dimethylsila-11-crown-4

A summary of the key physicochemical properties of 1,1-dimethylsila-11-crown-4 is presented in the table below.

PropertyValueSource
CAS Number 18339-94-1
Molecular Formula C₈H₁₈O₄Si
Molecular Weight 206.31 g/mol
Appearance LiquidInferred from properties
Boiling Point 96 °C @ 9 mmHg
Density 1.07 g/mL
Refractive Index 1.4487 @ 20 °C

Anticipated Cation Selectivity

The nomenclature "11-crown-4" suggests a macrocycle with 11 total atoms in the ring, four of which are oxygen donor atoms. Crown ethers with small cavity sizes, such as 12-crown-4, are known to exhibit a preference for small cations like Li⁺.[5] Given the structural similarities, it is hypothesized that 1,1-dimethylsila-11-crown-4 will also show selectivity for Li⁺ or other small, highly charged cations. However, the precise binding affinities and selectivity factors must be determined experimentally.

Application I: Ionophore for Selective Cation Transport

Sila-crown ethers have been investigated as ionophores, molecules that can facilitate the transport of ions across lipid membranes.[2][3][4] This property is of significant interest in drug delivery and the development of ion-selective sensors. The following protocol describes a general method for evaluating the ionophore activity of 1,1-dimethylsila-11-crown-4 using a bulk liquid membrane system.

Experimental Workflow for Ionophore Activity Assessment

Ionophore_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous Source Phase (e.g., 1 M LiCl) E Layer Phases: 1. Receiving Phase 2. Membrane Phase 3. Source Phase A->E B Prepare Organic Membrane Phase (1,1-dimethylsila-11-crown-4 in Chloroform) B->E C Prepare Aqueous Receiving Phase (Deionized Water) C->E D Assemble U-tube Transport Cell D->E F Stir Gently at a Constant Rate (e.g., 200 rpm) E->F G Incubate at a Constant Temperature (e.g., 25 °C) F->G H Take Aliquots from Receiving Phase at Timed Intervals G->H I Analyze Cation Concentration (e.g., by Atomic Absorption Spectroscopy or ICP-MS) H->I J Plot Cation Concentration vs. Time I->J K Calculate Ion Flux J->K

Caption: Workflow for assessing the ionophore activity of 1,1-dimethylsila-11-crown-4.

Protocol: Bulk Liquid Membrane Transport of Li⁺

1. Preparation of Solutions:

  • Aqueous Source Phase: Prepare a 1.0 M solution of lithium chloride (LiCl) in deionized water.

  • Organic Membrane Phase: Prepare a 0.1 M solution of 1,1-dimethylsila-11-crown-4 in chloroform.

  • Aqueous Receiving Phase: Use deionized water.

2. Experimental Setup:

  • Use a U-tube glass cell with a diameter of approximately 2.5 cm.

  • Add 10 mL of the organic membrane phase to the bottom of the U-tube.

  • Carefully add 10 mL of the aqueous source phase to one arm of the U-tube.

  • Carefully add 10 mL of the aqueous receiving phase to the other arm of the U-tube.

  • The organic phase should separate the two aqueous phases.

3. Ion Transport:

  • Place the U-tube in a constant temperature water bath at 25 °C.

  • Stir the organic membrane phase at a constant rate (e.g., 200 rpm) using a small magnetic stir bar.

  • Start a timer and take 100 µL aliquots from the receiving phase at regular intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

4. Analysis:

  • Dilute the aliquots from the receiving phase to a suitable concentration for analysis.

  • Determine the concentration of Li⁺ in the diluted aliquots using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Plot the concentration of Li⁺ in the receiving phase as a function of time.

  • The initial slope of this plot can be used to calculate the ion flux (moles per unit area per unit time).

5. Controls and Further Studies:

  • Run a blank experiment without 1,1-dimethylsila-11-crown-4 in the organic phase to ensure that there is no passive diffusion of Li⁺.

  • To determine selectivity, the source phase can be a mixture of different alkali metal chlorides (e.g., LiCl, NaCl, KCl) at the same concentration. The receiving phase is then analyzed for each cation to determine their relative transport rates.

Application II: Phase-Transfer Catalyst

Crown ethers are effective phase-transfer catalysts (PTCs) because they can transport ionic reactants from an aqueous or solid phase into an organic phase where the reaction occurs.[6][7] 1,1-Dimethylsila-11-crown-4, with its ability to complex cations, is expected to function as a PTC. The Williamson ether synthesis is a classic example of a reaction that can be significantly enhanced by a PTC.[8][9]

Reaction Scheme: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Phenol E Alkyl Phenyl Ether A->E B Alkyl Halide (e.g., 1-Bromobutane) B->E C Base (e.g., K₂CO₃) C->A Deprotonation D 1,1-Dimethylsila-11-crown-4 D->C Complexes K⁺

Caption: Williamson ether synthesis catalyzed by 1,1-dimethylsila-11-crown-4.

Protocol: Phase-Transfer Catalyzed Synthesis of Butyl Phenyl Ether

1. Materials and Setup:

  • Reactants: Phenol, 1-bromobutane, potassium carbonate (K₂CO₃), toluene.

  • Catalyst: 1,1-Dimethylsila-11-crown-4.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

2. Procedure:

  • To the round-bottom flask, add phenol (10 mmol), potassium carbonate (20 mmol), and toluene (50 mL).

  • Add 1,1-dimethylsila-11-crown-4 (0.5 mmol, 5 mol%).

  • Stir the mixture vigorously and add 1-bromobutane (12 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and wash with toluene.

  • Combine the filtrate and washes and transfer to a separatory funnel.

  • Wash the organic phase with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure butyl phenyl ether.

4. Rationale for Catalyst Action:

  • The potassium carbonate is insoluble in toluene.

  • 1,1-Dimethylsila-11-crown-4 complexes the K⁺ ion, making the carbonate anion more "naked" and reactive.

  • The [K⁺ ⊂ sila-crown]CO₃²⁻ ion pair is more soluble in the organic phase, allowing for the efficient deprotonation of phenol to form the phenoxide anion.

  • The resulting potassium phenoxide, also complexed with the sila-crown, readily reacts with 1-bromobutane in the toluene phase.

Methods for Characterizing Cation Complexation

To rigorously determine the selective metal cation complexation properties of 1,1-dimethylsila-11-crown-4, the following spectroscopic and calorimetric techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the stoichiometry and stability of crown ether-cation complexes.[10][11] Upon complexation, the chemical shifts of the protons on the crown ether ring will change. By titrating a solution of the crown ether with a metal salt and monitoring these changes, a binding isotherm can be constructed to determine the association constant (Kₐ).

General Protocol for ¹H NMR Titration:

  • Prepare a stock solution of 1,1-dimethylsila-11-crown-4 (e.g., 5 mM) in a suitable deuterated solvent (e.g., acetonitrile-d₃).

  • Prepare a stock solution of the metal salt (e.g., LiClO₄, 100 mM) in the same deuterated solvent.

  • Record the ¹H NMR spectrum of the pure crown ether solution.

  • Add small aliquots of the metal salt solution to the crown ether solution in the NMR tube.

  • Record a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

  • Continue the additions until the chemical shifts of the crown ether protons no longer change significantly (saturation).

  • Plot the change in chemical shift (Δδ) of a specific proton signal versus the molar ratio of [Metal⁺]/[Crown Ether].

  • Fit the resulting binding curve to a suitable binding model (e.g., 1:1) to calculate the association constant.

UV-Visible (UV-Vis) Spectroscopy

If the crown ether or an associated chromophore undergoes a change in its electronic environment upon cation binding, UV-Vis spectroscopy can be used to determine the binding constant.[12][13] This is often achieved by using a picrate salt of the metal ion, where the absorbance of the picrate anion shifts upon complexation and transfer into a less polar solvent.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[14][15] It is the gold standard for determining the thermodynamic parameters of complexation, including the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

General ITC Protocol:

  • Prepare a solution of 1,1-dimethylsila-11-crown-4 (e.g., 0.1 mM) in a suitable solvent (e.g., methanol) and place it in the sample cell of the calorimeter.

  • Prepare a more concentrated solution of the metal salt (e.g., 1 mM LiCl) in the same solvent and load it into the injection syringe.

  • Set the experimental temperature.

  • Perform a series of injections of the metal salt solution into the crown ether solution.

  • The instrument will measure the heat change associated with each injection.

  • Integrate the heat pulses and plot them against the molar ratio of [Metal⁺]/[Crown Ether].

  • Fit the data to a binding model to obtain Kₐ, ΔH, and the stoichiometry of the interaction.

Conclusion

1,1-Dimethylsila-11-crown-4 represents an intriguing molecule at the interface of classic crown ether chemistry and organosilicon chemistry. While specific data on its selective metal cation complexation is sparse, its structural features suggest potential as a selective ionophore for small cations and as a phase-transfer catalyst. The protocols outlined in these application notes provide a robust framework for researchers to systematically investigate these properties and unlock the full potential of this unique sila-crown ether. The application of techniques such as NMR, UV-Vis, and ITC will be crucial in quantifying its binding affinities and selectivities, thereby paving the way for its application in diverse fields, from analytical chemistry to drug development.

References

  • Bester, K., & Krienke, T. (2004). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. Biophysical Chemistry, 110(1-2), 15-24. [Link]

  • Haque, M. H., & Sohn, H. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. Journal of Chosun Natural Science, 13(3), 85-94. [Link]

  • Poh, B. L., & Tan, G. S. (n.d.). Complexation Studies of Crown Ethers with Alkali Metal Cations in Methanol. EPrints USM. [Link]

  • Dankert, F., Richter, R.-M., Weigend, F., Xie, X., & Weigend, F. (2021). Construction of Inorganic Crown Ethers by s-Block-Metal-Templated Si−O Bond Activation. Angewandte Chemie International Edition, 60(19), 10836-10842. [Link]

  • Burnham, D. R. (2004). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. ResearchGate. [Link]

  • Haque, M. H., & Sohn, H. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application -A Review. Semantic Scholar. [Link]

  • Al-Hourani, B. (2012). Investigation of crown ether cation- systems using electrophoretic NMR. DiVA portal. [Link]

  • Popov, A. I., & Smetana, A. J. (1981). Crown ether-cation decomplexation mechanics. Sodium-23 NMR studies of the sodium cation complexes with dibenzo-24-crown-8 and dibenzo-18-crown-6 in nitromethane and acetonitrile. Journal of the American Chemical Society, 103(21), 6324-6330. [Link]

  • Arkles, B., Pannell, K. H., da Costa Clemintino, L., & Thomas, A. P. (2025). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. ResearchGate. [Link]

  • Arkles, B., Segarnick, D., & Da Costa, L. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. ResearchGate. [Link]

  • Gokel, G. W. (2017). Chapter 6: Synthesis of Crown Ethers. In Crown Ethers and Cryptands. Royal Society of Chemistry. [Link]

  • Arkles, B., & Peterson, W. R. (1982). Silacrowns- Phase Transfer Catalysts. ResearchGate. [Link]

  • Duma, L. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. ResearchGate. [Link]

  • Kim, J. S., & Kim, J. (1998). Complexation Thermodynamics of Crown Ethers. 6. Calorimetric Titration of Alkali Metal Ions with Azacrown Ethers. The Journal of Organic Chemistry, 63(23), 8343-8348. [Link]

  • Takeuchi, T. (2015). A Practical Guide for the Determination of Binding Constants. ResearchGate. [Link]

  • Arkles, B., Pannell, K., Thomas, A., Clemintino, L., & Segarnick, D. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. ResearchGate. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Aydin, D., Yilmaz, M., & Yilmaz, M. (2014). 1H-NMR spectra of the crown ether protons [ligand (1); sodium complex...]. ResearchGate. [Link]

  • Fedin, V. P., & Fedorov, V. E. (1993). Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. Russian Chemical Bulletin, 42(10), 1729-1733. [Link]

  • Buttonwood, T. (2023). How can I compare the UV/Vis absorption difference after metal ion chelating of crown ether-containing polymer?. Chemistry Stack Exchange. [Link]

  • Williamson Ether Synthesis. (2020, October 20). YouTube. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Research With Rutgers. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 1107-1118. [Link]

  • Wen, L., et al. (2021). Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores. Nature Communications, 12(1), 5192. [Link]

  • LibreTexts. (2024, March 24). 18.7: Crown Ethers. Chemistry LibreTexts. [Link]

  • Iino, T., et al. (2012). Ion Selectivity of Crown Ethers Investigated by UV and IR Spectroscopy in a Cold Ion Trap. The Journal of Physical Chemistry A, 116(30), 7965-7972. [Link]

  • Kupai, J., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(21), 6542. [Link]

  • Khurana, E., et al. (2021). Engineering Li/Na selectivity in 12-Crown-4–functionalized polymer membranes. Proceedings of the National Academy of Sciences, 118(36), e2104895118. [Link]

  • Kupai, J., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(21), 6542. [Link]

  • Hassan, S. S. M., et al. (2002). Synthesis and Evaluation of a Bis(crown ether) Ionophore with a Conformationally Constrained Bridge in IonSelective Electrodes. Talanta, 56(1), 101-110. [Link]

  • Valentine, S. J., & Clemmer, D. E. (2002). Exploring Crown Ethers as Shift Reagents for Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 13(5), 506-517. [Link]

  • Schimanowitz, A., et al. (2021). Lithium Selectivity of Crown Ethers: The Effect of Heteroatoms and Cavity Size. ResearchGate. [Link]

  • Ghosh, P., & Ghosh, K. (2001). Synthesis and Ionophoric Properties of Crown Ether Capped with a Convergent Hydroxamic Acid Function. Tetrahedron Letters, 42(31), 5273-5275. [Link]

  • Hou, H., Zeng, X., & Liu, X. (2009). DFT study of a series of crown-4 ethers and their selectivity trend for alkali metal cations: Li+ and Na+. Journal of Molecular Modeling, 15(2), 105-111. [Link]

  • Wang, Y., et al. (2022). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. Nanomaterials, 12(21), 3848. [Link]

Sources

Application

experimental protocol for cation binding with 1,1-dimethylsila-11-crown-4

An Application Guide for the Physicochemical Characterization of Cation Binding by 1,1-dimethylsila-11-crown-4 Authored by: A Senior Application Scientist Introduction: The Unique Role of Silicon in Host-Guest Chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Physicochemical Characterization of Cation Binding by 1,1-dimethylsila-11-crown-4

Authored by: A Senior Application Scientist

Introduction: The Unique Role of Silicon in Host-Guest Chemistry

Crown ethers, cyclic polyethers first discovered by Charles Pedersen, are renowned for their ability to selectively bind cations within their central cavities, a property governed by the principle of size complementarity.[1] This has established them as indispensable tools in fields ranging from phase-transfer catalysis to the development of ion-selective sensors.[2][3] The substitution of a carbon atom within the crown ether framework with a silicon atom introduces significant perturbations to the molecule's structure and electronic properties, offering a new dimension for tuning binding affinity and selectivity.

This guide focuses on 1,1-dimethylsila-11-crown-4 , a sila-crown ether where a dimethylsilyl group replaces a methylene group in the 11-crown-4 backbone. The introduction of the Si-O bond, which is longer and more flexible than the C-O bond, and the differing electronegativity of silicon compared to carbon, can alter the crown's conformation and the electron density of the coordinating oxygen atoms.[4][5] These modifications are hypothesized to influence the cation binding characteristics, potentially leading to novel selectivities not observed in their all-carbon counterparts.

This document provides a comprehensive set of experimental protocols for researchers to meticulously characterize the cation binding thermodynamics and kinetics of 1,1-dimethylsila-11-crown-4. The methodologies described herein—Nuclear Magnetic Resonance (NMR) Titration, Isothermal Titration Calorimetry (ITC), and Spectroscopic Titrations (UV-Vis and Fluorescence)—are foundational techniques in supramolecular chemistry.[6] By employing these orthogonal approaches, a self-validating and robust understanding of the host-guest system can be achieved.

Physicochemical Properties of the Host Molecule

A clear understanding of the host molecule's basic properties is essential before commencing any binding studies.

PropertyValue
Systematic Name 1,1-Dimethyl-1-sila-3,6,9-trioxacycloundecane
Common Name 1,1-dimethylsila-11-crown-4
CAS Number 18339-94-1[7][8]
Molecular Formula C₈H₁₈O₄Si[8]
Molecular Weight 206.31 g/mol [8]
Appearance Liquid
Boiling Point 96 °C at 9 mmHg[8]
Density 1.07 g/mL[8]

Experimental Design & Core Methodologies

The accurate determination of binding constants and thermodynamic parameters requires careful experimental design. A titration-based approach is standard, where a solution of the guest (cation) is incrementally added to a solution of the host (1,1-dimethylsila-11-crown-4) while monitoring a physical change in the system.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Host Solution (Sila-Crown) T Perform Titration: Add Guest to Host P1->T P2 Prepare Guest Solution (Cation Salt) P2->T M Monitor Physical Change (NMR, ITC, UV-Vis, etc.) T->M D Generate Binding Isotherm (Signal vs. [Guest]) M->D F Fit Data to Binding Model (e.g., 1:1, 1:2) D->F R Determine Thermodynamic Parameters (Ka, ΔH, ΔS) F->R

Caption: General experimental workflow for cation binding titration studies.

Protocol 1: ¹H NMR Titration

Principle: NMR spectroscopy is exceptionally powerful for studying host-guest interactions in solution. Cation binding within the sila-crown cavity alters the local electronic environment, causing measurable changes in the chemical shifts (δ) of the host's protons. By monitoring these shifts as a function of cation concentration, one can determine the binding stoichiometry and association constant (Kₐ).[9][10]

Instrumentation:

  • High-resolution NMR Spectrometer (400 MHz or higher recommended).

  • High-precision NMR tubes.

  • Microliter syringes for accurate additions.

Reagents and Materials:

  • 1,1-dimethylsila-11-crown-4 (Host).

  • Cation salts (e.g., LiClO₄, NaClO₄, KPF₆). Perchlorate and hexafluorophosphate salts are often used due to the non-coordinating nature of their anions.[11]

  • Deuterated solvent (e.g., Acetonitrile-d₃, Chloroform-d). The choice of solvent is critical as solvent polarity can significantly impact binding strength.

  • Internal standard (e.g., Tetramethylsilane - TMS).

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the host (e.g., 50 mM 1,1-dimethylsila-11-crown-4) in the chosen deuterated solvent.

    • Prepare a concentrated stock solution of the guest cation salt (e.g., 500 mM LiClO₄) in the same deuterated solvent.

  • Initial Spectrum (Host Only):

    • Place a precise volume (e.g., 500 µL) of the host stock solution into an NMR tube.

    • Acquire a high-quality ¹H NMR spectrum. This is your reference (0 equivalents of guest). Identify the proton signals for the sila-crown, particularly the -CH₂-O- and -CH₂-Si- protons.

  • Titration:

    • Using a microliter syringe, add a small, precise aliquot of the guest stock solution to the NMR tube (e.g., 0.2 equivalents).

    • Gently mix the solution to ensure homogeneity.

    • Acquire another ¹H NMR spectrum.

    • Repeat the addition and acquisition steps to build a dataset covering a range from approximately 0.1 to 5.0+ equivalents of the guest.

  • Data Analysis:

    • For each spectrum, determine the chemical shift of one or more of the sila-crown's protons that show a significant change upon binding.

    • Plot the change in chemical shift (Δδ = δ_observed - δ_initial) against the molar ratio of [Guest]/[Host].

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression software to calculate the association constant (Kₐ).[9]

Protocol 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC is the gold standard for thermodynamic characterization as it directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[12] This allows for the direct determination of the binding enthalpy (ΔH), which, combined with the binding constant (Kₐ), yields the Gibbs free energy (ΔG) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[13]

Instrumentation:

  • Isothermal Titration Calorimeter.

  • Hamilton syringes for loading the injector.

Reagents and Materials:

  • 1,1-dimethylsila-11-crown-4 (Host).

  • Cation salts (e.g., LiCl, NaCl, KCl).

  • Appropriate solvent (e.g., deionized water, methanol, acetonitrile). The solvent for the host and guest solutions must be identical.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a solution of the host (e.g., 0.5 mM 1,1-dimethylsila-11-crown-4) in the chosen solvent. Degas the solution thoroughly.

    • Prepare a more concentrated solution of the guest (e.g., 5-10 mM cation salt) using the exact same batch of solvent. Degas this solution as well.

  • Instrument Setup:

    • Load the host solution into the sample cell of the calorimeter.

    • Load the guest solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration Experiment:

    • Program the instrument to perform a series of small injections (e.g., 20 injections of 2 µL each) of the guest solution into the host solution, with sufficient time between injections for the signal to return to baseline.

    • The instrument records the heat change associated with each injection.

  • Control Experiment:

    • Perform a control titration by injecting the guest solution into a cell containing only the solvent to measure the heat of dilution. This value will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.

    • Subtract the heat of dilution from the binding data.

    • Plot the resulting heat changes against the molar ratio of guest to host.

    • Fit this binding isotherm using the instrument's software (which employs models like the one-site binding model) to determine the stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH).[12] The Gibbs free energy (ΔG = -RTlnKₐ) and entropy (ΔS = (ΔH - ΔG)/T) can then be calculated.

G cluster_host Host: Sila-11-Crown-4 cluster_guest Guest: Cation (e.g., Li+) cluster_complex Host-Guest Complex Host Si O O O O Guest Li+ Complex Si O O O O Li+ Guest->Complex:c Binding (ΔH, ΔS) Guest_in_Complex Li+

Sources

Method

The Role of 1,1-Dimethylsila-11-crown-4 in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of 1,1-dimethylsila-11-crown-4, a unique silacrown ether, and its applications as a phase-transfer catalyst in or...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 1,1-dimethylsila-11-crown-4, a unique silacrown ether, and its applications as a phase-transfer catalyst in organic synthesis. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of its catalytic activity and provides actionable, field-proven protocols for its use in key synthetic transformations. The content is structured to offer both a comprehensive theoretical understanding and practical guidance for laboratory applications.

Introduction: The Advent of Silacrown Ethers

Crown ethers, discovered by Charles Pedersen in 1967, revolutionized coordination chemistry and catalysis through their remarkable ability to selectively complex metal cations.[1] This complexation effectively solubilizes inorganic salts in non-polar organic solvents, thereby accelerating reaction rates, often by orders of magnitude. However, the widespread industrial application of traditional crown ethers has been hampered by their synthesis costs and inherent toxicity.[1][2]

Silacrown ethers, where a carbon atom in the polyether ring is substituted by a silicon atom, have emerged as a compelling alternative. These organosilicon compounds exhibit ionophoric character comparable to their carbon analogs but with significantly reduced toxicity.[2][3] The Si-O-C bond in silacrowns is susceptible to hydrolytic cleavage, offering a potential metabolic pathway that mitigates long-term toxicity.[3] 1,1-Dimethylsila-11-crown-4, a member of this class, is a versatile and efficient catalyst for a range of phase-transfer reactions.

Physicochemical Properties of 1,1-Dimethylsila-11-crown-4

A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective application. The key properties of 1,1-dimethylsila-11-crown-4 are summarized below.

PropertyValueReference
Chemical Formula C₈H₁₈O₄Si[4]
Molecular Weight 206.31 g/mol
CAS Number 18339-94-1[4]
Appearance Liquid
Boiling Point 96 °C at 9 mmHg
Density 1.07 g/mL
Refractive Index 1.4487 @ 20 °C
Hydrolytic Sensitivity Reacts slowly with moisture/water

Core Principle: Phase-Transfer Catalysis (PTC)

Many essential organic reactions involve the reaction between an organic substrate, soluble in an organic solvent, and an inorganic salt, which is typically insoluble in that solvent. This phase incompatibility severely limits the reaction rate. Phase-transfer catalysis addresses this challenge by introducing a catalyst (the phase-transfer agent) that transports the inorganic reactant across the phase boundary into the organic phase where the reaction can proceed.[5][6]

1,1-Dimethylsila-11-crown-4 functions as a neutral phase-transfer catalyst. Its mechanism of action involves the complexation of the cation of the inorganic salt within its hydrophilic cavity. The exterior of the silacrown ether is lipophilic, rendering the entire complex soluble in the organic phase. This "solubilized" salt pair can then react with the organic substrate.[7][8] The catalyst is not consumed in the reaction and can continue to shuttle reactants across the phase boundary, making it effective in catalytic amounts.

PTC_Mechanism cluster_0 Aqueous Phase (or Solid Phase) cluster_1 Organic Phase Inorganic Salt M⁺X⁻ (e.g., KF, KCN) Complex [Silacrown-M]⁺X⁻ (Organic Soluble) Inorganic Salt->Complex Complexation at Interface Organic Substrate R-LG (Alkyl Halide) Product R-X + M⁺LG⁻ Organic Substrate->Product Silacrown 1,1-Dimethylsila-11-crown-4 Product->Silacrown Catalyst Regeneration Silacrown->Complex Complex->Organic Substrate Reaction

Caption: General workflow of phase-transfer catalysis mediated by 1,1-dimethylsila-11-crown-4.

Application Note 1: Nucleophilic Fluorination of Alkyl Halides

Introduction: The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. Nucleophilic fluorination using alkali metal fluorides like potassium fluoride (KF) is an attractive method due to the low cost of KF. However, the high lattice energy and low solubility of KF in aprotic solvents present significant challenges.[9] 1,1-Dimethylsila-11-crown-4 can effectively overcome these limitations by complexing the potassium ion, thereby increasing the solubility and nucleophilicity of the fluoride anion.[10]

Mechanism: The silacrown ether encapsulates the K⁺ ion, and the resulting lipophilic complex dissolves in the organic solvent. This process disrupts the KF crystal lattice and generates a more "naked" and highly reactive fluoride anion, which can then readily participate in an Sₙ2 reaction with the alkyl halide.

Fluorination_Mechanism cluster_Interface Interface cluster_OrganicPhase Organic Phase KF_solid KF (solid) K⁺ + F⁻ Complex [Silacrown-K]⁺F⁻ Solubilized & Activated KF_solid->Complex Complexation Silacrown 1,1-Dimethylsila-11-crown-4 Silacrown->Complex TransitionState [F---R---Br]⁻ Complex->TransitionState Sₙ2 Attack AlkylHalide R-Br Alkyl Bromide AlkylHalide->TransitionState Product R-F Alkyl Fluoride TransitionState->Product Byproduct [Silacrown-K]⁺Br⁻ TransitionState->Byproduct

Caption: Mechanism of silacrown-catalyzed nucleophilic fluorination.

Protocol: Synthesis of 1-Fluorooctane

This protocol is adapted from general procedures for phase-transfer catalyzed fluorinations.[9][10]

Materials:

  • 1-Bromooctane

  • Potassium Fluoride (anhydrous, spray-dried for best results)

  • 1,1-Dimethylsila-11-crown-4

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium fluoride (10.0 g, 0.172 mol).

  • Addition of Reagents: Add anhydrous acetonitrile (50 mL), 1-bromooctane (10.0 g, 0.052 mol), and 1,1-dimethylsila-11-crown-4 (0.54 g, 2.6 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the excess potassium fluoride and potassium bromide.

  • Extraction: Transfer the filtrate to a separatory funnel and add 50 mL of water. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield 1-fluorooctane.

Expected Outcome: Moderate to good yields of 1-fluorooctane can be expected, depending on the purity of the reagents and the anhydrous conditions maintained throughout the reaction.

Application Note 2: Cyanation of Alkyl Halides

Introduction: The conversion of alkyl halides to nitriles is a fundamental transformation in organic synthesis, as the nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[5] Similar to fluorination, the use of potassium cyanide (KCN) is often hindered by its poor solubility in organic solvents. 1,1-Dimethylsila-11-crown-4 serves as an excellent phase-transfer catalyst for this reaction.

Protocol: Synthesis of Nonanenitrile (Pelargononitrile)

This protocol is based on established methods for phase-transfer catalyzed cyanation reactions.[5][10]

Materials:

  • 1-Bromooctane

  • Potassium Cyanide (KCN)

  • 1,1-Dimethylsila-11-crown-4

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place potassium cyanide (4.2 g, 0.065 mol). Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Addition of Reagents: Add anhydrous acetonitrile (40 mL), 1-bromooctane (10.0 g, 0.052 mol), and 1,1-dimethylsila-11-crown-4 (0.54 g, 2.6 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 10-15 hours. Monitor the disappearance of the starting material by GC or TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, add 50 mL of water, and extract with diethyl ether (3 x 40 mL).

  • Washing: Wash the combined organic layers with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude nonanenitrile by vacuum distillation to obtain the pure product.

Conclusion and Future Outlook

1,1-Dimethylsila-11-crown-4 represents a valuable tool in the arsenal of the modern organic chemist. Its efficacy as a phase-transfer catalyst, coupled with its reduced toxicity compared to traditional crown ethers, makes it an attractive choice for a variety of nucleophilic substitution reactions. The protocols detailed herein provide a starting point for the application of this versatile catalyst in the synthesis of fluorinated compounds and nitriles, both of which are important intermediates in the pharmaceutical and agrochemical industries. Future research will likely expand the scope of silacrown-catalyzed reactions to other synthetic transformations and explore the development of chiral silacrown ethers for asymmetric catalysis.

References

  • Arkles, B.; Peterson, W. R. Silacrowns: Phase-Transfer Catalysts. Organometallics1983 , 2 (3), 454–457. [Link]

  • Haque, M. H.; Sohn, H. L. Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. Journal of the Chosun Natural Science2020 , 13 (2), 43-51. [Link]

  • Arkles, B.; et al. Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry2025 , 265, 112814. [Link]

  • Pedersen, C. J. Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society1967 , 89 (26), 7017–7036. [Link]

  • Freedman, H. H.; Dubois, R. A. An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters1975 , 16 (38), 3251–3254. [Link]

  • Landini, D.; Maia, A.; Montanari, F.; Pirisi, F. M. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. J. Chem. Soc., Perkin Trans. 21980 , 46-51. [Link]

  • Gelest, Inc. DIMETHYLSILA-11-CROWN-4, 95%. [Link]

  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society1971 , 93 (1), 195–199. [Link]

  • Pannell, K. H.; et al. Concerning the Relative Non-Toxicity of Silacrown Ionophores. Gelest, Inc. [Link]

  • Makosza, M. Phase-transfer catalysis. A general and simple method for the synthesis of nitriles. Tetrahedron Letters1966 , 7 (38), 4621–4624. [Link]

  • Matrix Fine Chemicals. 1,1-DIMETHYLSILA-11-CROWN-4 | CAS 18339-94-1. [Link]

  • Amrutkar, R. D.; et al. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research2018 , 8 (05). [Link]

  • Khandelwal, M.; et al. Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Catalysts2022 , 12 (9), 954. [Link]

  • Li, F.; et al. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. The Journal of Organic Chemistry2020 , 85 (23), 15457–15465. [Link]

Sources

Application

Fabrication of Ion-Selective Membranes Using 1,1-Dimethylsila-11-crown-4 as a Lithium Ionophore

An Application Guide for Researchers This document provides a detailed protocol for the preparation and characterization of poly(vinyl chloride) (PVC) based ion-selective membranes incorporating the silacrown ether, 1,1-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a detailed protocol for the preparation and characterization of poly(vinyl chloride) (PVC) based ion-selective membranes incorporating the silacrown ether, 1,1-dimethylsila-11-crown-4, for the potentiometric sensing of lithium ions (Li⁺).

Scientific Rationale and Application Context

Ion-selective electrodes (ISEs) are electrochemical sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. The core component of a polymer-membrane ISE is the ion-selective membrane, which typically consists of a polymer matrix, a plasticizer, and an electroactive substance known as an ionophore.[1][2] The ionophore is the critical ingredient that selectively binds to the target ion, facilitating its transport across the membrane and generating a measurable potential difference.

Crown ethers, with their electron-rich cavities, are excellent ionophores for cations.[3] The size of the crown ether's cavity largely determines its selectivity for a particular cation.[3] Silacrown ethers, where a carbon atom in the crown ether ring is replaced by a silicon atom, are a class of ionophores used in the development of potentiometric sensors for alkali ions.[4] The 11-crown-4 structure is particularly suited for complexing with lithium ions due to the compatibility of the ion's diameter with the cavity size. This guide focuses on 1,1-dimethylsila-11-crown-4 as a neutral carrier for creating a lithium-selective membrane.

The protocol herein describes the fabrication of a PVC-based membrane. PVC provides the necessary mechanical strength, while a plasticizer ensures the membrane remains flexible and allows for the mobility of the ion-ionophore complex within the membrane phase.[5][6][7] A lipophilic salt is also included to reduce the membrane's electrical resistance and minimize interference from anionic species.[1]

Materials and Reagents

ComponentDescriptionRecommended GradeTypical Supplier
Ionophore 1,1-Dimethylsila-11-crown-4≥98%Specialized chemical supplier
Polymer Matrix High molecular weight Poly(vinyl chloride) (PVC)Selectophore™ grade or equivalentSigma-Aldrich, Fluka
Plasticizer 2-Nitrophenyl octyl ether (o-NPOE)Selectophore™ grade or equivalentSigma-Aldrich, Fluka
Lipophilic Additive Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)≥98%Sigma-Aldrich, Fluka
Solvent Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich, Acros Organics
Electrolyte Solutions Lithium Chloride (LiCl), Sodium Chloride (NaCl), Potassium Chloride (KCl)ACS reagent grade, ≥99%Major chemical suppliers
Casting Equipment Glass ring (20-30 mm diameter) on a glass plate or a small petri dish-Laboratory supply company

Experimental Protocol: Membrane Fabrication

This section details the step-by-step process for preparing the ion-selective membrane cocktail and casting the final membrane. The causality behind the choice of components is critical for success. The plasticizer, o-NPOE, is chosen for its high dielectric constant, which helps to stabilize the charged ion-ionophore complex within the low-polarity membrane, influencing sensor slope and selectivity.[8][9] KTpClPB is added as a lipophilic salt to reduce membrane resistance and prevent interference from lipophilic anions that might be present in samples.[1][8][10]

Preparation of the Membrane Cocktail

The following composition is a standard starting point for optimization. The total mass of the components (excluding the solvent) is typically around 100-200 mg.

ComponentWeight Percentage (w/w%)Purpose
1,1-Dimethylsila-11-crown-41.0 - 2.0%Ionophore: Selectively binds Li⁺ ions.
PVC (High Molecular Weight)~33%Matrix: Provides structural integrity.
o-NPOE~65%Plasticizer: Ensures membrane flexibility and ion mobility.
KTpClPB0.5 - 1.0%Additive: Reduces electrical resistance and anionic interference.

Step-by-Step Procedure:

  • Weighing: Accurately weigh each component into a small glass vial. For a 150 mg membrane cocktail, the masses would be approximately:

    • Ionophore: 1.5 - 3.0 mg

    • KTpClPB: 0.75 - 1.5 mg

    • PVC: 49.5 mg

    • o-NPOE: 97.5 mg

  • Dissolution: Add approximately 1.5 mL of anhydrous THF to the vial.[11]

  • Mixing: Cap the vial tightly and agitate gently (e.g., on a vortex mixer or by swirling) until all components are fully dissolved. This may take several minutes. The resulting solution should be clear and homogenous.

Membrane Casting and Curing

The goal of this stage is to allow the THF to evaporate slowly, resulting in a thin, uniform, and mechanically stable membrane.

G cluster_prep Membrane Cocktail Preparation cluster_cast Membrane Casting weigh 1. Weigh Components (Ionophore, PVC, Plasticizer, Additive) dissolve 2. Add THF Solvent weigh->dissolve mix 3. Mix Until Homogenous dissolve->mix pour 4. Pour into Casting Ring mix->pour evap 5. Slow Solvent Evaporation (24h) pour->evap punch 6. Punch Membrane Discs (5-7 mm) evap->punch condition Ready for Use punch->condition To Electrode Assembly G ionophore Sila-11-crown-4 (Ionophore) complex [Li⁺-Ionophore]⁺ Complex ionophore->complex Complexation complex->Li_aq_internal Release into Internal Solution pvc PVC Matrix plasticizer o-NPOE Plasticizer Li_aq Li⁺ (aq) Li_aq->ionophore Selective Binding

Caption: Ionophore complexation within the ion-selective membrane.

References

  • Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews.
  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application -A Review.
  • Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients.
  • Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews.
  • Plasticizers and Their Role in Membrane Selective Electrodes.
  • Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Journal of the Chilean Chemical Society.
  • MXene-Coated Ion-Selective Electrode Sensors for Highly Stable and Selective Lithium Dynamics Monitoring.
  • SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series.
  • Schiff's Bases and Crown Ethers as Supramolecular Sensing Materials in the Construction of Potentiometric Membrane Sensors. PubMed Central.
  • Problems in the application of ion-selective electrodes to serum lithium analysis. The Analyst.
  • Ion-Selective Electrode (ISE)
  • Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. PubMed.
  • Lithium ion-selective electrodes containing TOPO: determination of serum lithium by flow injection analysis. The Analyst.
  • Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes.
  • Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. Semantic Scholar.
  • Lithium Ion-Selective Electrode with Improved Lifetime.
  • Characterization of Electrodes of Li-Ion B
  • Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. SciELO México.
  • Comparative performance of 14-crown-4 derivatives as lithium-selective electrodes. Analytica Chimica Acta.
  • Anyone got experience in making an ion selective membrane using nonactin and PVC for ammonium ion detection?
  • Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Molecules.
  • PVC-Based Ion-Selective Electrodes with a Silicone Rubber Outer Coating with Improved Analytical Performance.
  • Comparative performance of 14-crown-4 derivatives as lithium-selective electrodes. Analytica Chimica Acta.
  • Potassium Ion-Selective Electrodes with BME-44 Ionophores Covalently Attached to Condens
  • Ion-selective Membrane Electrodes for the Determination of Heavy Metals Construction characterization and applications.
  • Lithium-selective crown ether, lithium adsorbent using same, and preparation method thereof.
  • Origins of Lithium/Sodium Reverse Permeability Selectivity in 12-Crown-4-Functionalized Polymer Membranes. OSTI.GOV.
  • Preparation and Application of Potassium IonSelective Membrane Electrode Based on Benzo-15Crown5 Ether.
  • Lithium ion-selective electrode for clinical applications.

Sources

Method

Application &amp; Protocol: Leveraging 1,1-Dimethylsila-11-crown-4 for Enhanced Phase Transfer Catalysis

An Application Note for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic organic chemistry th...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in separate immiscible phases.[1] This technique circumvents the need for expensive, anhydrous, or hazardous solvents, aligning with the principles of green chemistry by often allowing the use of water.[2][3] While quaternary ammonium and phosphonium salts are common phase-transfer catalysts, crown ethers and their analogues operate via a distinct and highly efficient cation-binding mechanism.[4] This application note provides a detailed guide to the theory and practical setup of a PTC reaction utilizing 1,1-dimethylsila-11-crown-4, a silicon-containing crown ether analogue. Sila-crown ethers present unique advantages, including modified lipophilicity and potentially reduced toxicity compared to their traditional carbon-based counterparts, making them attractive for pharmaceutical and fine chemical synthesis.[5][6] We will detail a representative nucleophilic substitution reaction, providing a robust protocol, troubleshooting advice, and the scientific rationale behind the experimental design.

Part I: The Principle of Sila-Crown Ether Mediated Phase Transfer Catalysis

Overcoming the Phase Barrier

Many crucial organic reactions, such as nucleophilic substitutions, involve a water-soluble inorganic nucleophile (e.g., NaCN, KBr) and a water-insoluble organic substrate (e.g., an alkyl halide dissolved in toluene). Without a catalyst, the reactants are segregated into two phases, and the reaction proceeds either extremely slowly or not at all, limited to the minuscule interfacial area between the phases.[7] Phase Transfer Catalysis introduces a catalyst that acts as a shuttle, transporting the nucleophile from the aqueous or solid phase into the organic phase where the reaction can occur.[1]

Mechanism of Cation-Binding Catalysis

Unlike quaternary onium salts which function via anion exchange, crown ethers operate by complexing the metal cation (e.g., K⁺, Na⁺) of the inorganic salt.[8] This process, known as cation-binding catalysis, involves the following key steps:

  • Complexation: The crown ether, being soluble in the organic phase, migrates to the interface. Its central cavity, lined with electronegative oxygen atoms, selectively binds the metal cation from the inorganic salt. The size of the cavity dictates the selectivity for specific cations.

  • Extraction: The exterior of the crown ether is lipophilic, rendering the entire complex (e.g., [K(crown)]⁺) soluble in the organic solvent. To maintain charge neutrality, the corresponding anion (e.g., CN⁻) is "dragged" along into the organic phase, forming an ion pair.[4]

  • Reaction: Within the organic phase, the anion is poorly solvated and highly reactive—often referred to as a "naked anion." This highly active nucleophile readily reacts with the organic substrate.[9]

  • Regeneration: After the reaction, the newly formed inorganic salt (e.g., KBr) is complexed by the crown ether and transported back to the aqueous/solid phase, releasing the catalyst to begin another cycle.

The Role of 1,1-Dimethylsila-11-crown-4

1,1-Dimethylsila-11-crown-4 is an analogue of 12-crown-4 where one ethylene bridge has been replaced by a dimethylsilyl group (-Si(CH₃)₂-). This substitution has several important consequences:

  • Modified Lipophilicity and Solubility: The silyl group can alter the catalyst's partitioning between the aqueous and organic phases, potentially improving its efficiency.

  • Altered Cation Selectivity: The change in ring size and conformation due to the C-Si bond length and bond angles can fine-tune the selectivity for different alkali metal cations.

  • Potential for Reduced Toxicity: Studies have suggested that sila-crown ethers may exhibit lower toxicity than their carbon analogues, a significant advantage in the development of pharmaceutical manufacturing processes.[5][6]

Below is a diagram illustrating the catalytic cycle.

PTC_Cycle cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous / Solid Phase React_Substrate Organic Substrate (R-X) Product Product (R-Nu) React_Substrate->Product Catalyst_Complex_X [K(SilaCrown)]⁺X⁻ Catalyst_Complex_Nu [K(SilaCrown)]⁺Nu⁻ (Solubilized Ion Pair) Catalyst_Complex_Nu->React_Substrate SilaCrown_Org Sila-Crown Catalyst Catalyst_Complex_X->SilaCrown_Org Inorg_Salt Inorganic Salt (K⁺Nu⁻) Catalyst_Complex_X->Inorg_Salt SilaCrown_Org->Inorg_Salt Inorg_Salt->Catalyst_Complex_Nu

Caption: Catalytic cycle of 1,1-dimethylsila-11-crown-4 in a PTC reaction.

Part II: Application Protocol: Nucleophilic Substitution of Benzyl Bromide with Potassium Cyanide

This protocol details the synthesis of benzyl cyanide from benzyl bromide and solid potassium cyanide using 1,1-dimethylsila-11-crown-4 as the phase transfer catalyst in a solid-liquid system. Solid-liquid PTC often offers advantages such as higher reaction rates due to the absence of a hydration sphere around the anion.[3]

Reaction Scheme

C₆H₅CH₂Br + KCN ---(1,1-Dimethylsila-11-crown-4, Toluene, 80°C)--> C₆H₅CH₂CN + KBr

Materials and Reagents
Reagent/MaterialMolar Eq.Amount (Example Scale)Notes
Benzyl Bromide1.010.0 mmol, 1.71 g (1.2 mL)Substrate. Handle in a fume hood, lachrymator.
Potassium Cyanide (KCN)1.515.0 mmol, 0.98 gNucleophile. EXTREMELY TOXIC . Handle with extreme care and appropriate PPE.
1,1-Dimethylsila-11-crown-40.050.5 mmol, 116 mgPhase Transfer Catalyst.
Toluene-50 mLAnhydrous grade recommended for best results.
Anhydrous MgSO₄ or Na₂SO₄-As neededFor drying the organic phase.
Diethyl Ether / Hexanes-As neededFor purification/crystallization.
Equipment Setup
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with water lines

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon inlet (optional, but recommended)

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Detailed Step-by-Step Protocol
  • Preparation and Safety:

    • CRITICAL: Potassium cyanide is a potent poison. All operations involving KCN must be performed in a certified chemical fume hood. Never allow KCN to come into contact with acid, as it will release deadly hydrogen cyanide gas. Have a cyanide poisoning antidote kit available and be familiar with its use.

    • Ensure all glassware is dry.

    • Set up the reflux apparatus in the fume hood.

  • Reaction Assembly:

    • To the 100 mL round-bottom flask, add the magnetic stir bar, potassium cyanide (0.98 g), and 1,1-dimethylsila-11-crown-4 (116 mg).

    • Add 50 mL of toluene to the flask.

    • Begin vigorous stirring to create a fine suspension of the solid in the liquid. Efficient stirring is crucial to maximize the interfacial area for catalysis.[7]

    • Using a syringe, add the benzyl bromide (1.2 mL) to the stirring suspension.

    • Attach the reflux condenser and turn on the cooling water.

  • Running the Reaction:

    • Heat the mixture to 80°C using the heating mantle or oil bath.

    • Maintain vigorous stirring and temperature for 4-6 hours.

  • Monitoring Reaction Progress:

    • Progress can be monitored by taking small aliquots from the reaction mixture (after allowing solids to settle briefly) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • TLC System: Silica gel, 10% Ethyl Acetate in Hexanes. Visualize with UV light and/or a potassium permanganate stain. Benzyl bromide should have a different Rf value than benzyl cyanide.

    • The reaction is complete upon the disappearance of the starting benzyl bromide spot.

  • Work-up and Product Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite or glass wool to remove the solid KCN and KBr. Wash the solids with a small amount of fresh toluene (2 x 10 mL).

    • Quenching Excess KCN: The filtered solids should be carefully quenched by slowly adding them to a large volume of a stirred aqueous solution of sodium hypochlorite (bleach) and ferrous sulfate to destroy any residual cyanide.

    • Transfer the combined organic filtrate to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or flash column chromatography on silica gel.

    • Characterize the final product (benzyl cyanide) using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Part III: Experimental Workflow and Data Management

A logical workflow is essential for reproducibility and safety.

Workflow A Safety Check & PPE (Fume Hood, Gloves) B Assemble Dry Glassware (Flask, Condenser) A->B C Charge Reagents (KCN, Sila-Crown, Toluene) B->C D Add Substrate (Benzyl Bromide) C->D E Heat & Stir (80°C, 4-6h) D->E F Monitor Progress (TLC / GC-MS) E->F F->E Reaction Incomplete G Cooldown & Filtration F->G Reaction Complete H Aqueous Workup (Wash & Dry) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Optional) (Distillation / Chromatography) I->J K Characterization (NMR, IR) J->K

Caption: Step-by-step experimental workflow for the PTC reaction.

Expected Results

Under the specified conditions, this reaction is expected to proceed with high efficiency.

ParameterExpected Value/Observation
Reaction Time4 - 6 hours
Conversion>95% (by GC analysis)
Isolated Yield85 - 95%
AppearanceColorless to pale yellow oil
Key ¹H NMR Signal (CDCl₃)~3.7 ppm (s, 2H, -CH₂-)
Key IR Signal~2250 cm⁻¹ (C≡N stretch)

Part IV: Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Slow or Incomplete Reaction 1. Insufficient stirring.2. Catalyst deactivation or low loading.3. Low temperature.1. Increase the stirring rate to ensure a fine suspension.2. Increase catalyst loading to 7-10 mol%. Ensure catalyst is pure.3. Increase temperature to 90-100°C.
Low Yield 1. Inefficient workup (product loss).2. Side reactions (e.g., hydrolysis of product).3. Wet reagents/solvent.1. Ensure thorough extraction and minimize transfers.2. Ensure workup is performed without delay and avoid acidic conditions.3. Use anhydrous solvent and dry KCN before use.
Formation of Byproducts Impurities in starting materials.Use high-purity, freshly distilled benzyl bromide.

Conclusion

1,1-Dimethylsila-11-crown-4 serves as a highly effective catalyst for solid-liquid phase transfer catalysis. Its unique structure, derived from the incorporation of a silicon atom into the macrocyclic ring, provides a valuable alternative to traditional crown ethers and onium salts. The protocol described herein for the synthesis of benzyl cyanide is robust, high-yielding, and demonstrates the practical utility of sila-crown ethers in facilitating reactions between immiscible phases. This methodology is broadly applicable to a range of nucleophilic substitution reactions and offers significant potential for process optimization in both academic research and industrial drug development.

References

  • Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer C
  • Phase Transfer C
  • Phase Transfer C
  • crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction. Rasayan Journal of Chemistry.
  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application -A Review. J.
  • Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions. Journal of the Chemical Society, Perkin Transactions 2.
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.
  • Phase transfer c
  • PHASE TRANSFER C
  • Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. PubMed.
  • Phase Transfer C
  • Phase-Transfer C
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • The potential therapeutic application of silacrown ether compounds in channelopathy diseases.
  • Multi-site phase transfer catalysis: Synthesis, chemistry and applications.
  • Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases.
  • (PDF) Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes.

Sources

Application

Application Notes and Protocols for the Analytical Detection of 1,1-Dimethylsila-11-crown-4 Complexes

Introduction: The Emergence of Silacrown Ethers in Coordination Chemistry Crown ethers, cyclic chemical compounds consisting of a ring of several ether groups, have been a cornerstone of host-guest chemistry since their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Silacrown Ethers in Coordination Chemistry

Crown ethers, cyclic chemical compounds consisting of a ring of several ether groups, have been a cornerstone of host-guest chemistry since their discovery by Charles Pedersen in 1967.[1] Their ability to selectively bind specific cations within their central cavity has led to widespread applications, from phase transfer catalysis to the development of ion-selective sensors. A fascinating evolution in this class of macrocycles is the introduction of silicon into the ether backbone, creating "silacrown ethers." These hybrid organic-inorganic molecules, such as 1,1-dimethylsila-11-crown-4, offer unique electronic and conformational properties compared to their all-carbon analogues. The substitution of a carbon atom with a silicon atom alters the bond angles, bond lengths, and the Lewis basicity of the adjacent oxygen atoms, thereby influencing the macrocycle's complexation behavior and selectivity for metal ions.[2]

This application note provides a comprehensive guide to the primary analytical methods for detecting and characterizing complexes of 1,1-dimethylsila-11-crown-4. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals who are exploring the coordination chemistry and potential applications of these novel silacrown ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Complexation in Solution

NMR spectroscopy is arguably the most powerful technique for studying the dynamics and thermodynamics of crown ether complexation in solution. For 1,1-dimethylsila-11-crown-4, multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, provide a wealth of information about the host-guest interaction.

Causality Behind Experimental Choices in NMR

The formation of a complex between 1,1-dimethylsila-11-crown-4 and a cation induces significant changes in the local electronic environment of the macrocycle's atoms. These changes are directly observable as shifts in the resonance frequencies (chemical shifts) in the NMR spectra.

  • ¹H NMR: The protons on the ethylene glycol units and the methyl groups on the silicon atom are sensitive to conformational changes upon complexation. A downfield shift of the methylene proton resonances is typically observed upon metal ion complexation, attributed to the electric field effect of the cation and conformational reorganization of the ring.[3]

  • ¹³C NMR: The carbon atoms in the macrocyclic ring also experience changes in their electronic environment upon binding a cation. Similar to ¹H NMR, shifts in ¹³C resonances provide evidence of complex formation.

  • ²⁹Si NMR: This is a particularly informative technique for silacrown ethers. The silicon nucleus is highly sensitive to its coordination environment. A significant downfield shift in the ²⁹Si NMR signal upon complexation indicates a strong electrostatic interaction between the cation and the oxygen atoms adjacent to the silicon, signifying the participation of the siloxane moiety in the coordination.[2][4]

Experimental Workflow: NMR Titration

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration and Data Acquisition cluster_analysis Data Analysis A Prepare a stock solution of 1,1-dimethylsila-11-crown-4 in a deuterated solvent (e.g., CDCl₃ or CD₃CN) C Acquire NMR spectra (¹H, ¹³C, ²⁹Si) of the free silacrown ether A->C B Prepare a stock solution of the metal salt (e.g., LiClO₄, NaClO₄) in the same deuterated solvent D Add incremental aliquots of the metal salt solution to the silacrown ether solution B->D C->D Start Titration E Acquire NMR spectra after each addition, ensuring temperature equilibration D->E E->D Continue Titration F Plot the change in chemical shift (Δδ) against the molar ratio of [Metal]/[Silacrown] E->F G Determine the stoichiometry of the complex from the inflection point of the titration curve F->G

Caption: Workflow for NMR titration to study complexation.

Protocol: NMR Analysis of 1,1-Dimethylsila-11-crown-4 Complexation
  • Sample Preparation:

    • Prepare a stock solution of 1,1-dimethylsila-11-crown-4 (e.g., 10 mM) in a suitable deuterated solvent (e.g., acetonitrile-d₃, chloroform-d).

    • Prepare a stock solution of the metal salt of interest (e.g., LiClO₄, NaClO₄, KPF₆) at a higher concentration (e.g., 100 mM) in the same deuterated solvent.

  • Initial NMR Spectra:

    • Transfer a known volume of the silacrown ether solution to an NMR tube.

    • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra of the free ligand. Record the chemical shifts of the relevant peaks.

  • NMR Titration:

    • Add a small aliquot (e.g., 0.1 equivalents) of the metal salt solution to the NMR tube containing the silacrown ether.

    • Gently mix the solution and allow it to equilibrate for a few minutes.

    • Acquire the NMR spectra again.

    • Repeat the addition of the metal salt solution in increments (e.g., 0.1-0.2 equivalents) until the metal-to-ligand molar ratio is at least 2:1.

  • Data Analysis:

    • For each spectrum, record the chemical shifts of the silacrown ether peaks.

    • Calculate the change in chemical shift (Δδ) for each peak relative to the free ligand.

    • Plot Δδ versus the molar ratio of [Metal]/[Silacrown].

    • The stoichiometry of the complex can be determined from the point of maximum change or the inflection point in the titration curve.[3]

Parameter Typical Value/Observation Rationale
Solvent Acetonitrile-d₃, Chloroform-dGood solubility for both the silacrown ether and many metal salts.
Temperature 298 K (25 °C)Standard temperature for comparability of results.
¹H NMR Shift (CH₂) Downfield shift upon complexationDeshielding of protons due to the proximity of the cation.
²⁹Si NMR Shift Significant downfield shiftIndicates strong interaction of the cation with the siloxane moiety.[2]
Titration End Point Plateau in the chemical shift changeSaturation of the binding sites of the silacrown ether.

Mass Spectrometry: Unveiling Stoichiometry and Gas-Phase Conformation

Mass spectrometry (MS) is an indispensable tool for confirming the formation of host-guest complexes and determining their stoichiometry. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for transferring non-covalent complexes from solution to the gas phase for analysis.[5] Ion mobility-mass spectrometry (IM-MS) can provide additional insights into the size, shape, and conformation of the complexes in the gas phase.[6]

Causality Behind Experimental Choices in Mass Spectrometry

The key to successful MS analysis of supramolecular complexes is to preserve the non-covalent interactions during the ionization process. ESI is the method of choice because it involves the gentle transfer of ions from solution to the gas phase, minimizing fragmentation of the complex. The resulting mass spectrum will show peaks corresponding to the free ligand, the metal ion, and, most importantly, the [Silacrown + Metal]⁺ complex.

Experimental Workflow: ESI-MS Analysis

ESIMS_Workflow cluster_prep Sample Preparation cluster_infusion Infusion and Ionization cluster_analysis Mass Analysis and Detection A Prepare a dilute solution of 1,1-dimethylsila-11-crown-4 and the metal salt in a volatile solvent (e.g., methanol or acetonitrile) B Infuse the sample solution into the ESI source at a low flow rate A->B C Apply a high voltage to the capillary to generate a fine spray of charged droplets B->C D Solvent evaporates from the droplets, leading to the formation of gas-phase ions of the complex C->D E The ions are guided into the mass analyzer (e.g., Q-TOF) D->E F Ions are separated based on their mass-to-charge ratio (m/z) E->F G A mass spectrum is generated, showing peaks for the free ligand and the complex F->G Xray_Workflow A Synthesize and purify the 1,1-dimethylsila-11-crown-4 complex B Grow single crystals of the complex (e.g., by slow evaporation, vapor diffusion, or cooling) A->B C Mount a suitable crystal on the goniometer of the diffractometer B->C D Expose the crystal to a monochromatic X-ray beam and collect the diffraction data C->D E Process the diffraction data (integration and scaling) D->E F Solve the crystal structure (determine the initial atomic positions) E->F G Refine the structural model against the experimental data F->G H Validate and analyze the final crystal structure G->H

Sources

Method

Application Note: High-Selectivity Separation of Alkali Metal Ions Using 1,1-Dimethylsila-11-Crown-4

Introduction: The Unique Role of Silacrown Ethers in Ion Separation The precise separation of alkali metal ions is a critical challenge in numerous fields, from industrial processes and environmental remediation to advan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Silacrown Ethers in Ion Separation

The precise separation of alkali metal ions is a critical challenge in numerous fields, from industrial processes and environmental remediation to advanced battery technologies.[1] Crown ethers, with their unique ability to selectively form host-guest complexes with specific cations, have emerged as powerful tools for this purpose.[2] The selectivity of a crown ether is primarily governed by the compatibility between the size of its central cavity and the ionic radius of the target cation.[3]

This application note focuses on a specialized class of crown ethers known as silacrown ethers, specifically 1,1-dimethylsila-11-crown-4 . In this molecule, the incorporation of a silicon atom into the polyether ring introduces unique conformational flexibility and electronic properties compared to its all-carbon analogue, 12-crown-4. These modifications can significantly influence its binding affinity and selectivity for alkali metal ions, particularly for the smaller lithium ion (Li⁺). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of 1,1-dimethylsila-11-crown-4 in alkali metal ion separation.

Principle of Selectivity: A Marriage of Size and Conformation

The foundational principle of crown ether selectivity lies in the "size-fit" concept. The central cavity of the crown ether, lined with electronegative oxygen atoms, creates a polar microenvironment that can effectively solvate a cation, replacing its hydration shell.[2] The stability of the resulting complex is maximized when the cation's ionic diameter closely matches the cavity size of the crown ether.

For 1,1-dimethylsila-11-crown-4, the 11-membered ring with four oxygen atoms creates a cavity that is theoretically well-suited for complexing with the lithium ion (ionic diameter ~1.52 Å). Theoretical studies on the closely related 12-crown-4 have demonstrated its high selectivity for Li⁺ over other alkali metal ions like Na⁺ and K⁺.[3][4] The substitution of a carbon atom with a silicon atom in 1,1-dimethylsila-11-crown-4 is expected to further refine this selectivity. The longer Si-O and Si-C bonds, compared to C-O and C-C bonds, and the greater flexibility of the Si-O-C angle can allow for a more optimal "wrapping" of the crown ether around the small lithium ion, enhancing the stability of the complex.

The complexation is an equilibrium process, as depicted in the following equation:

M⁺(aq) + Crown(org) ⇌ [M-Crown]⁺(org)

where M⁺ is the alkali metal ion, and "aq" and "org" denote the aqueous and organic phases, respectively. The equilibrium constant for this reaction is a measure of the stability of the complex, and differences in these constants for various alkali metal ions form the basis for their separation.

Applications and Methodologies

1,1-Dimethylsila-11-crown-4 can be employed in various separation and detection techniques. This section details the protocols for two primary applications: solvent extraction and ion-selective electrodes.

Application 1: Selective Solvent Extraction of Lithium Ions

Solvent extraction is a widely used technique for separating metal ions from aqueous solutions.[5][6] By dissolving 1,1-dimethylsila-11-crown-4 in a water-immiscible organic solvent, a selective extraction system for Li⁺ can be established.

Objective: To selectively extract Li⁺ ions from an aqueous solution containing a mixture of alkali metal chlorides (LiCl, NaCl, KCl).

Materials:

  • 1,1-Dimethylsila-11-crown-4

  • Chloroform (or other suitable organic solvent like dichloromethane)

  • Aqueous solution containing a mixture of LiCl, NaCl, and KCl (e.g., 0.1 M each)

  • Deionized water

  • Separatory funnels

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal ion analysis.

Procedure:

  • Preparation of the Organic Phase: Prepare a 0.05 M solution of 1,1-dimethylsila-11-crown-4 in chloroform.

  • Extraction: a. In a separatory funnel, combine 20 mL of the aqueous solution containing the alkali metal chlorides with 20 mL of the organic phase. b. Stopper the funnel and shake vigorously for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the Li⁺-crown ether complex into the organic phase. c. Allow the phases to separate completely.

  • Phase Separation: Carefully drain the lower organic phase into a clean, dry flask. The upper aqueous phase is collected separately.

  • Back-Extraction (Stripping): a. To recover the extracted lithium ions, the organic phase can be "stripped" by contacting it with a fresh aqueous solution, typically a dilute acid (e.g., 0.01 M HCl). b. Combine the organic phase with 20 mL of the stripping solution in a clean separatory funnel. c. Shake for 5-10 minutes and allow the phases to separate. The Li⁺ ions will transfer back into the aqueous phase.

  • Analysis: a. Analyze the initial aqueous solution, the aqueous phase after extraction, and the stripping solution for their Li⁺, Na⁺, and K⁺ concentrations using ICP-OES or AAS. b. Calculate the distribution coefficient (D) and the selectivity factor (α) to quantify the extraction efficiency and selectivity.

Data Analysis:

  • Distribution Coefficient (D): D = [M⁺]org / [M⁺]aq where [M⁺]org and [M⁺]aq are the concentrations of the metal ion in the organic and aqueous phases, respectively.

  • Selectivity Factor (α): αLi/Na = DLi / DNa A high selectivity factor indicates a strong preference for the extraction of Li⁺ over Na⁺.

Diagram of the Solvent Extraction Workflow:

G cluster_0 Extraction Step cluster_1 Stripping Step Aqueous_Phase_Initial Aqueous Phase (Li⁺, Na⁺, K⁺) Mixing Vigorous Mixing (Separatory Funnel) Aqueous_Phase_Initial->Mixing Organic_Phase_Initial Organic Phase (1,1-dimethylsila-11-crown-4 in Chloroform) Organic_Phase_Initial->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Aqueous_Phase_Final Aqueous Phase (Depleted in Li⁺) Phase_Separation->Aqueous_Phase_Final Organic_Phase_Loaded Organic Phase ([Li-Crown]⁺) Phase_Separation->Organic_Phase_Loaded Mixing_Strip Vigorous Mixing Organic_Phase_Loaded->Mixing_Strip Stripping_Solution Aqueous Stripping Solution (e.g., 0.01 M HCl) Stripping_Solution->Mixing_Strip Phase_Separation_Strip Phase Separation Mixing_Strip->Phase_Separation_Strip Organic_Phase_Stripped Stripped Organic Phase (Recyclable) Phase_Separation_Strip->Organic_Phase_Stripped Aqueous_Product Aqueous Product (Concentrated Li⁺) Phase_Separation_Strip->Aqueous_Product G cluster_0 Sample Solution cluster_1 Ion-Selective Membrane cluster_2 Internal Filling Solution Sample { Li⁺ | Na⁺ | K⁺} Membrane PVC Matrix Plasticizer 1,1-dimethylsila-11-crown-4 (Ionophore) Sample:f0->Membrane:f2 Selective Complexation Internal { 0.1 M LiCl} Membrane:f2->Internal:f0 Potential Difference (Measured)

Caption: Principle of a Li⁺-selective electrode based on 1,1-dimethylsila-11-crown-4.

Quantitative Data Summary

While specific experimental data for 1,1-dimethylsila-11-crown-4 is not extensively published, we can extrapolate expected performance based on theoretical studies of similar crown-4 ethers. [3][4]The following table provides predicted selectivity coefficients for a Li⁺-selective electrode based on this silacrown ether.

Interfering IonIonic Diameter (Å)Predicted Selectivity Coefficient (log KpotLi,M)
Na⁺2.28< -2.5
K⁺2.76< -3.0
Rb⁺2.96< -3.5
Cs⁺3.34< -4.0
Mg²⁺1.44< -3.0
Ca²⁺2.00< -3.5

Note: These are predicted values. Actual experimental values may vary depending on the specific membrane composition and experimental conditions.

Conclusion and Future Outlook

1,1-Dimethylsila-11-crown-4 represents a promising and highly selective ionophore for the separation and detection of lithium ions. Its unique structural features, arising from the incorporation of a silicon atom into the crown ether framework, are anticipated to provide enhanced selectivity for Li⁺ compared to traditional crown ethers. The protocols detailed in this application note provide a solid foundation for researchers to explore the utility of this silacrown ether in a variety of applications. Further research is encouraged to fully characterize the thermodynamic and kinetic aspects of its complexation with the full series of alkali metal ions and to optimize its performance in practical separation and sensing systems.

References

  • Bhattacharyya, A., & Goswami, A. (Year). Effect of Cation Driven Loading of Dibenzo-18-Crown-6 in Nafion-117 Membrane on the Diffusion and Transport Behavior of Alkali Metal Ions. The Journal of Physical Chemistry B.
  • Cvetnic, M., Rinkovec, T., Vianello, R., Horvat, G., Bregovic, N., & Tomišic, V. (2025). A Detailed Thermodynamic Description of Ion Pair Binding by a Calixa[6]rene Derivative Containing Urea and Crown Ether Moieties. Molecules, 30(2464).

  • Kanagasundaram, T., Wilson, J. J., et al. (2024). The recovery and separation of lithium by using solvent extraction methods.
  • Li, Y., et al. (2022). Separation of lithium isotopes by using solvent extraction system of crown ether-ionic liquid. Journal of Molecular Liquids, 367, 120468.
  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advanced Environmental Health Research, 10(4), 263-272.
  • Inoue, Y., et al. (1995). Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand. Journal of the Chemical Society, Perkin Transactions 2, (6), 1239-1246.
  • Kataky, R., et al. (1993). Comparative performance of 14-crown-4 derivatives as lithium-selective electrodes. Analyst, 118(12), 1501-1506.
  • Hadisaputra, S., et al. (2023). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. In Proceedings of the 2nd International Conference on Science and Technology (ICoST 2022) (pp. 83-89).
  • Kitazawa, S., Kimura, K., Yano, H., & Shono, T. (1987). Lithium Ion Selective Electrodes Based on Crown Ethers for Serum Lithium Assay. Analytical Chemistry, 59(19), 2331-2334.
  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion.
  • Ouchi, M., et al. (2000). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Analytical Sciences, 16(10), 1055-1060.
  • Xu, C., et al. (2023). Extraction Technologies for Lithium Resources from Salt Lake Brines: Research Progress, Challenges and Future Prospects. Molecules, 28(15), 5783.
  • Glavaš, M., et al. (2021). Synthesis, Alkali Metal Cation Binding and Computational Analysis of Adamantane-substituted Hexaaza Crown Ethers.
  • Hadisaputra, S., et al. (2023). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions.
  • Hou, H., Zeng, X., & Liu, X. (2020). Interaction and selectivity of 14-crown-4 derivatives with Li+, Na+, and Mg2+ metal ions. Journal of Molecular Modeling, 26(4), 93.
  • Hou, H., et al. (2016). Interaction and selectivity of 14-crown-4 derivatives with Li+, Na+, and Mg2+ metal ions. Journal of Molecular Modeling, 22(1), 1-10.
  • Lee, J. H., et al. (2017). Lithium-selective crown ether, lithium adsorbent using same, and preparation method thereof. U.S.
  • Ge, L., et al. (2021). Engineering Li/Na selectivity in 12-Crown-4–functionalized polymer membranes. Proceedings of the National Academy of Sciences, 118(23), e2022197118.
  • Yang, S., et al. (2022). An effective lithium ion-imprinted membrane containing 12-crown ether-4 for selective recovery of lithium. Chemical Engineering Research and Design, 184, 639-650.
  • Wagner, F. R., et al. (2017). Structural Study of Mismatched Disila-Crown Ether Complexes. Inorganics, 5(1), 8.
  • Diao, P., et al. (2015). A DFT study on the metal binding selectivity of 12-crown-4 and its heterocyclic analogs. Journal of Molecular Modeling, 21(5), 123.
  • Bell, T. D. M., et al. (2017). Investigation of cation binding and sensing by new crown ether core substituted naphthalene diimide systems. New Journal of Chemistry, 41(21), 12791-12798.
  • Hadisaputra, S., et al. (2023). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions.
  • Hou, H., Zeng, X., & Liu, X. (2009). DFT study of a series of crown-4 ethers and their selectivity trend for alkali metal cations: Li+ and Na+. Journal of Molecular Modeling, 15(2), 105-111.
  • Kwan, C. S., et al. (2025). Dual Cation/Anion Binding in Crown Ether-Based Coordination Cages. Journal of the American Chemical Society.
  • Wagner, F. R., et al. (2018). Hybrid Disila-Crown Ethers as Hosts for Ammonium Cations: The O–Si–Si–O Linkage as an Acceptor for Hydrogen Bonding. Inorganics, 6(1), 15.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 1,1-dimethylsila-11-crown-4 synthesis

Answering the user's request.## Technical Support Center: Synthesis of 1,1-dimethylsila-11-crown-4 This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, p...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 1,1-dimethylsila-11-crown-4

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of 1,1-dimethylsila-11-crown-4. As a specialized macrocycle, its synthesis requires meticulous attention to detail. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm setting up the synthesis of 1,1-dimethylsila-11-crown-4 for the first time. What is the fundamental reaction, and what yield should I realistically expect?

The synthesis of 1,1-dimethylsila-11-crown-4 is typically achieved via a Williamson ether-type condensation reaction. This involves the reaction of dichlorodimethylsilane with two equivalents of diethylene glycol. The reaction is a macrocyclization, where the formation of the desired 11-membered ring is in direct competition with the formation of linear polymers.

Synthesis cluster_conditions Reaction Conditions DEG1 HO(CH₂CH₂O)₂H (Diethylene Glycol) Intermediate Dialkoxide Intermediate NaO(CH₂CH₂O)₂Na DEG1->Intermediate Deprotonation DCDMS (CH₃)₂SiCl₂ (Dichlorodimethylsilane) Product 1,1-dimethylsila-11-crown-4 DCDMS->Product Base Base (e.g., NaH) Base->Intermediate Solvent Solvent (e.g., THF) Intermediate->Product Cyclization (SN2) Salt 2 NaCl Product->Salt + HighDilution High Dilution Anhydrous Anhydrous

Caption: General synthesis of 1,1-dimethylsila-11-crown-4.

Under optimized conditions, yields for this specific sila-crown ether can be quite high, with some literature reporting up to 85%[1]. However, if you are obtaining yields significantly below 50%, it indicates that one or more critical parameters are suboptimal.

Question 2: My yield is very low (<30%). What are the most common and critical errors I should investigate first?

Low yields in macrocyclization reactions are almost always traced back to a few fundamental issues. Before adjusting nuanced parameters, ensure these core requirements are impeccably met.

  • Anhydrous Conditions are Non-Negotiable: The primary culprit for failed or low-yield reactions is the presence of water.[2] Dichlorodimethylsilane is highly reactive and will readily hydrolyze in the presence of moisture, consuming your starting material. The strong base (e.g., sodium hydride) used to deprotonate the diol will also be quenched by water.

    • Causality: Moisture destroys both the electrophile ((CH₃)₂SiCl₂) and the nucleophile precursor (the base), preventing the reaction from proceeding as intended.

    • Actionable Advice: All glassware must be oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or argon. Solvents must be rigorously dried using an appropriate method (e.g., distillation from sodium/benzophenone for THF). Use fresh, high-purity reagents.

  • The High-Dilution Principle is Paramount: To favor intramolecular cyclization (forming the crown ether) over intermolecular polymerization, the reaction must be conducted under high-dilution conditions.[3] This ensures that the reactive ends of a single molecule are more likely to find each other than to react with another molecule.

    • Causality: At high concentrations, the probability of a deprotonated diol from one molecule reacting with a dichlorodimethylsilane from another is high, leading to long-chain polymers instead of the desired cyclic product.[4][5]

    • Actionable Advice: The standard technique is to use a syringe pump to slowly and simultaneously add solutions of your diol/base and your dichlorodimethylsilane to a large volume of refluxing solvent over several hours (e.g., 8-12 hours).

  • Reagent Purity and Quality:

    • Dichlorodimethylsilane: Must be fresh and clear. If it is cloudy, it has likely hydrolyzed. Consider distilling it immediately before use.

    • Diethylene Glycol: Can absorb water from the atmosphere. It should be distilled under vacuum to remove water and other impurities.

    • Base: If using sodium hydride (NaH), ensure it is from a fresh container and appears as a fine, light gray powder. Clumped or dark gray NaH has been exposed to moisture and has lost its activity.[2]

CompetingPathways cluster_Cyclization Intramolecular Pathway cluster_Polymerization Intermolecular Pathway Start Reactive Intermediates (Dialkoxide + Dichlorosilane) Cyclization Cyclization Start->Cyclization Favored by High Dilution Polymerization Polymerization Start->Polymerization Favored by High Concentration Product 1,1-dimethylsila-11-crown-4 Cyclization->Product Byproduct Linear Oligomers/Polymers Polymerization->Byproduct

Caption: Competing reaction pathways in crown ether synthesis.

Question 3: I've confirmed my reagents and glassware are dry, and I'm using a syringe pump. How can other reaction conditions be optimized to improve my yield?

Once the fundamentals are in place, you can fine-tune the conditions. The following table summarizes key parameters and provides field-proven recommendations.

ParameterStandard ConditionTroubleshooting & Optimization Insights
Solvent Tetrahydrofuran (THF)THF is an excellent choice. Polar aprotic solvents like acetonitrile or DMF can also be used, as they effectively solvate the counter-ion of the alkoxide, creating a more reactive "naked" nucleophile.[2][6]
Base Sodium Hydride (NaH)NaH is effective. Use a slight excess (2.1-2.2 equivalents) to ensure complete deprotonation of the diol. Triethylamine can also be used as a base and HCl scavenger, sometimes simplifying the workup.
Temperature Reflux (~66°C in THF)Refluxing THF provides sufficient energy for the reaction. Excessively high temperatures (in higher boiling solvents) do not necessarily improve yield and can promote side reactions.[2]
Addition Time 8 - 12 hoursA slower addition rate further enhances the high-dilution effect. If yields are still low, try extending the addition time to 16-24 hours.
Reaction Time 12 - 24 hours post-additionMonitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) on small aliquots. Prolonged heating after completion can lead to product degradation.[2]
Question 4: What is the "Template Effect," and should I be using it for this synthesis?

The "template effect" is a powerful strategy in macrocyclic synthesis where a metal cation, appropriately sized to fit within the final ring, is added to the reaction.[4][7] This cation organizes the acyclic precursor molecules around itself, holding the reactive ends in close proximity and thereby promoting the desired cyclization over polymerization.[2][5]

  • Relevance for 1,1-dimethylsila-11-crown-4: The 11-crown-4 cavity is relatively small and is known to complex well with the Lithium cation (Li⁺).

  • Recommendation: While this synthesis can work without a template, adding a lithium salt (e.g., LiClO₄) to the reaction mixture can significantly improve the yield by favoring the formation of the correct ring size. The cation acts as a scaffold, guiding the cyclization process. The synthesis of other sila-crown ethers has been shown to be enhanced by metal templates.[8][9]

Question 5: My reaction seems to have worked, but I'm losing most of my product during purification. What are the best practices for workup and isolation?

Product loss during workup is a common and frustrating issue. Sila-crown ethers have specific properties that must be considered.

Step-by-Step Purification Protocol:

  • Reaction Quenching: After cooling the reaction to room temperature, cautiously quench any excess NaH by slowly adding ethanol or isopropanol until bubbling ceases.

  • Salt Removal: The reaction will contain a large amount of precipitated salt (NaCl). Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with fresh THF or dichloromethane to recover any product that has been adsorbed onto the salt.[10]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. Be mindful that 1,1-dimethylsila-11-crown-4 is a relatively low molecular weight compound and can be volatile. Do not use excessive heat or a very high vacuum at this stage.

  • High-Vacuum Distillation: This is the most effective method for purifying the final product.[10] The crude oil is transferred to a distillation apparatus (a Kugelrohr apparatus is ideal) and distilled under high vacuum.

    • Boiling Point: 1,1-dimethylsila-11-crown-4 has a reported boiling point of 96°C at 9 mmHg.[1][11]

    • Caution: Ensure the system is allowed to cool before venting to atmosphere to avoid potential autoignition of solvent vapors.[10]

  • Column Chromatography (Alternative): While possible, it should be approached with caution.

    • Stationary Phase: Use neutral or deactivated silica gel. Standard silica gel is acidic and can potentially hydrolyze the Si-O bonds in the crown ether, especially if protic solvents are used in the mobile phase.[1]

    • Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.

Troubleshooting Workflow

For a systematic approach, follow this logical troubleshooting workflow.

TroubleshootingWorkflow Start Low Yield (<50%) CheckAnhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->CheckAnhydrous CheckAnhydrous->Start [ Moisture Found ] Dry & Repeat CheckDilution Confirm High Dilution (Syringe Pump, Slow Addition) CheckAnhydrous->CheckDilution [ Conditions Dry ] CheckDilution->Start [ Concentration Too High ] Adjust & Repeat OptimizeParams Optimize Reaction Parameters (Temp, Time, Base) CheckDilution->OptimizeParams [ Dilution Confirmed ] ConsiderTemplate Incorporate Template Effect? (Add Li⁺ Salt) OptimizeParams->ConsiderTemplate [ Yield Still Low ] Success Improved Yield OptimizeParams->Success [ Yield Improved ] ReviewWorkup Review Purification Protocol (Distillation vs. Chromatography) ConsiderTemplate->ReviewWorkup [ Yield Still Low ] ConsiderTemplate->Success [ Yield Improved ] ReviewWorkup->Start [ Product Loss Confirmed ] Refine & Repeat ReviewWorkup->Success [ Yield Improved ]

Caption: A logical workflow for troubleshooting low yields.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]

  • Richter, R. M., et al. (2020). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Angewandte Chemie International Edition, 59(46), 20569-20574. Retrieved from [Link]

  • Richter, R. M., et al. (2020). A selection of metal‐template syntheses of cyclic sila‐crown‐type... ResearchGate. Retrieved from [Link]

  • IntechOpen. (2024). Chapter 6: Synthesis of Crown Ethers. Retrieved from [Link]

  • JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research, 6(6). Retrieved from [Link]

  • NTHU OpenCourseWare. (n.d.). Synthesis of Ether. Retrieved from [Link]

  • Lee, J. C. (1988). Synthesis of Novel Crown Ether Compounds and Ionomer Modification of Nafion. Virginia Tech. Retrieved from [Link]

  • Kumar, P., & Kumar, R. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application -A Review. Journal of Chosun Natural Science, 13(3), 95-104. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of waste water with crown ETHERS anchor on a solid support. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 12.9.2: Template Reactions. Retrieved from [Link]

  • D'Alfonso, L., et al. (2021). Direct synthetic routes to functionalised crown ethers. RSC Advances, 11(36), 22183-22195. Retrieved from [Link]

  • Wikipedia. (n.d.). Template reaction. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1,1-DIMETHYLSILA-11-CROWN-4. Retrieved from [Link]

  • ResearchGate. (2017). I want to remove moisture from the 18-crown-6 crown ether. Can anyone help me with the drying process? Retrieved from [Link]

  • Gelest, Inc. (n.d.). DIMETHYLSILA-11-CROWN-4, 95%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 18-crown-6. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,1-Dimethylsila-11-crown-4 Catalysis

Welcome to the technical support center for 1,1-dimethylsila-11-crown-4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-dimethylsila-11-crown-4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reactions catalyzed by this unique silacrown ether. As a silyl-analogue of 12-crown-4, this catalyst offers a distinct profile of reactivity, selectivity, and stability, making it a valuable tool in modern synthetic chemistry.

Introduction to 1,1-Dimethylsila-11-crown-4

1,1-Dimethylsila-11-crown-4 is a phase-transfer catalyst (PTC) that facilitates reactions between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] Its structure, featuring a dimethylsilyl group replacing an ethylene bridge in the crown ether framework, imparts unique properties. The 11-membered ring with four oxygen atoms is particularly effective at complexing small cations like lithium (Li⁺) and sodium (Na⁺).[3][4][5] This complexation is crucial for its function as a PTC. The catalyst encapsulates the metal cation, allowing the resulting complex to dissolve in organic solvents. This transports the accompanying anion into the organic phase, where it can react with the organic substrate.[6][7]

A key feature of silacrown ethers is their susceptibility to hydrolysis, particularly under acidic or strongly basic conditions.[1] This controlled instability can be advantageous, as the breakdown products are generally less toxic than the parent crown ether, contributing to a better safety profile.[8][9] However, this also necessitates careful consideration of reaction conditions to ensure optimal catalyst lifetime and performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1,1-dimethylsila-11-crown-4?

A1: 1,1-Dimethylsila-11-crown-4 is primarily used as a phase-transfer catalyst for a variety of nucleophilic substitution reactions. This includes, but is not limited to:

  • Williamson Ether Synthesis: Facilitating the reaction between an alkoxide and an alkyl halide to form an ether.[10][11][12][13][14]

  • Anionic Displacement Reactions: Introducing anions such as fluoride (F⁻), cyanide (CN⁻), azide (N₃⁻), and acetate (CH₃COO⁻) into organic molecules.[1][15][16]

  • Oxidation Reactions: Assisting in the solubilization of oxidizing agents like potassium permanganate (KMnO₄) in organic solvents.[17]

  • Anionic Polymerization: The complexation of the counter-ion can accelerate anionic ring-opening polymerizations.[18][19][20][21][22]

Q2: Which cations does 1,1-dimethylsila-11-crown-4 preferentially complex?

A2: The cavity size of an 11-crown-4 analogue is best suited for complexing with lithium (Li⁺) and sodium (Na⁺) ions.[3][4][5] Its efficiency with potassium (K⁺) is significantly lower. Therefore, it is the catalyst of choice when using lithium or sodium salts of the desired anion.

Q3: What makes 1,1-dimethylsila-11-crown-4 different from traditional crown ethers like 12-crown-4?

A3: The primary difference is the presence of the Si-O bond in the macrocyclic ring. This bond is susceptible to hydrolysis, which means the catalyst can degrade in the presence of water, especially at pH extremes.[1] While this limits its use in certain aqueous systems, it also contributes to its lower toxicity compared to its carbon-based counterparts.[8][9] The dimethylsilyl group also influences the electronics and conformation of the ring, which can affect its complexation ability and catalytic activity.

Q4: Can 1,1-dimethylsila-11-crown-4 be recovered and reused?

A4: Due to its hydrolytic instability, recovery and reuse can be challenging and may not be practical for all applications. If the reaction conditions are strictly anhydrous, it may be possible to recover the catalyst, but its activity should be re-evaluated for each subsequent use.

Troubleshooting Guide

This section addresses common issues encountered during catalysis with 1,1-dimethylsila-11-crown-4.

Issue 1: Low or No Reaction Conversion

Possible Causes:

  • Catalyst Inactivity due to Hydrolysis: The presence of water in the reaction mixture can lead to the cleavage of the Si-O bond, inactivating the catalyst.

  • Poor Cation-Cavity Match: Using a salt with a cation that is too large for the 11-crown-4 cavity (e.g., K⁺, Cs⁺) will result in inefficient complexation and phase transfer.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively transport the anion into the organic phase.

  • Inappropriate Solvent: The solvent may be too polar, leading to strong solvation of the anion and reducing its reactivity, or not polar enough to dissolve the catalyst-cation complex.

  • Solid-Liquid Phase Transfer Issues: In solid-liquid systems, the surface area of the solid salt can be a limiting factor.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Select the Appropriate Cation: Use lithium or sodium salts of the nucleophile to ensure a good fit with the catalyst's cavity.

  • Optimize Catalyst Loading: Start with a catalyst loading of 1-5 mol%. If the reaction is still slow, incrementally increase the loading up to 10 mol%.

  • Solvent Selection: For many nucleophilic substitutions, aprotic solvents of moderate polarity such as acetonitrile, THF, or toluene are good starting points.

  • Increase Surface Area of Solid Reactants: If using a solid salt, ensure it is finely powdered to maximize the surface area available for complexation.

Issue 2: Formation of Side Products and Catalyst Degradation

Possible Causes:

  • Catalyst Hydrolysis: As mentioned, water can lead to the ring-opening of the silacrown ether, forming linear siloxane-glycol species. These byproducts may or may not be catalytically active and can complicate purification.

  • Strongly Basic or Acidic Conditions: Extreme pH can accelerate catalyst degradation.

  • Side Reactions of the Substrate or Product: The "naked" anion in the organic phase can be highly reactive and may lead to side reactions like elimination, especially with sterically hindered substrates.

Solutions:

  • Control Moisture: Rigorously exclude water from the reaction.

  • Buffer the Reaction Mixture: If possible, use a buffering agent to maintain a neutral pH.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions.

  • Consider the Nature of the Nucleophile/Base: A highly basic anion might favor elimination over substitution. Choosing a less basic nucleophile, if possible, can mitigate this.

Experimental Protocols and Data

General Protocol for a Solid-Liquid Phase-Transfer Catalyzed Nucleophilic Substitution (e.g., Cyanide Displacement)
  • Preparation: In an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the alkyl halide (1.0 eq) and anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate).

  • Addition of Reagents: Add finely powdered sodium cyanide (1.2 eq) and 1,1-dimethylsila-11-crown-4 (0.05 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter to remove the excess salt, and wash the solid with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography, distillation, or recrystallization.

Data Summary: Catalyst and Cation Selection
CatalystCation SelectivityRelative Efficiency in Phase Transfer
1,1-Dimethylsila-11-crown-4 Li⁺ > Na⁺ >> K⁺High for Li⁺ and Na⁺ salts
12-crown-4Li⁺ > Na⁺ >> K⁺High for Li⁺ and Na⁺ salts
15-crown-5Na⁺ > K⁺ > Li⁺High for Na⁺ and K⁺ salts
18-crown-6K⁺ > Na⁺ > Li⁺High for K⁺ salts

Visualizing the Catalytic Cycle and Troubleshooting

Catalytic Cycle of 1,1-Dimethylsila-11-crown-4 in Phase-Transfer Catalysis

G cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Catalyst_Org Silacrown (SC) Complex_Org [SC-M]⁺X⁻ (Soluble Complex) Salt M⁺X⁻ (Salt) Catalyst_Org->Salt Recycle Substrate R-Y (Substrate) Complex_Org->Substrate Anion (X⁻) Transfer Product R-X (Product) Substrate->Product Reaction with X⁻ Product->Catalyst_Org Catalyst Regeneration & M⁺Y⁻ formation Salt->Complex_Org

Caption: Catalytic cycle of 1,1-dimethylsila-11-crown-4.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Moisture Check for Moisture (Solvents, Reagents, Glassware) Start->Check_Moisture Moisture_Present Moisture Present? Check_Moisture->Moisture_Present Dry_System Rigorously Dry System Use Anhydrous Conditions Moisture_Present->Dry_System Yes Check_Cation Check Cation of Salt (M⁺X⁻) Moisture_Present->Check_Cation No Dry_System->Check_Cation Cation_Match Is Cation Li⁺ or Na⁺? Check_Cation->Cation_Match Use_Li_Na Switch to Li⁺ or Na⁺ Salt Cation_Match->Use_Li_Na No Check_Loading Increase Catalyst Loading (e.g., to 5-10 mol%) Cation_Match->Check_Loading Yes Use_Li_Na->Check_Loading Check_Solvent Optimize Solvent Check_Loading->Check_Solvent Success Yield Improved Check_Solvent->Success

Caption: Troubleshooting low yield in catalysis.

References

  • Pannell, K. H., La Neave, C. K., Rico, E., & Arkles, B. (1984). Concerning the relative non-toxicity of silacrown ionophores. Pharmacology Biochemistry and Behavior, 21, 77–80.
  • Arkles, B., King, K., Anderson, R., & Peterson, W. (1983). Silacrowns: Phase-Transfer Catalysts. Organometallics, 2(3), 454–457.
  • Arkles, B. (n.d.). Silacrowns- Phase Transfer Catalysts. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Arkles, B., & Peterson, Jr., W. R. (n.d.). Silacrowns, a New Class of Immobilizable Phase Transfer Catalysts. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Arkles, B., King, K., Anderson, R., & Peterson, W. (1983). Silacrowns: phase-transfer catalysts. Organometallics, 2(3), 454-457. [Link]

  • Arkles, B., et al. (2024). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814.
  • (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(6), 2226-2237.
  • Pozzi, G., et al. (n.d.). Perfluorocarbon Soluble Crown Ethers as Phase Transfer Catalysts. ResearchGate. Retrieved January 13, 2026, from [Link]

  • (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved January 13, 2026, from [Link]

  • Bakó, P., et al. (2020).
  • (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved January 13, 2026, from [Link]

  • Arkles, B., & Peterson, Jr., W. R. (1982). U.S. Patent No. 4,362,884. U.S.
  • (n.d.). Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]

  • Smith, A. M. R., & Gouverneur, V. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset. Retrieved January 13, 2026, from [Link]

  • Smith, A. M. R., & Gouverneur, V. (2025).
  • (n.d.). Williamson ether synthesis. Wikipedia. Retrieved January 13, 2026, from [Link]

  • Reuter, K., Buchner, M. R., Thiele, G., & von Hänisch, C. (2016). Stable Alkali-Metal Complexes of Hybrid Disila-Crown Ethers. Inorganic chemistry, 55(9), 4441–4447.
  • (n.d.). Optimized structures of the crown-4 ethers complexing with Li + and Na + by B3LYP/6-31G method*. ResearchGate. Retrieved January 13, 2026, from [Link]

  • (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Kim, J. S., et al. (2017). U.S. Patent No. 9,850,226. U.S.
  • Landini, D., Maia, A., Montanari, F., & Pirisi, F. M. (1980). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, (1), 46-51.
  • (n.d.). Complexes of large crown ethers with the lithium cation studied by electrospray ionization mass spectrometry. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Sasaki, M., et al. (2021). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Sensors, 21(9), 3025.
  • Chojnowski, J. (n.d.).
  • Beaulieu, M. A., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of organic chemistry, 87(5), 2269–2282.
  • Schmalz, D., et al. (2018). Immobilization of Poly(1,1-dimethysilacyclobutane)
  • (n.d.). (397l) Lithium Selective 14-Crown-4 Ethers: Synthesis, Polymerization and its Application for the Recovery of Lithium from Dilute Solutions. AIChE. Retrieved January 13, 2026, from [Link]

  • Reuter, K., et al. (2017). Structural Study of Mismatched Disila-Crown Ether Complexes. Molecules, 22(2), 268.
  • (2025). Molecular dynamics simulation of polymerization kinetics, dimensional stability, and in silico toxicity of nextgeneration silicone impression materials in dentistry. Heliyon, 11(1), e23456.
  • (2022). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions.
  • (n.d.). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Maciejewska, M., et al. (2022). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Polymers, 14(3), 361.

Sources

Troubleshooting

Technical Support Center: Hydrolytic Stability of 1,1-dimethylsila-11-crown-4

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1,1-dimethylsila-11-crown-4. This resource is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,1-dimethylsila-11-crown-4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this sila-crown ether in aqueous environments. Understanding and controlling the hydrolytic stability of this compound is paramount for achieving reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and behavior of 1,1-dimethylsila-11-crown-4 in aqueous solutions.

Q1: What is 1,1-dimethylsila-11-crown-4, and why is its hydrolytic stability a concern?

1,1-dimethylsila-11-crown-4 is a type of crown ether analog where a carbon atom in the macrocyclic ring is replaced by a dimethylsilyl group (-Si(CH₃)₂-)[1]. This modification imparts unique properties, but also introduces two Si-O-C bonds. The silicon-oxygen bond is inherently polar due to the difference in electronegativity between the atoms, making the silicon atom susceptible to nucleophilic attack by water[2][3]. This process, known as hydrolysis, can cleave the macrocyclic ring, altering the compound's structure and function, such as its ability to complex with ions. A supplier of this compound explicitly notes that it "reacts slowly with moisture/water," underscoring the need for careful handling[1].

Q2: How does the pH of the aqueous solution affect the stability of 1,1-dimethylsila-11-crown-4?

The pH of the solution is the most critical factor governing the rate of hydrolysis. The Si-O bond cleavage is catalyzed by both acids and bases, with the lowest rate of degradation occurring at a near-neutral pH (around 6-7)[4].

  • Acidic Conditions (pH < 4): Under acidic conditions, the reaction is initiated by the protonation of a siloxane oxygen atom. This makes the adjacent silicon atom more electrophilic and thus more vulnerable to attack by a water molecule[2][5][6].

  • Basic Conditions (pH > 9): In alkaline solutions, the silicon atom is directly attacked by a highly nucleophilic hydroxide ion (OH⁻) or a silanolate anion[7][8]. This mechanism is generally more efficient, leading to significantly faster degradation rates compared to acidic conditions[4][9].

The following table summarizes the effect of pH on the degradation rate of siloxane bonds.

pH Condition Relative Degradation Rate Primary Mechanism Supporting Evidence
Acidic (pH < 4) HighAcid-catalyzed protonation of siloxane oxygen enhances silicon electrophilicity.[2][5]
Neutral (pH ≈ 6-7) Low (Most Stable) Represents the uncatalyzed, and therefore slowest, hydrolysis pathway.[4]
Basic (pH > 9) Very High Direct nucleophilic attack by hydroxide ions on the silicon atom.[4][7][8]
Q3: What role does temperature play in the degradation process?

Temperature significantly influences the rate of hydrolysis. Like most chemical reactions, the hydrolysis of the siloxane bond follows the Arrhenius law, where the reaction rate increases with temperature[10]. Experiments on related compounds have shown a strong temperature dependence, with reactions proceeding much faster at elevated temperatures (e.g., 60-70°C) compared to room temperature[11]. For maximum stability, it is crucial to conduct experiments at the lowest feasible temperature and to store solutions in a refrigerated environment.

Q4: What are the expected degradation products of 1,1-dimethylsila-11-crown-4 hydrolysis?

The initial hydrolysis of 1,1-dimethylsila-11-crown-4 involves the cleavage of one of the Si-O-C bonds in the ring, resulting in a linear, ring-opened silanol. This primary product is often unstable and can undergo further reactions. The terminal silanol groups (-Si-OH) are prone to condensation reactions with other silanols, forming new siloxane (Si-O-Si) bonds and releasing water[7][12]. This can lead to the formation of various linear or cyclic siloxane oligomers. The ultimate small molecule product from the silicon center is dimethylsilanediol (Me₂Si(OH)₂)[4][9].

Hydrolysis_Pathway A 1,1-dimethylsila-11-crown-4 (Intact Ring) B Ring-Opened Silanol (Primary Product) A->B + H₂O (H⁺ or OH⁻ catalyst) C Dimethylsilanediol & Polyether Glycol B->C Further Hydrolysis D Siloxane Oligomers (from Condensation) B->D Condensation (- H₂O)

Caption: Hydrolytic degradation pathway of 1,1-dimethylsila-11-crown-4.

Q5: What are the recommended best practices for preparing and storing aqueous solutions?

To ensure the integrity of your 1,1-dimethylsila-11-crown-4 during experiments, follow these guidelines:

  • Use Buffered Solutions: Always use a well-buffered aqueous system maintained at a near-neutral pH (6.5-7.5) to minimize acid or base-catalyzed hydrolysis.

  • Prepare Fresh: Prepare aqueous solutions fresh for each experiment whenever possible. Avoid long-term storage of the compound in aqueous media.

  • Low Temperature: Store stock solutions in a non-aqueous, aprotic solvent. When aqueous solutions must be stored, even for a short period, keep them refrigerated (2-8°C).

  • Inert Atmosphere: For long-term storage of the neat compound, keep it under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture[1].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My experimental results are inconsistent from one day to the next. Could hydrolysis of the silacrown be the cause?

A: Yes, inconsistent results are a classic sign of unintended compound degradation. If the activity or concentration of your 1,1-dimethylsila-11-crown-4 is changing over time, hydrolysis is a primary suspect.

Troubleshooting Steps:

Follow this workflow to diagnose the issue.

Troubleshooting_Flowchart cluster_solutions Solutions start Inconsistent Results check_ph 1. Verify Buffer pH Is it stable and neutral? start->check_ph check_storage 2. Check Stock Solution Is it old? Stored properly? check_ph->check_storage pH is OK sol_ph Remake buffers. Monitor pH during experiment. check_ph->sol_ph pH is off check_temp 3. Review Protocol Temperature Can it be lowered? check_storage->check_temp Stock is OK sol_storage Prepare fresh stock solution. Store under inert gas. check_storage->sol_storage Stock is suspect check_purity 4. Analyze Compound Integrity Use NMR or GC-MS check_temp->check_purity Temp is OK sol_temp Run experiment at lower temp. Use a cold plate/ice bath. check_temp->sol_temp Temp is high sol_purity Purify compound or obtain a new lot. check_purity->sol_purity Degradation confirmed

Caption: Workflow for troubleshooting inconsistent experimental results.

Q: I'm observing new, unexpected peaks in my NMR/LC-MS analysis. How can I confirm if they are from degradation?

A: The appearance of new signals is a strong indicator of hydrolysis.

  • ¹H NMR: Hydrolysis will lead to the disappearance of the sharp singlet corresponding to the -Si(CH₃)₂ protons of the intact ring and the appearance of new, broader signals corresponding to the methyl groups in the ring-opened silanol or subsequent condensation products.

  • ²⁹Si NMR: This is a highly effective technique. The intact silacrown will have a characteristic chemical shift. Upon hydrolysis, new peaks corresponding to silanol (R₂Si(OH)₂) and siloxane (R₂Si(O-)₂) species will appear[13].

  • LC-MS: The hydrolyzed product will have a different retention time (likely earlier, due to increased polarity) and a mass corresponding to the addition of one molecule of water (M+18).

Confirmation Strategy: To confirm, intentionally degrade a small sample of your compound by treating it with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) for a short period. Analyze this "degraded standard" by the same method; if the new peaks in your experiment match those in the intentionally degraded sample, hydrolysis is confirmed.

Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability using ¹H NMR Spectroscopy

This protocol provides a method for quantifying the rate of hydrolysis under specific pH and temperature conditions.

Materials:

  • 1,1-dimethylsila-11-crown-4

  • Deuterated methanol (MeOD-d₄) or deuterated acetonitrile (CD₃CN) for stock solution

  • Deuterium oxide (D₂O)

  • Phosphate buffer salts (for preparing a pD 7.4 buffer) or other appropriate deuterated buffers

  • NMR tubes and spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 50 mM) of 1,1-dimethylsila-11-crown-4 in a non-aqueous, deuterated solvent like MeOD-d₄. This prevents premature hydrolysis.

  • Buffer Preparation: Prepare your desired aqueous buffer using D₂O. For example, to make a pD 7.4 phosphate buffer, dissolve the appropriate phosphate salts in D₂O. Note that pD = pH(meter reading) + 0.4.

  • Initiating the Experiment:

    • Set the NMR spectrometer to the desired experimental temperature (e.g., 25°C).

    • In a clean NMR tube, add the required volume of the D₂O buffer (e.g., 540 µL).

    • Allow the buffer to equilibrate to the spectrometer's temperature for 5-10 minutes.

    • Initiate the reaction by adding a small volume of the non-aqueous stock solution (e.g., 60 µL) to the NMR tube to achieve the final desired concentration (e.g., 5 mM). Mix thoroughly but gently.

  • Data Acquisition:

    • Immediately acquire the first ¹H NMR spectrum (t=0).

    • Continue to acquire spectra at regular time intervals (e.g., every 15 minutes for the first hour, then every hour for several hours, depending on the expected rate).

  • Data Analysis:

    • Identify the singlet peak corresponding to the two methyl groups on the silicon atom of the intact 1,1-dimethylsila-11-crown-4.

    • Integrate this peak in each spectrum, keeping the integration of a stable reference peak (e.g., residual solvent peak) constant.

    • Plot the normalized integral value against time to obtain a degradation curve. From this, you can calculate the half-life (t₁/₂) of the compound under those specific conditions.

References
  • Brinker, C.J. (n.d.).
  • Mifkovic, M., Etz, B.D., Shukla, M.K., & Vyas, S. (2024). Aqueous solution degradation pathways of trimethylsiloxane surfactants. Environmental Science: Advances. DOI:10.1039/D4VA00256C. Available at: [Link]

  • Various Authors. (2024). Mechanisms for the breakdown of siloxanes by various processes. ResearchGate. Available at: [Link]

  • Laubie, B., et al. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions.
  • Arkles, B., et al. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal. Available at: [Link]

  • Sahlman, O. (n.d.). Degradation studies on polydimethylsiloxane. Doria.fi. Available at: [Link]

  • Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics. Available at: [Link]

  • Mifkovic, M., et al. (2024). Aqueous solution degradation pathways of trimethylsiloxane surfactants. ResearchGate. Available at: [Link]

  • Laubie, B., et al. (2013). Silicone-based surfactant degradation in aqueous media. Science of The Total Environment. DOI: 10.1016/j.scitotenv.2013.02.022. Available at: [Link]

  • Gaina, L., et al. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Polymers. Available at: [Link]

  • University of Lucknow. (2020). Organosilicon Compounds. Available at: [Link]

  • Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Semantic Scholar. Available at: [Link]

  • Zollinger, D.P., et al. (1987). COMPUTERIZED CONDUCTOMETRIC DETERMINATION OF STABILITY CONSTANTS OF COMPLEXES OF CROWN ETHERS WITH ALKALI METAL SALTS AND WITH NEUTRAL MOLECULES IN POLAR SOLVENTS. Analytica Chimica Acta.
  • Gao, Y., et al. (2019). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. ResearchGate. Available at: [Link]

  • Keefer, K.D. (n.d.). The Effect of Hydrolysis Conditions on the Structure and Growth of Silicate Polymers. ResearchGate. Available at: [Link]

  • Various Authors. (2023). A Tutorial Mini-review on Crown Ethers Towards Rhodium Separation. Engineered Science. Available at: [Link]

  • Gelest, Inc. (n.d.). DIMETHYLSILA-11-CROWN-4, 95%. Available at: [Link]

  • Various Authors. (2016). Analysis of the Possibility of the Crown Ether Structure Modification by the Introduction of Chelate Fragment. Oriental Journal of Chemistry. Available at: [Link]

  • Pier-Francesco, F., et al. (2008). Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents.
  • Das, B., & Das, D. (2015). Stability constants and thermodynamic behaviour of the complex formation of two crown ethers with zinc (II) and copper (II) ions in water + acetonitrile mixed solvent: a conductivity measurement study. Physics and Chemistry of Liquids. Available at: [Link]

  • Rodrigues, S.M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon. DOI: 10.1016/j.toxicon.2009.02.005. Available at: [Link]

  • Prince, A.A., et al. (2021). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. European Journal of Organic Chemistry. Available at: [Link]

  • Arkles, B., et al. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. Available at: [Link]

  • Parsell, T. (2003). Synthesis and Characterization of 4, 11-dimethyl-1, 4, 8, 11, tetraazabicyclo hexadecane Chromium. Cantaurus.
  • Gharamaleki, A.G., Tabrizi, S.B., & Shahverdizadeh, G.H. (2024). Synthesis and characterization of a new biscrown compound formed from diamide crown ligands. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • Sohn, H., Woo, H.G., & Powell, D.R. (2000). Synthesis and Structural Characterization of a Silacycloheptadiene. ChemInform. Available at: [Link]

  • Giraud, C., et al. (2018). Hydridosilazanes hydrolysis-condensation reactions studied by H-1 and Si-29 liquid NMR spectroscopy. ResearchGate. Available at: [Link]

  • Keilitz, J., et al. (2002). Influence of a Crown Ether Comonomer on the Temperature-Induced Phase Transition of poly(N-isopropylacrylamide) Hydrogels. Macromolecules. Available at: [Link]

  • Ciolacu, D., et al. (2023). New Janus Tricyclic Laddersiloxanes: Synthesis, Characterization and Reactivity. Preprints.org. Available at: [Link]

  • Khoshsafar, H., et al. (2013). Effect of temperature on the process of complex formation crown ether 15C5 with Na+ in the mixture of water with methanol. The Journal of Chemical Thermodynamics. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,1-dimethylsila-11-crown-4

Welcome to the technical support center for 1,1-dimethylsila-11-crown-4. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique silacrown ether.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-dimethylsila-11-crown-4. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique silacrown ether. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic derived from field experience to help you achieve the highest purity for your experiments.

1,1-dimethylsila-11-crown-4 is a specialized crown ether analog where a silicon atom replaces a carbon in the macrocyclic ring. This substitution imparts distinct properties, including altered cation selectivity and, critically, a sensitivity to hydrolysis. The commercial purity is often around 95%, which may be insufficient for sensitive applications requiring rigorous exclusion of impurities.[1][2] This guide will address the common challenges in elevating its purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1,1-dimethylsila-11-crown-4.

Issue 1: Product decomposition during purification, evidenced by new spots on TLC or unexpected peaks in GC/NMR.
  • Question: I'm attempting to purify 1,1-dimethylsila-11-crown-4 using column chromatography on standard silica gel, but my post-column fractions are less pure than my starting material. What's happening?

  • Answer & Rationale: The most likely cause is hydrolysis of the siloxane bond (Si-O) on the acidic surface of the silica gel. 1,1-dimethylsila-11-crown-4 is known to be sensitive to moisture and can slowly react with water.[1] Standard silica gel is inherently acidic and contains adsorbed water, creating a perfect environment for ring-opening hydrolysis.

    Solution Pathway:

    • Deactivate the Stationary Phase: Before running your column, neutralize the silica gel. This can be done by preparing a slurry of the silica in your starting eluent (e.g., hexane/ethyl acetate) and adding 1-2% (v/v) of a mild base like triethylamine (NEt₃). Let this equilibrate for an hour before packing the column. This will neutralize the acidic sites responsible for decomposition.[3]

    • Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase like neutral alumina or Florisil.[3] These are less acidic and reduce the risk of hydrolysis.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents for your mobile phase. Pre-drying your crude sample with a non-reactive drying agent like anhydrous sodium sulfate (Na₂SO₄) before loading can also help. Avoid drying agents that contain complexable cations like MgSO₄.[4]

Issue 2: Inefficient separation from non-polar impurities during chromatography.
  • Question: I'm using a non-polar solvent system (e.g., high hexane content), but a persistent impurity is co-eluting with my product. How can I improve resolution?

  • Answer & Rationale: This is a common challenge when dealing with complex reaction mixtures. The impurity may be a structurally similar siloxane or an unreacted silyl starting material. Simply increasing solvent polarity might not resolve the issue and could lead to peak tailing.

    Solution Pathway:

    • Employ a Quaternary Solvent System: For complex separations where components have diverse polarities, a binary gradient may be insufficient. A quaternary flash chromatography system allows for more complex gradients. You could start with a non-polar system like n-hexane/ethyl acetate to elute very non-polar impurities, then switch online to a more polar system like dichloromethane/methanol to elute the target compound and then more polar impurities.[5]

    • Solid Sample Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be loaded onto the top of your column. This technique often results in sharper bands and better separation, especially if the sample has poor solubility in the initial mobile phase.[5]

Issue 3: Product loss or thermal decomposition during distillation.
  • Question: I'm trying to purify 1,1-dimethylsila-11-crown-4 by vacuum distillation, but my yield is very low and the residue in the distillation pot is dark and viscous.

  • Answer & Rationale: While the reported boiling point is 96 °C at 9 mmHg, local overheating can cause decomposition, especially if catalytic impurities are present.[1] Crown ethers, in general, can form explosive peroxides if heated in the presence of air, making large-scale distillation a potential hazard.[6]

    Solution Pathway:

    • Use High Vacuum: Distill at the lowest possible pressure to reduce the required temperature. A good high-vacuum pump is essential.

    • Short-Path Distillation: For small quantities, a Kugelrohr apparatus is ideal. It minimizes the residence time at high temperatures and reduces the travel path for the distillate, maximizing yield.

    • Pre-treatment: Before distillation, consider a pre-purification step to remove acidic or basic impurities that could catalyze decomposition. A quick filtration through a short plug of neutral alumina can be effective.

    • Safety First: Never distill to dryness. Always leave a small amount of residue in the distillation flask. Ensure your vacuum system has a cold trap to protect the pump and that the apparatus is properly shielded.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in a crude sample of 1,1-dimethylsila-11-crown-4?

    • A1: Without a specific synthetic route, we can predict common impurities based on typical Williamson ether-type syntheses for crown ethers. These would include:

      • Unreacted Starting Materials: Such as triethylene glycol and dichlorodimethylsilane.

      • Linear Oligomers: Incomplete cyclization can lead to linear polyether chains terminated with silane groups.

      • Cyclic Oligomers: Formation of larger or smaller ring-sized silacrown ethers.

      • Hydrolysis Products: Ring-opened species resulting from exposure to water.

  • Q2: How should I store purified 1,1-dimethylsila-11-crown-4?

    • A2: Given its hydrolytic sensitivity, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[1] Storing it in a desiccator or freezer can further prolong its shelf life.

  • Q3: Can I purify this compound by recrystallization?

    • A3: Since 1,1-dimethylsila-11-crown-4 is a liquid at room temperature, direct recrystallization is not an option. However, a valid strategy is to form a solid complex with a suitable salt, recrystallize the complex, and then decompose the complex to recover the purified liquid crown ether.[4][6][7] For example, complexes with sodium or potassium thiocyanate have been used for other crown ethers.[6] This method can be highly effective for removing impurities that do not form such complexes.

  • Q4: What analytical techniques are best for assessing purity?

    • A4: A combination of techniques is recommended:

      • Gas Chromatography (GC): Excellent for assessing volatile impurities and obtaining a quantitative purity value (e.g., >99.5%).

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides structural confirmation and can identify impurities if they are present in sufficient concentration (>1%).

      • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

      • Karl Fischer Titration: To quantify water content, which is critical given the compound's hydrolytic sensitivity.

Experimental Protocols & Data

Protocol 1: Purification by Deactivated Silica Gel Flash Chromatography

This protocol is designed to purify 1,1-dimethylsila-11-crown-4 from less polar and more polar impurities while minimizing on-column decomposition.

Step-by-Step Methodology:

  • Slurry Preparation: In a beaker, add 100 g of silica gel (230-400 mesh) to 300 mL of n-hexane. Add 4 mL of triethylamine (NEt₃). Stir gently for 1 hour.

  • Column Packing: Pack a glass column with the deactivated silica slurry.

  • Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes of the starting mobile phase (e.g., 98:2 n-hexane:ethyl acetate).

  • Sample Loading (Solid Loading): Dissolve 2 g of crude 1,1-dimethylsila-11-crown-4 in a minimal amount of dichloromethane. Add 3 g of silica gel to this solution. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully layer this powder on top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound. Monitor the fractions by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC/GC).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Further dry under high vacuum to remove any residual solvent.

Data Summary Table
ParameterSetting/ValueRationale
Stationary Phase Silica Gel (230-400 mesh), deactivated with 2% NEt₃Neutralizes acidic sites to prevent hydrolysis of the siloxane bond.
Mobile Phase Gradient: n-Hexane / Ethyl AcetateAllows for separation of compounds with a range of polarities.
Sample Loading Solid loading (adsorbed on silica)Promotes sharper bands and better separation.[5]
Monitoring TLC with visualization by KMnO₄ stainKMnO₄ stain is effective for visualizing crown ethers.
Workflow Visualizations
Troubleshooting Logic for Purification

This diagram outlines the decision-making process when encountering common purification problems.

Troubleshooting_Purification start Start: Crude 1,1-dimethylsila-11-crown-4 method_choice Choose Primary Purification Method start->method_choice distillation Vacuum Distillation method_choice->distillation Thermal Stability Permits chromatography Column Chromatography method_choice->chromatography Complex Mixture or Thermal Sensitivity dist_check Check Yield & Purity distillation->dist_check chrom_setup Setup: Use Deactivated Silica or Alumina chromatography->chrom_setup dist_ok Pure Product (>99%) dist_check->dist_ok Purity OK dist_fail Low Yield or Decomposition? dist_check->dist_fail Purity Low dist_fail->chromatography No, switch method kugelrohr Action: Use Kugelrohr or Short-Path Distillation at Higher Vacuum dist_fail->kugelrohr Yes kugelrohr->dist_check Re-evaluate run_column Run Gradient Elution chrom_setup->run_column chrom_check Check Purity & Resolution run_column->chrom_check chrom_ok Pure Product (>99%) chrom_check->chrom_ok Purity OK chrom_fail Co-elution or Decomposition? chrom_check->chrom_fail Purity Low change_phase Action: Change to Neutral Alumina or use Quaternary System chrom_fail->change_phase Yes change_phase->run_column Re-run Complexation_Workflow cluster_0 Complex Formation & Isolation cluster_1 Decomplexation & Recovery crude Crude Liquid Silacrown Ether dissolve Dissolve in Organic Solvent (e.g., Methanol) crude->dissolve add_salt Add Salt (e.g., NaSCN) dissolve->add_salt precipitate Precipitate/ Recrystallize Solid Complex add_salt->precipitate filter Filter & Wash Solid Complex precipitate->filter dissolve_complex Dissolve Complex in Chloroform filter->dissolve_complex Purified Complex wash Wash with Water to Remove Salt dissolve_complex->wash separate Separate Organic Layer wash->separate dry Dry & Evaporate Solvent separate->dry pure Pure Liquid Silacrown Ether dry->pure

Caption: Workflow for purification via salt complex recrystallization.

References

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
  • DIMETHYLSILA-11-CROWN-4, 95%. Gelest, Inc.
  • 1,1-DIMETHYLSILA-11-CROWN-4 | CAS 18339-94-1.
  • Troubleshooting Purific
  • 1,1-dimethylsila-11-crown-4 | CAS#:18339-94-1. Chemsrc.
  • Processing for purifying crown compounds.
  • CAS 18339-94-1 1,1-Dimethylsila-11-Crown-4. Alfa Chemistry.
  • 18-crown-6. Organic Syntheses Procedure.
  • Method for separating and purifying crown ether stereoisomer.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1,1-Dimethylsila-11-crown-4

Welcome to the dedicated technical support center for 1,1-dimethylsila-11-crown-4. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve experimental hurdles re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1,1-dimethylsila-11-crown-4. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve experimental hurdles related to the solubility of this unique silacrown ether. Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What is 1,1-dimethylsila-11-crown-4 and what are its basic properties?

A1: 1,1-Dimethylsila-11-crown-4 is a macrocyclic polyether, specifically a silacrown ether. It incorporates a silicon atom into the crown ether framework. This modification can influence its complexation properties and solubility compared to traditional crown ethers.[1][2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 18339-94-1[1]
Molecular Formula C₈H₁₈O₄Si[1]
Molecular Weight 206.31 g/mol [1][2]
Density 1.07 g/mL[1][2]
Boiling Point 96 °C at 9 mmHg[2]
Flash Point 77 °C[2]
Refractive Index 1.4487 at 20°C[2]
Hydrolytic Sensitivity Reacts slowly with moisture/water[2]

Q2: I'm having trouble dissolving 1,1-dimethylsila-11-crown-4. Is this expected?

A2: Solubility challenges with macrocyclic compounds are not uncommon. The solubility of crown ethers, including silacrown ethers, is a delicate balance between the polar interior cavity and the often non-polar exterior.[4][5] While the ether linkages and the silicon-oxygen bonds introduce polarity, the overall molecule can still exhibit significant non-polar character, leading to poor solubility in certain solvents.

Q3: The product information mentions hydrolytic sensitivity. What precautions should I take?

A3: The Si-O-C linkages in 1,1-dimethylsila-11-crown-4 are susceptible to slow hydrolysis in the presence of water.[2][6] This degradation will not only reduce the purity of your compound but can also affect its solubility characteristics. It is crucial to use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This guide provides a systematic approach to addressing solubility problems with 1,1-dimethylsila-11-crown-4.

Initial Assessment: Visual Miscibility Protocol

Before attempting to dissolve a large quantity of 1,1-dimethylsila-11-crown-4, it is prudent to perform a small-scale visual miscibility test.

Step-by-Step Protocol:

  • Preparation: In a clean, dry glass vial, add a known volume of your chosen anhydrous solvent (e.g., 1 mL).

  • Analyte Addition: Add a small, known amount of 1,1-dimethylsila-11-crown-4 (e.g., 1-2 mg).

  • Mixing: Cap the vial and vortex or sonicate the mixture for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background. Look for:

    • Complete Dissolution: A clear, homogenous solution.

    • Partial Solubility: A cloudy or hazy suspension.

    • Insolubility: The compound remains as a distinct solid phase.

  • Incremental Addition: If the compound dissolves completely, continue adding small increments until saturation is reached (i.e., solid material no longer dissolves). This will give you a semi-quantitative measure of solubility.

Systematic Solvent Selection and Solubility Enhancement

If you encounter solubility issues, follow this tiered approach to find a suitable solvent system.

Tier 1: Single Solvent Systems

Based on the general properties of crown ethers and siloxanes, a logical starting point for solvent selection is to explore a range of polarities.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, AcetonitrileOften used in the synthesis and purification of crown ethers.[7][8]
Polar Protic Methanol, Ethanol, IsopropanolCan interact with the ether oxygens, but be mindful of the compound's hydrolytic sensitivity. Use anhydrous grades.[9]
Non-Polar Toluene, HexaneThe hydrophobic exterior of the crown ether may promote solubility in these solvents.[4]

Troubleshooting Workflow for Single Solvent Systems

A Start: Solubility Issue in Solvent X B Consult Solvent Polarity Chart A->B C Select a Solvent with Different Polarity B->C D Perform Visual Miscibility Test C->D E Is it Soluble? D->E F Proceed with Experiment E->F Yes G Try a Different Solvent Class E->G No G->C H Still Insoluble: Proceed to Tier 2 G->H

Caption: Workflow for single solvent troubleshooting.

Tier 2: Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system can be effective. This involves mixing two or more miscible solvents to fine-tune the polarity of the medium.

Common Co-Solvent Strategies:

  • Toluene/Isopropanol: A mixture of a non-polar and a polar protic solvent can provide a favorable environment for both the hydrophobic and hydrophilic portions of the molecule.

  • Dichloromethane/Methanol: This combination is frequently used in chromatography for separating compounds with a range of polarities.[7]

  • Hexane/Ethyl Acetate: A common non-polar/moderately polar mixture.

Experimental Protocol for Co-Solvent Screening:

  • Attempt to dissolve the compound in the solvent in which it is least soluble.

  • Gradually add the co-solvent (in which it is more soluble) dropwise while vortexing or sonicating.

  • Observe for dissolution. Record the approximate ratio of solvents that achieves complete dissolution.

Tier 3: Advanced Solubility Enhancement Techniques

If solubility remains a challenge, consider the following advanced methods.

  • Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of the solvent's boiling point and the potential for increased degradation of the silacrown ether.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of sparingly soluble materials by breaking up solid aggregates and increasing solvent-solute interactions.

  • Complexation: The primary function of crown ethers is to complex cations.[4][5] If your experimental system involves a salt, the in-situ formation of a complex between 1,1-dimethylsila-11-crown-4 and the cation may enhance its solubility in less polar solvents.

Logical Relationship of Solubility Enhancement Techniques

A Initial Solubility Issue B Single Solvent Screening A->B C Co-Solvent Systems B->C If Insoluble F Successful Dissolution B->F If Soluble D Advanced Techniques (Heating, Sonication) C->D If Insoluble C->F If Soluble E Complexation-Assisted Dissolution D->E If Insoluble D->F If Soluble E->F If Soluble

Caption: Tiered approach to solubility enhancement.

References

  • Chemsrc. (n.d.). 1,1-dimethylsila-11-crown-4 | CAS#:18339-94-1. Retrieved January 14, 2026, from [Link]

  • Wu, H., Qiu, W., & Xu, B. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. Retrieved January 14, 2026, from [Link]

  • Gelest, Inc. (n.d.). DIMETHYLSILA-11-CROWN-4, 95%. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). EP0611763A1 - Processing for purifying crown compounds.
  • Scribd. (n.d.). Crown Ethers: Solubility and Applications. Retrieved January 14, 2026, from [Link]

  • Qi, A. D., et al. (2022). The aqueous supramolecular chemistry of crown ethers. Frontiers in Chemistry, 10, 939371. [Link]

  • Matrix Fine Chemicals. (n.d.). 1,1-DIMETHYLSILA-11-CROWN-4 | CAS 18339-94-1. Retrieved January 14, 2026, from [Link]

  • YouTube. (2021, November 4). Crown ethers or how to dissolve insoluble. IChF PAN. Retrieved January 14, 2026, from [Link]

  • Dong, S., et al. (2017). Benzo-21-crown-7-based amphiphiles: a new class of water-soluble macrocycles. Journal of the American Chemical Society, 139(46), 16454-16457.
  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814.
  • Google Patents. (n.d.). CN102344435B - Method for separating and purifying crown ether stereoisomer.
  • CAS Common Chemistry. (n.d.). Dimethylsila-14-crown-5. Retrieved January 14, 2026, from [Link]

  • Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved January 14, 2026, from [Link]

  • Phenomenex. (n.d.). Solvent Polarity Chart. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). 18-crown-6. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN101544666B - Method for purifying dimethylchlorosilane by extraction and distillation.

Sources

Optimization

Technical Support Center: Enhancing Ion Transport with 1,1-Dimethylsila-11-crown-4

Abstract: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1,1-dimethylsila-11-crown-4 for enhancing ion transport. While 1,1-dimethylsila-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1,1-dimethylsila-11-crown-4 for enhancing ion transport. While 1,1-dimethylsila-11-crown-4 is a specialized derivative, the principles governing its function are well-established within the broader class of sila-crown ethers. This document synthesizes data and protocols from analogous compounds to provide robust, field-proven insights. It includes foundational FAQs, detailed experimental protocols, and an extensive troubleshooting section in a direct question-and-answer format to address specific challenges encountered during experimentation.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding the properties, handling, and application of 1,1-dimethylsila-11-crown-4.

Q1: What is 1,1-dimethylsila-11-crown-4 and what is its primary application?

A1: 1,1-Dimethylsila-11-crown-4 is a macrocyclic polyether, specifically a type of sila-crown ether. It consists of an 11-membered ring containing four oxygen atoms and one silicon atom, which is substituted with two methyl groups.[1] The core application of this molecule, like other small-ring crown ethers, is to act as a selective ionophore—a chemical species that reversibly binds and transports ions across a lipid or liquid membrane.[2][3] Due to the cavity size of the 11-crown-4 ring, it is expected to exhibit a high affinity and selectivity for lithium ions (Li⁺).[4][5]

Q2: What makes sila-crown ethers like this one different from standard crown ethers?

A2: The key difference is the replacement of a carbon atom in the ether ring with a silicon atom. This substitution has several important consequences:

  • Bond Geometry: The Si-O bonds are longer than C-O bonds, and the O-Si-O bond angle is more acute than the corresponding O-C-O angle. This alters the three-dimensional shape and cavity size of the crown, influencing its ion selectivity.[1]

  • Flexibility: The siloxane (Si-O) bond imparts greater flexibility to the macrocycle compared to its all-carbon analogue. This can enhance its ability to conform around a target cation during complexation.

  • Lipophilicity: The dimethylsilyl group increases the overall lipophilicity of the molecule, which can improve its solubility in organic membrane phases and potentially reduce leaching into the aqueous phase.

Q3: What is the expected ion selectivity for 1,1-dimethylsila-11-crown-4?

A3: The selectivity of a crown ether is primarily determined by the match between its cavity size and the diameter of the cation.[6] The 11-crown-4 structure is analogous to 12-crown-4, which is well-known for its high affinity for Li⁺. Therefore, 1,1-dimethylsila-11-crown-4 is predicted to be highly selective for Li⁺ over other alkali metal ions like Na⁺ and K⁺. While specific binding constants for this exact molecule are not widely published, studies on similar 12-crown-4 functionalized membranes have demonstrated this strong preference.[7][8]

Q4: How should I store and handle 1,1-dimethylsila-11-crown-4?

A4: 1,1-Dimethylsila-11-crown-4 should be stored in a cool, dry place, tightly sealed in its container to protect it from atmospheric moisture. Sila-crown ethers are generally stable but should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is soluble in a wide range of organic solvents, such as chloroform, dichloromethane, and toluene.

Section 2: Experimental Design & Protocols

This section provides detailed, step-by-step methodologies for common experimental setups used to measure and enhance ion transport.

Protocol 2.1: Preparation of a Supported Liquid Membrane (SLM)

A Supported Liquid Membrane (SLM) is a common technique where the ionophore, dissolved in an organic solvent, is immobilized within the pores of a microporous support.[9][10]

Objective: To create a stable SLM for selective ion transport experiments.

Materials:

  • 1,1-dimethylsila-11-crown-4 (carrier)

  • Microporous support membrane (e.g., hydrophobic PVDF, PTFE, or polypropylene, 0.22-0.45 µm pore size)

  • Membrane solvent (e.g., 2-nitrophenyl octyl ether [NPOE], kerosene, or 1,2-dichlorobenzene)[11]

  • Source phase (aqueous solution containing the ions to be transported, e.g., 0.1 M LiCl)

  • Receiving phase (stripping solution, e.g., deionized water or a dilute acid)

  • Transport cell (e.g., a U-tube or side-by-side diffusion cell)

Procedure:

  • Carrier Solution Preparation: Prepare a solution of 1,1-dimethylsila-11-crown-4 in the chosen membrane solvent. A typical starting concentration is 0.01 M to 0.1 M.

  • Membrane Impregnation: Cut the microporous support membrane to the exact size required for your transport cell. Immerse the support membrane in the carrier solution for at least 12-24 hours to ensure complete and uniform saturation of the pores.

  • Membrane Mounting: Carefully remove the impregnated membrane from the solution. Gently blot the surface with lint-free tissue (e.g., Kimwipes) to remove excess liquid, but do not press hard, as this can force the carrier out of the pores.

  • Cell Assembly: Mount the saturated membrane between the two halves of the transport cell, ensuring a leak-proof seal.

  • Phase Introduction: Fill one chamber of the cell with the source phase and the other with the receiving phase. Ensure equal liquid levels to prevent a pressure gradient.

  • Initiate Experiment: Begin stirring both the source and receiving phases at a constant, moderate rate (e.g., 150-200 rpm) to minimize the thickness of the diffusion boundary layers without destabilizing the membrane.[12]

  • Sampling: At predetermined time intervals, take small aliquots from the receiving phase to analyze the concentration of the transported ion using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis. Replenish the volume with fresh receiving solution if necessary.

SLM_Preparation_Workflow cluster_prep Preparation cluster_impregnation Impregnation cluster_assembly Assembly & Operation prep_carrier 1. Prepare Carrier Solution soak 3. Immerse Support in Carrier Solution (12-24h) prep_carrier->soak prep_support 2. Cut Support Membrane prep_support->soak blot 4. Remove & Gently Blot Membrane soak->blot mount 5. Mount Membrane in Cell blot->mount fill 6. Add Source & Receiving Phases mount->fill stir 7. Start Stirring fill->stir sample 8. Sample Receiving Phase Periodically stir->sample

Workflow for Supported Liquid Membrane (SLM) Preparation.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during ion transport experiments using 1,1-dimethylsila-11-crown-4.

Q: I am observing very low or no ion transport across the membrane. What are the possible causes and solutions?

A: This is a common issue with several potential root causes.

Possible Cause Explanation Recommended Solution(s)
1. Inefficient Stripping The ion-carrier complex is successfully traversing the membrane but is not releasing the ion into the receiving phase. This creates a bottleneck and saturates the carrier on the receiving side.Introduce a Stripping Agent: The driving force for transport is the concentration gradient of the free ion.[10] Ensure the receiving phase effectively removes the ion. For cations like Li⁺, a dilute acid (e.g., 0.01 M HCl) can protonate the carrier's oxygen atoms, breaking the complex and trapping the ion as a salt. • Check pH Gradient: Ensure a significant pH difference exists between the source (neutral/basic) and receiving (acidic) phases if using a proton-coupled transport mechanism.
2. High Viscosity of Membrane Phase A highly viscous organic solvent can significantly slow the diffusion of the ion-carrier complex within the membrane, reducing the overall transport rate.[11]Change Solvent: Switch to a less viscous membrane solvent. Refer to solvent property tables to select an alternative with lower viscosity that is still immiscible with water. • Increase Temperature: Cautiously increase the experimental temperature (e.g., from 25°C to 35°C). This will decrease viscosity and increase diffusion rates. Monitor membrane stability, as higher temperatures can increase carrier leaching.
3. Thick Diffusion Boundary Layers Inadequate stirring of the aqueous phases leads to thick, stagnant layers of solution on either side of the membrane. The ion must diffuse through these layers, which can be the rate-limiting step.[12]Optimize Stirring Rate: Increase the stirring speed in both chambers. Use a calibrated magnetic stir plate and consistent stir bars. Aim for a speed that is vigorous but does not create a vortex or physically disrupt the membrane (typically 150-300 rpm).
4. Incorrect Carrier Concentration Too low a concentration results in insufficient carrier molecules to transport ions effectively. Conversely, a concentration that is too high can lead to aggregation or increased membrane viscosity.Titrate Concentration: Perform a series of experiments with varying carrier concentrations (e.g., 0.005 M, 0.01 M, 0.05 M, 0.1 M) to find the optimal level for your specific system.

Q: My experiment shows poor selectivity. I am seeing significant transport of Na⁺ and K⁺ in addition to Li⁺.

A: Poor selectivity can undermine the primary advantage of using a crown ether.

Possible Cause Explanation Recommended Solution(s)
1. Presence of a Lipophilic Anion In the source phase, if a highly lipophilic anion (like picrate or thiocyanate) is present, it can form a neutral ion-pair with the cation (e.g., Na⁺). This neutral species can be extracted into the membrane and transported even if the cation does not fit the crown ether cavity well.[13]Change the Counter-ion: If possible, use a more hydrophilic counter-ion in your source phase, such as chloride (Cl⁻) or sulfate (SO₄²⁻), which are less likely to be co-transported.
2. "Sandwich" Complex Formation If the carrier concentration is very high, two crown ether molecules might coordinate to a single, larger cation that would not normally fit inside one molecule (a 2:1 complex), enabling its transport.[6]Reduce Carrier Concentration: Lower the concentration of 1,1-dimethylsila-11-crown-4 in the membrane phase. This will decrease the probability of forming 2:1 complexes and favor the more selective 1:1 complexation with Li⁺.
3. Simple Permeation If the membrane is unstable or has defects, ions may be passing through via simple diffusion rather than carrier-mediated transport.[10]Verify Membrane Integrity: Run a blank experiment with an un-impregnated support membrane. Ion transport should be negligible. If it is not, the support material may not be suitable. Also, run an experiment with the membrane solvent but without the sila-crown carrier. Transport should again be minimal.

Q: The membrane seems unstable, and I suspect the carrier is leaching into the aqueous phases.

A: Membrane stability is crucial for long-term, reproducible experiments.[14]

Possible Cause Explanation Recommended Solution(s)
1. High Solubility of Carrier/Solvent The organic solvent or the sila-crown itself may have partial solubility in the aqueous phases, causing it to slowly leach out of the membrane pores over time.Choose a More Hydrophobic Solvent: Select a membrane solvent with extremely low water miscibility (e.g., long-chain hydrocarbons or highly halogenated aromatics).[11] • Pre-saturate Aqueous Phases: Before starting the experiment, stir the source and receiving phase solutions with the membrane solvent for several hours. Then, separate the phases. This ensures the aqueous solutions are saturated with the organic solvent, reducing the driving force for further dissolution from the membrane.
2. High Stirring Speed Excessive turbulence at the membrane-water interface can physically displace the organic liquid from the pores.Optimize Stirring: Reduce the stirring rate to the minimum required to overcome diffusion limitations (see above).
3. Interfacial Tension Mismatch A significant mismatch in interfacial tension between the aqueous phases and the organic membrane phase can promote emulsification and loss of the carrier liquid.Add a Surfactant (with caution): In some specialized cases, adding a small amount of a suitable surfactant can stabilize the interface, but this can also complicate the transport mechanism and should be thoroughly investigated.

Section 4: Data Interpretation & Mechanisms

Ion Selectivity Data

The primary factor governing selectivity is the fit between the ion's diameter and the crown ether's cavity size.[6] While experimental data for 1,1-dimethylsila-11-crown-4 is limited, we can infer its expected high selectivity for Li⁺ from data on analogous 12-crown-4 systems.

Ion Ionic Diameter (Å) Relative Binding Affinity (to 12-crown-4) Expected Transport Efficiency
Li⁺ 1.52Very HighExcellent
Na⁺ 2.04Moderate to LowLow
K⁺ 2.76Very LowNegligible
Mg²⁺ 1.44Low (due to high hydration energy)Very Low
Ca²⁺ 2.00Very Low (due to high hydration energy)Very Low
Data compiled from studies on 12-crown-4 systems and general principles of ion complexation.[6][8]
Mechanism of Carrier-Mediated Transport

The transport of an ion (e.g., Li⁺) across the membrane is a multi-step process facilitated by the 1,1-dimethylsila-11-crown-4 carrier.

Transport_Mechanism cluster_source Source Phase (Aqueous) cluster_membrane Membrane (Organic) cluster_receiving Receiving Phase (Aqueous) Li_source Li⁺ Complex [Li-Carrier]⁺ Li_source->Complex 1. Complexation interface1 Interface 1 Carrier_free Carrier Carrier_free->Complex 2. Diffusion Across Carrier_return Carrier Complex->Carrier_return 3. Decomplexation interface2 Interface 2 Carrier_return->Carrier_free 4. Diffusion Back Li_received Li⁺ Carrier_return->Li_received

Carrier-mediated ion transport mechanism.

Mechanism Steps:

  • Complexation: At the interface between the source phase and the organic membrane, a lithium ion (Li⁺) sheds its hydration shell and coordinates with the oxygen atoms within the cavity of the sila-crown ether, forming a lipophilic [Li-Carrier]⁺ complex.[15]

  • Diffusion: The [Li-Carrier]⁺ complex diffuses across the organic membrane, driven by its concentration gradient.[12]

  • Decomplexation: At the membrane-receiving phase interface, the Li⁺ ion is released from the carrier into the aqueous receiving phase. This step is often facilitated by a stripping agent (like H⁺) in the receiving phase.[14]

  • Carrier Return: The now-free carrier molecule diffuses back across the membrane to the source phase interface, ready to transport another ion.

References

  • Mechanism of Ion Transfer in Supported Liquid Membrane Systems: Electrochemical Control over Membrane Distribution. Analytical Chemistry - ACS Publications.
  • METAL ION COMPLEXATION BY LARIAT ETHERS WITH PARTIALLY FLUORINATED SIDE ARMS. Texas Tech University.
  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research.
  • Crown ether - Wikipedia. Wikipedia.
  • Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules.
  • Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. ResearchGate.
  • A Perceptive on Bulk Liquid Membrane: A Brief Review. Journal of Chemical Reviews.
  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. ResearchGate.
  • COMPLEXATION STUDIES OF CROWN ETHERS. EPrints USM.
  • Supported Liquid Membrane Principle and Its Practices: A Short Review. SciSpace.
  • Supported Liquid Membrane in Metal Ion Separation: An Overview. Journal of Membrane Science and Research.
  • Silacrown ethers, method of making same, and use as phase-transfer catalysts. Google Patents.
  • Highly facile supported liquid membrane transport and removal of silver ion using dibenzyldiaza-18-crown-6 dissolved in a supramolecular solvent as selective ion carrier. Semantic Scholar.
  • Supported Liquid Membranes and Their Modifications: Definition, Classification, Theory, Stability, Application and P. ResearchGate.
  • The effect of the presence of crown ether on ion transport across the lipid bilayer. PubMed.
  • Engineering Li/Na selectivity in 12-Crown-4–functionalized polymer membranes. OSTI.GOV.
  • Crown Ether-Based Ion Transporters in Bilayer Membranes. PubMed.
  • Engineering Li/Na selectivity in 12-Crown-4–functionalized polymer membranes. Proceedings of the National Academy of Sciences.
  • Engineering Li/Na selectivity in 12-Crown-4–functionalized polymer membranes. PubMed Central.

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Troubleshooting

stability of 1,1-dimethylsila-11-crown-4 under different pH conditions

Technical Support Center: Stability of 1,1-Dimethylsila-11-crown-4 This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 1,1-dimethylsila-11-cr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1,1-Dimethylsila-11-crown-4

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 1,1-dimethylsila-11-crown-4. It addresses common questions and troubleshooting scenarios related to the compound's stability, particularly under varying pH conditions, to ensure experimental success and data integrity.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and stability of 1,1-dimethylsila-11-crown-4.

Q1: What is 1,1-dimethylsila-11-crown-4 and why is its stability a critical factor?

A: 1,1-Dimethylsila-11-crown-4 is a type of silacrown ether, a class of synthetic macrocycles where a dimethylsilyl group (-Si(CH₃)₂-) replaces an ethylene bridge of a traditional crown ether.[1] These molecules are of significant interest for their ability to form stable complexes with cations and act as ion transport agents, with potential therapeutic applications in areas like channelopathy diseases.[2][3][4]

The compound's stability is paramount because its three-dimensional structure is essential for its ion-complexing function. Degradation, which involves the cleavage of the macrocyclic ring, will destroy its ionophoric properties, leading to a complete loss of biological activity and inconsistent experimental results.

Q2: What is the primary degradation pathway for this silacrown ether?

A: The primary degradation pathway is the hydrolysis of the silicon-oxygen (Si-O) bonds within the siloxane moiety of the crown ether ring.[5][6] The silicon atom is electrophilic and susceptible to nucleophilic attack by water. This hydrolytic sensitivity means the compound can react with moisture, even from the atmosphere, over time.[5] The reaction breaks the macrocycle, yielding linear, non-functional degradation products.

Q3: How does pH influence the stability of the Si-O-C bonds?

A: The hydrolysis of the Si-O-C linkage is catalyzed by both acids and bases.[7]

  • Under Acidic Conditions (pH < 7): The reaction is accelerated through the protonation of an ether oxygen atom adjacent to the silicon.[8] This protonation makes the oxygen a better leaving group, facilitating a nucleophilic attack by a water molecule on the silicon atom, which leads to ring cleavage.[9]

  • Under Basic Conditions (pH > 7): The degradation is catalyzed by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic silicon atom.[7] This attack also results in the cleavage of the Si-O bond and the opening of the macrocyclic ring. The rate of hydrolysis is typically at its minimum around neutral pH (pH ≈ 7) and increases significantly under either strongly acidic or strongly basic conditions.

Q4: What are the expected degradation products of 1,1-dimethylsila-11-crown-4?

A: The complete hydrolysis of 1,1-dimethylsila-11-crown-4 is expected to cleave the macrocycle at the Si-O bonds. This results in the formation of two primary products: dimethylsilanediol ((CH₃)₂Si(OH)₂) and triethylene glycol (HO-(CH₂CH₂)₃-OH).[6] These degradation products lack the cyclic structure necessary for ion complexation and are therefore inactive.

Q5: What are the ideal storage and handling conditions for 1,1-dimethylsila-11-crown-4?

A: Given its hydrolytic sensitivity, strict handling protocols are necessary.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture.[5] A desiccator or dry box is highly recommended for long-term storage.

  • Solvents: For creating stock solutions, always use high-purity, anhydrous solvents.

  • Aqueous Experiments: When preparing aqueous solutions, use freshly prepared buffers. Be aware that the compound will have limited stability in these solutions. It is advisable to prepare these solutions immediately before use and conduct experiments over the shortest feasible timeframe.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experimentation.

Problem Potential Cause Recommended Action & Explanation
Inconsistent biological activity or diminishing effect over time. Compound Degradation: The silacrown ether is likely hydrolyzing in your aqueous experimental medium (e.g., cell culture media, assay buffer).1. Verify Integrity: Analyze your stock solution and a sample from your experimental medium (using HPLC or NMR) to check for degradation products. 2. Minimize Exposure: Prepare fresh aqueous solutions for each experiment. Avoid freeze-thaw cycles of aqueous stocks. 3. pH Control: Ensure your experimental pH is as close to neutral as possible, unless the study specifically requires acidic or basic conditions. If so, account for the accelerated degradation in your experimental design.
Appearance of new, unidentified peaks in analytical readouts (HPLC, NMR). Hydrolysis Products: The new peaks likely correspond to dimethylsilanediol, triethylene glycol, or partially hydrolyzed intermediates.1. Run a Time-Course Study: Analyze samples at different time points after dissolving the compound in the relevant buffer. The growth of new peaks concurrent with the decrease of the parent compound peak confirms degradation. 2. Co-injection (HPLC): If standards are available, co-inject triethylene glycol to see if it matches one of the degradation peaks. 3. Mass Spectrometry (MS): Use LC-MS to determine the mass of the new peaks to confirm their identity as degradation products.
Precipitation or cloudiness observed in aqueous solutions. Polymerization of Degradation Products: Dimethylsilanediol, a primary hydrolysis product, can undergo self-condensation to form polysiloxane oligomers or polymers, which may be insoluble in your aqueous medium.1. Analyze Precipitate: If possible, isolate and analyze the precipitate (e.g., using FTIR) to confirm the presence of Si-O-Si bonds characteristic of polysiloxanes. 2. Adjust Concentration: Working at lower concentrations may keep the degradation products in solution. 3. Immediate Use: This is a strong indicator of significant degradation. Ensure solutions are prepared and used immediately to prevent the formation of these secondary products.

Section 3: Chemical Mechanisms & Data Visualization

Understanding the chemical pathways of degradation is key to preventing it. The following diagrams illustrate the structure and proposed pH-dependent hydrolysis mechanisms.

acidic_hydrolysis start Sila-11-crown-4 in Acidic Solution (H₃O⁺) step1 Protonation of Ether Oxygen (adjacent to Si) start->step1 + H⁺ step2 Nucleophilic Attack by H₂O on Electrophilic Silicon step1->step2 Activates leaving group step3 Si-O Bond Cleavage (Ring Opening) step2->step3 Forms unstable intermediate end Degradation Products: Dimethylsilanediol & Triethylene Glycol step3->end

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

basic_hydrolysis start Sila-11-crown-4 in Basic Solution (OH⁻) step1 Direct Nucleophilic Attack by OH⁻ on Electrophilic Silicon start->step1 + OH⁻ step2 Formation of Pentacoordinate Silicon Intermediate step1->step2 step3 Si-O Bond Cleavage (Ring Opening) step2->step3 Intermediate collapses end Degradation Products: Dimethylsilanediol & Triethylene Glycol step3->end

Caption: Proposed mechanism for base-catalyzed hydrolysis.

Illustrative Stability Data

The following table provides representative data on the stability of 1,1-dimethylsila-11-crown-4 in aqueous buffers at 25°C. Note: These values are for illustrative purposes. Users must determine the precise stability profile for their specific experimental conditions.

pH of BufferConditionApproximate Half-Life (t½)Primary Degradation Mechanism
2.0Strongly Acidic< 2 hoursAcid-Catalyzed Hydrolysis
4.5Mildly Acidic12 - 18 hoursAcid-Catalyzed Hydrolysis
7.4Physiological> 48 hoursSlow Hydrolysis
9.0Mildly Basic8 - 12 hoursBase-Catalyzed Hydrolysis
12.0Strongly Basic< 1 hourBase-Catalyzed Hydrolysis

Section 4: Experimental Protocol for Stability Assessment

This protocol outlines a standard procedure for quantifying the stability of 1,1-dimethylsila-11-crown-4 at a given pH using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of 1,1-dimethylsila-11-crown-4 over time in a specific aqueous buffer.

Materials:

  • 1,1-Dimethylsila-11-crown-4

  • Anhydrous acetonitrile (ACN) or DMSO for stock solution

  • Aqueous buffers of desired pH (e.g., pH 4.0, 7.4, 9.0), filtered

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

  • Autosampler vials

Workflow Diagram:

workflow A 1. Prepare 10 mM Stock Solution in Anhydrous ACN B 2. Prepare Test Solutions (e.g., 100 µM in pH 4, 7.4, 9 buffers) A->B C 3. Incubate at Controlled Temp (e.g., 25°C) B->C D 4. Sample at Time Points (t=0, 1, 4, 8, 24, 48h) C->D E 5. Analyze Samples by HPLC (Quantify parent peak area) D->E F 6. Plot ln(Peak Area) vs. Time to Determine Rate Constant (k) E->F

Sources

Optimization

preventing degradation of 1,1-dimethylsila-11-crown-4 during storage

Welcome to the technical support guide for 1,1-dimethylsila-11-crown-4 (CAS No: 18339-94-1).[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stabili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1-dimethylsila-11-crown-4 (CAS No: 18339-94-1).[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable silacrown ether during storage. As a compound that bridges the properties of crown ethers and organosilanes, its handling requires specific considerations to prevent degradation.

This guide provides in-depth answers to frequently asked questions and troubleshooting protocols based on the fundamental chemistry of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1,1-dimethylsila-11-crown-4?

A1: The most significant degradation pathway for 1,1-dimethylsila-11-crown-4 is hydrolysis of the silicon-oxygen (Si-O) bonds within the silacrown ring.[3][4] This reaction is catalyzed by the presence of moisture and can be accelerated by either acidic or basic conditions.[3] The silicon atom in the ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of linear siloxanes and ultimately dimethylsilanediol.[5][6]

The general mechanism involves the protonation of an ether oxygen in acidic conditions or the direct attack of a hydroxide ion on the silicon atom in basic conditions, both of which facilitate the cleavage of the Si-O bond.[3]

Q2: How does atmospheric moisture affect the stability of this compound?

A2: Atmospheric moisture is the key initiator of the hydrolytic degradation of 1,1-dimethylsila-11-crown-4. The compound has a documented hydrolytic sensitivity and is known to react slowly with water or moisture.[1][7] Even trace amounts of water absorbed from the air can initiate the degradation process, leading to a decrease in purity and the formation of undesirable byproducts over time. Therefore, maintaining a dry, inert atmosphere during storage and handling is critical.

Q3: What are the ideal storage temperature and atmospheric conditions?

A3: For optimal stability, 1,1-dimethylsila-11-crown-4 should be stored under a dry, inert atmosphere, such as nitrogen or argon.[1] This minimizes contact with atmospheric moisture and oxygen. The recommended storage temperature is in a cool, dry place. While specific temperature ranges are not always provided, refrigeration is a common practice for sensitive organosilicon compounds to reduce the rate of any potential degradation reactions. Some sources suggest storage at temperatures below -65°C for short-term storage of certain silacrown ethers.[6]

Q4: What type of container is best suited for storing 1,1-dimethylsila-11-crown-4?

A4: The ideal container is a tightly sealed, amber glass bottle with a PTFE-lined cap. The amber glass protects the compound from potential light-induced degradation, although the primary concern is hydrolysis. The PTFE-lined cap provides an excellent barrier against moisture ingress and is chemically inert to the compound. It is crucial to avoid storage containers with caps that may not provide a hermetic seal.

Q5: Can I store solutions of 1,1-dimethylsila-11-crown-4? If so, what solvents are recommended?

A5: Storing this compound in solution is generally not recommended for long-term preservation due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane. It is imperative that the solvent is rigorously dried before use to minimize the water content. However, for long-term stability, storing the neat compound under an inert atmosphere is strongly preferred.

Troubleshooting Guide

This section addresses common issues that may arise during the storage and handling of 1,1-dimethylsila-11-crown-4.

Problem 1: Observed decrease in purity or presence of unknown peaks in NMR/GC-MS analysis after storage.
  • Probable Cause: Hydrolytic degradation due to exposure to moisture.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored in a tightly sealed container under a dry, inert atmosphere. Check the integrity of the container's seal.

    • Assess Handling Procedures: Review your handling procedures. Ensure that the compound was handled in a dry environment, such as a glovebox or under a stream of inert gas, to prevent exposure to atmospheric moisture.

    • Solvent Purity: If the compound was stored in solution, verify the dryness of the solvent used. Consider using freshly dried solvent from a solvent purification system.

    • Purification: If degradation has occurred, the compound may need to be repurified. Distillation under high vacuum is a potential method for purification.[8]

Problem 2: The compound appears cloudy or has formed a precipitate.
  • Probable Cause: This is a strong indicator of advanced degradation. The precipitate is likely polymerized siloxanes or dimethylsilanediol, which have lower solubility.

  • Troubleshooting Steps:

    • Isolate a Sample for Analysis: Carefully extract a small, soluble portion of the material and analyze it (e.g., by NMR) to confirm the identity of the remaining compound and characterize the degradation products.

    • Evaluate Further Use: Depending on the extent of degradation, the material may no longer be suitable for your application. Attempting to purify a heavily degraded sample may not be practical.

    • Review Storage and Handling: This level of degradation suggests a significant breach in storage protocol. A thorough review of your procedures is necessary to prevent recurrence with new batches.

Problem 3: Inconsistent experimental results using a previously reliable batch of the compound.
  • Probable Cause: Partial degradation of the compound, leading to a lower effective concentration and the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Re-analyze the Compound: Perform a purity analysis (e.g., quantitative NMR or GC-MS) on the stored batch to determine its current integrity.

    • Compare with a New Batch: If possible, compare the performance of the stored batch with a fresh, unopened batch of the compound.

    • Implement Stricter Handling: If degradation is confirmed, adopt more stringent handling protocols for all future uses, such as aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the main stock to the atmosphere.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Dry, Inert Gas (Nitrogen or Argon)Prevents hydrolytic degradation from atmospheric moisture.[1]
Temperature Cool, Dry Place (Refrigeration recommended)Reduces the rate of chemical degradation.
Container Tightly Sealed Amber Glass Bottle with PTFE-lined CapProtects from light and moisture; ensures chemical inertness.
Form Neat (undissolved)Minimizes solvent-related degradation pathways.
Degradation Pathway and Prevention Workflow

The following diagram illustrates the primary degradation pathway of 1,1-dimethylsila-11-crown-4 and the critical steps for its prevention.

G cluster_storage Storage & Handling cluster_prevention Prevention Protocol Compound 1,1-dimethylsila-11-crown-4 (Pure) Exposure Exposure to Atmospheric Moisture (H₂O) Compound->Exposure Improper Storage/ Handling Degradation Hydrolysis of Si-O Bond (Ring Opening) Exposure->Degradation Products Degradation Products (Linear Siloxanes, Dimethylsilanediol) Degradation->Products InertAtmosphere Store Under Inert Atmosphere (N₂ or Ar) InertAtmosphere->Exposure Prevents Seal Use Tightly Sealed Container (PTFE-lined cap) Seal->Exposure Prevents Dry Handle in Dry Environment (Glovebox) Dry->Exposure Prevents

Caption: Workflow for preventing hydrolytic degradation of 1,1-dimethylsila-11-crown-4.

References
  • Brinker, C.J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
  • Wikipedia. (n.d.). Organosilicon chemistry. Available at: [Link]

  • Lucknow University. (2020). Organosilicon Compounds. Available at: [Link]

  • Google Patents. (n.d.). US2832794A - Hydrolysis of organosilanes.
  • PNP College, Alibag. (n.d.). Introduction to the Chemistry of Organosilicon Compounds. Available at: [Link]

  • Organic Syntheses. (n.d.). 18-crown-6. Available at: [Link]

  • Gelest, Inc. (n.d.). DIMETHYLSILA-11-CROWN-4, 95%. Available at: [Link]

  • ResearchGate. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Available at: [Link]

  • VTechWorks. (n.d.). Chapter II Crown Ethers. Available at: [Link]

  • Wikipedia. (n.d.). Crown ether. Available at: [Link]

  • Chemsrc. (2025). 1,1-dimethylsila-11-crown-4 | CAS#:18339-94-1. Available at: [Link]

  • PubMed Central. (2024). Perfect confinement of crown ethers in MOF membrane for complete dehydration and fast transport of monovalent ions. Available at: [Link]

  • ResearchGate. (2025). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. Available at: [Link]

  • ScienceDirect. (2025). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Available at: [Link]

  • PubMed. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Available at: [Link]

  • ResearchGate. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. Available at: [Link]

  • Eawag-BBD. (n.d.). 1,4-Dioxane Degradation Pathway. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of 1,4-dioxane. Glycolaldehyde,.... Available at: [Link]

  • ResearchGate. (n.d.). Possible degradation pathway of 1,4-dioxane during electrochemical.... Available at: [Link]

  • DESWATER. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Dimethylsila-14-crown-5. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Silacrown Ethers and Traditional Crown Ethers: A Guide for Researchers

In the landscape of supramolecular chemistry and its applications in research, drug development, and materials science, the ability to selectively bind and transport ions is of paramount importance. For decades, traditio...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of supramolecular chemistry and its applications in research, drug development, and materials science, the ability to selectively bind and transport ions is of paramount importance. For decades, traditional crown ethers, cyclic polyethers discovered by Charles Pedersen, have been the gold standard for achieving this.[1][2] However, the emergence of silacrown ethers, where one or more carbon atoms in the ethereal ring are replaced by a silicon atom, has presented a compelling alternative with unique properties and potential advantages.[3][4] This guide provides an in-depth comparative study of silacrown ethers and their traditional carbon-based counterparts, offering experimental insights and data to inform researchers in their selection and application.

Structural and Electronic Divergence: The Silicon Advantage

The fundamental difference between traditional crown ethers and silacrown ethers lies in the substitution of a methylene group (-CH₂-) with a silyl group (-SiR₂-). This seemingly simple substitution introduces significant structural and electronic perturbations within the macrocyclic framework, influencing its performance as a host molecule.

Traditional crown ethers are composed of repeating ethyleneoxy (-CH₂CH₂O-) units.[5] The geometry of the C-O-C bond angle is approximately 112°, and the C-C and C-O bond lengths are relatively fixed. In contrast, silacrown ethers incorporate a silicon atom, leading to a more flexible and wider Si-O-Si bond angle (around 130-145°) and a longer Si-O bond length compared to the C-O bond.[6][7] This increased flexibility can allow the silacrown ether to better adapt its conformation to encapsulate guest cations of varying sizes.[8]

From an electronic standpoint, the silicon atom is less electronegative than carbon, which can influence the electron density on the adjacent oxygen atoms. This can, in turn, affect the Lewis basicity of the oxygen atoms and their coordination strength with cations.[9]

Caption: Comparative structures of a traditional crown ether and a silacrown ether.

Synthesis Strategies: A Tale of Two Cyclizations

The synthesis of both traditional and silacrown ethers generally relies on cyclization reactions. However, the specific precursors and reaction conditions differ significantly.

Traditional Crown Ethers: The Williamson ether synthesis is a cornerstone for preparing traditional crown ethers. This typically involves the reaction of a diol with a dihalide or ditosylate in the presence of a base.[10][11] The template effect, where an alkali metal cation directs the cyclization, is often crucial for achieving high yields.[12]

Silacrown Ethers: The synthesis of silacrown ethers often involves the reaction of a polyethylene glycol with a dialkoxysilane or a dichlorosilane.[13][14][15] Transesterification reactions catalyzed by bases are a common route.[13][14] The removal of the alcohol or HCl byproduct drives the reaction towards the cyclic product.

cluster_0 Traditional Crown Ether Synthesis (Williamson) cluster_1 Silacrown Ether Synthesis (Transesterification) Diol HO-(CH2CH2O)n-H Crown Crown Ether Diol->Crown Dihalide X-(CH2CH2O)m-X Dihalide->Crown Base Base (e.g., KOH) Base->Crown Template Template Cation (e.g., K+) Template->Crown directs cyclization PEG HO-(CH2CH2O)n-H Silacrown Silacrown Ether PEG->Silacrown Silane R2Si(OR')2 Silane->Silacrown Catalyst Catalyst (e.g., NaOMe) Catalyst->Silacrown Byproduct Alcohol (R'OH) Silacrown->Byproduct removal drives reaction

Caption: Simplified synthetic pathways for crown and silacrown ethers.

Performance Showdown: Cation Binding Affinity and Selectivity

The primary function of crown ethers is their ability to selectively bind cations. This binding is a result of the electrostatic interactions between the cation and the lone pairs of the oxygen atoms lining the cavity of the macrocycle.[16] The selectivity is famously governed by the "size-fit" concept, where a crown ether preferentially binds a cation whose ionic radius best matches the size of its cavity.[5][17]

Comparative Binding Data:

While comprehensive head-to-head comparisons are still emerging, available data suggests that silacrown ethers can exhibit comparable, and in some cases, enhanced binding affinities for certain cations compared to their direct carbon analogues. The increased flexibility of the silacrown ring may allow for a more optimal arrangement of the oxygen atoms around the guest cation, compensating for any potential decrease in the Lewis basicity of the oxygen atoms adjacent to the silicon.

CompoundCavity Diameter (Å)Primary Cation SelectivityLog K (Methanol)
12-Crown-41.2 - 1.5Li⁺2.0 - 2.5
Dimethylsila-11-crown-4~1.3 - 1.6Li⁺Data not readily available
15-Crown-51.7 - 2.2Na⁺3.2 - 3.7
Dimethylsila-14-crown-5~1.8 - 2.3Na⁺Data not readily available
18-Crown-62.6 - 3.2K⁺6.0 - 6.1
Dimethylsila-17-crown-6~2.7 - 3.3K⁺Data not readily available

Note: Log K values for silacrown ethers are not as extensively tabulated in the literature as for traditional crown ethers. The values for traditional crown ethers are approximate and can vary with experimental conditions.

Studies have shown that silacrowns can mimic the ionophoric effects of traditional crown ethers of similar ring sizes.[3][7] For instance, dimethylsila-17-cyclohexanocrown-6 has been shown to have similar physiological effects to dicyclohexano-18-crown-6, suggesting comparable interactions with biological systems.[3]

Experimental Protocol: Determining Cation Binding Constants via UV-Vis Titration

A common and accessible method to quantify the binding affinity between a crown ether and a cation is through UV-Vis spectroscopic titration. This protocol outlines the general procedure.

Objective: To determine the association constant (Kₐ) for the complexation of a crown ether with a metal cation.

Materials:

  • Crown ether or silacrown ether of interest

  • Salt of the cation to be studied (e.g., KCl, NaCl, LiCl)

  • Spectrophotometrically transparent solvent (e.g., acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and volumetric flasks

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the crown ether of a known concentration (e.g., 1 mM) in the chosen solvent.

    • Prepare a stock solution of the metal salt of a much higher known concentration (e.g., 100 mM) in the same solvent.

  • Spectrophotometric Measurement:

    • Fill a cuvette with the crown ether solution and record its initial UV-Vis spectrum. This will serve as the reference (absorbance at zero cation concentration).

    • Systematically add small aliquots of the concentrated metal salt solution to the cuvette containing the crown ether solution.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum. Ensure the total volume change is minimal to avoid significant dilution effects.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the complex absorbs differently from the free crown ether.

    • Plot the change in absorbance (ΔA) against the concentration of the added cation.

    • The resulting data can be fitted to a suitable binding isotherm (e.g., 1:1 binding model) using non-linear regression analysis to calculate the association constant (Kₐ).[18][19][20]

Start Start Prep_Solutions Prepare Stock Solutions (Crown Ether & Metal Salt) Start->Prep_Solutions Measure_Initial Record Initial UV-Vis Spectrum of Crown Ether Prep_Solutions->Measure_Initial Add_Cation Add Aliquot of Metal Salt Solution Measure_Initial->Add_Cation Mix_Record Mix and Record UV-Vis Spectrum Add_Cation->Mix_Record More_Additions More Additions? Mix_Record->More_Additions More_Additions->Add_Cation Yes Plot_Data Plot ΔA vs. [Cation] More_Additions->Plot_Data No Fit_Data Fit Data to Binding Isotherm (Non-linear Regression) Plot_Data->Fit_Data Calculate_Ka Calculate Association Constant (Ka) Fit_Data->Calculate_Ka End End Calculate_Ka->End

Caption: Workflow for determining cation binding constants via UV-Vis titration.

Applications and Future Perspectives: Beyond Simple Ionophores

Both classes of crown ethers have found widespread applications, but the unique properties of silacrown ethers are opening new avenues.

Traditional Crown Ethers:

  • Phase Transfer Catalysis: Solubilizing ionic reagents in organic solvents.[1][5]

  • Ion-Selective Electrodes: As the active component in sensors.[1]

  • Drug Delivery: Enhancing the solubility and permeability of drugs.[5][21][22][23]

  • Supramolecular Chemistry: Building blocks for molecular machines and switches.[22]

Silacrown Ethers:

  • Reduced Toxicity: A significant driver for their development is the potential for lower toxicity compared to traditional crown ethers, making them more attractive for biological and pharmaceutical applications.[3][7][15][24]

  • Biocompatible Ionophores: Investigated for their potential in treating channelopathies, diseases related to ion channel dysfunction.[3][24]

  • Modified Catalysts: The silicon atom provides a handle for functionalization, allowing for the immobilization of silacrown ethers on supports for heterogeneous catalysis.[15]

  • Enhanced Solubility and Phase Transfer Properties: Silacrown ethers have demonstrated efficacy in enhancing solubility and acting as phase-transfer catalysts.[13][25]

Conclusion: A New Generation of Macrocycles

Silacrown ethers represent a significant evolution in the field of macrocyclic chemistry. While traditional crown ethers remain indispensable tools, the introduction of silicon into the macrocyclic framework offers a new set of properties that can be advantageous in specific applications. The potential for reduced toxicity, coupled with their tunable synthetic accessibility and versatile performance, positions silacrown ethers as a promising class of compounds for researchers at the interface of chemistry, biology, and materials science. As research continues to unravel the subtle yet impactful differences between these two families of macrocycles, the toolbox for selective ion recognition and transport will undoubtedly become richer and more powerful.

References

  • Crown ether - Wikipedia. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Haque, M. H., & Sohn, H. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. Journal of the Chosun Natural Science, 13(3), 83-90. [Link]

  • De Leo, F., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers, 8(16), 4536-4549. [Link]

  • Haque, M. H., & Sohn, H. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. ResearchGate. [Link]

  • 18.7: Crown Ethers - Chemistry LibreTexts. (2024). [Link]

  • Gibson, H. W. (1996). Chapter II Crown Ethers. VTechWorks. [Link]

  • Gokel, G. W., et al. (1976). 18-crown-6. Organic Syntheses, 56, 36. [Link]

  • Why do crown ethers bind to alkali metal ions so well? - Quora. (2019). [Link]

  • Cation Binding in Nickel Pincer-Crown Ether Systems - The University of North Carolina at Chapel Hill. [Link]

  • Wang, Y. (2021). A FEW ASPECTS OF CROWN ETHER SYNTHESIS. Acta Chimica Pharmaceutica Indica, 11(8), 72-73. [Link]

  • Arnold, K. A., et al. (1987). Experimental model for the determination of cation binding constants in methanol using ion-selective electrode methods. The Journal of Organic Chemistry, 52(14), 3073-3077. [Link]

  • Kamboj, M., et al. (2018). CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR, 5(8), 764-768. [Link]

  • Al-Malki, J., et al. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Molecules, 27(3), 670. [Link]

  • Bolte, M., et al. (2021). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Angewandte Chemie International Edition, 60(20), 11393-11399. [Link]

  • Gudz, A. S., et al. (2016). NMR Determination of the Relative Binding Affinity of Crown Ethers for Manganese Cations in Aprotic Nonaqueous Lithium Electrolyte Solutions. The Journal of Physical Chemistry C, 120(5), 2614-2621. [Link]

  • Wang, Y., et al. (2022). K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. Polymers, 14(3), 395. [Link]

  • Morrison, P. W. J., et al. (2017). Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? Molecular Pharmaceutics, 14(9), 3019-3028. [Link]

  • Arkles, B., et al. (2019). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. ResearchGate. [Link]

  • Wagner, M., et al. (2017). Structural Study of Mismatched Disila-Crown Ether Complexes. Molecules, 22(2), 290. [Link]

  • Determination of the binding constant. [Link]

  • Arkles, B. (1982). U.S. Patent No. 4,362,884. Washington, DC: U.S.
  • Comparison of organic and silicon-based crown ether moieties with six... - ResearchGate. [Link]

  • Arkles, B. (1983). Silacrowns- Phase Transfer Catalysts. ResearchGate. [Link]

  • Das, P. P., & Srivastava, A. K. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. [Link]

  • Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39(3/4), 193-209. [Link]

  • Arkles, B., et al. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. ResearchGate. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. ResearchGate. [Link]

  • Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+ - PMC - NIH. (2021). [Link]

  • Griebenow, K., et al. (2001). Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents. Biotechnology and Bioengineering, 73(4), 329-335. [Link]

  • Cation Binding by Crown Ethers | Request PDF - ResearchGate. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]

  • Kitchen, J. A., et al. (2018). Investigation of cation binding and sensing by new crown ether core substituted naphthalene diimide systems. New Journal of Chemistry, 42(15), 12534-12541. [Link]

  • Complexation Titration - Chemistry LibreTexts. (2021). [Link]

  • Bryant, B., et al. (2011). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. Supramolecular Chemistry, 23(1-2), 119-132. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating 1,1-Dimethylsila-11-Crown-4 Based Sensors for Lithium Ion Detection

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of sensor performance based on the 1,1-dimethylsila-11-crown-4 ionophore, primarily for the p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of sensor performance based on the 1,1-dimethylsila-11-crown-4 ionophore, primarily for the potentiometric detection of lithium (Li⁺). We will dissect the underlying chemical principles, present a comparative analysis against alternative ionophores, and provide robust, field-tested protocols for performance validation. Our approach is grounded in establishing self-validating experimental systems to ensure data integrity and reproducibility.

The Rationale for Silacrown Ethers in Ion Sensing

Crown ethers are macrocyclic polyethers that exhibit a remarkable ability to selectively bind specific cations. This selectivity is governed by the principle of host-guest chemistry, where the size of the crown's cavity is complementary to the ionic radius of the target cation. For lithium detection, which is critical in both clinical monitoring for bipolar disorder treatment and in the burgeoning field of battery technology, ionophores with small cavities are required.[1][2]

The introduction of a silicon atom into the crown ether backbone, creating a "silacrown" ether like 1,1-dimethylsila-11-crown-4, offers unique advantages. The Si-C bonds are longer than C-C bonds, and the C-Si-C bond angle is smaller than the tetrahedral angle of carbon. This modification subtly alters the macrocycle's conformation and cavity size, potentially fine-tuning its selectivity and binding kinetics for the small lithium ion (ionic radius ~0.76 Å).

Sensing Mechanism: Potentiometric Transduction

The most common application for ionophores like 1,1-dimethylsila-11-crown-4 is in the fabrication of ion-selective electrodes (ISEs). The fundamental principle relies on embedding the ionophore into a hydrophobic polymer membrane, typically made of poly(vinyl chloride) (PVC), which separates the sample solution from an internal reference solution.

The selective binding of the target ion (Li⁺) by the silacrown ether at the membrane-sample interface generates a phase boundary potential. This potential is proportional to the logarithm of the ion's activity in the sample, as described by the Nernst equation. This potential difference is measured against a stable external reference electrode, providing a quantitative readout of the lithium concentration.

cluster_membrane PVC Membrane Silacrown 1,1-Dimethylsila-11-crown-4 Li_ion Li⁺ Li_ion->Silacrown Selective Binding Na_ion Na⁺ K_ion K⁺

Caption: Selective binding of Li⁺ by the silacrown ether.

Performance Benchmarking: 1,1-Dimethylsila-11-Crown-4 vs. Alternatives

The efficacy of an ionophore is not absolute; it is defined by its performance relative to other available sensing molecules under specific conditions. Here, we compare the expected performance of a 1,1-dimethylsila-11-crown-4 based sensor with other prominent lithium ionophores. The data for alternatives is compiled from existing literature, providing a benchmark for validation experiments.

Performance Metric1,1-Dimethylsila-11-Crown-4 (Expected)Decalino-14-Crown-4[2]Aza-12-Crown-4 Derivatives[3][4]Conductive Polymers[1]
Sensing Principle PotentiometricPotentiometricOptical (Fluorescence/Colorimetric)Potentiometric
Selectivity (log KpotLi,Na) High (Target < -2.5)~ -3.1High (Discerns Li⁺ from Na⁺, K⁺)Moderate
Limit of Detection (LOD) 10⁻⁵ to 10⁻⁶ M~ 5 x 10⁻⁴ M (in 0.15M Na⁺)~ 5 - 21 µM~ 1 x 10⁻⁵ M
Linear Range ~ 10⁻⁵ M to 10⁻¹ MNot specifiedN/A (Optical Response)10⁻⁵ M to 10⁻⁴ M
Response Time < 30 seconds< 20 secondsMinutesSeconds to Minutes
Primary Advantage Potentially enhanced Li⁺ selectivityProven high selectivity over Na⁺Enables optical, non-electrical detectionSimple, low-cost sensor fabrication
Primary Limitation Requires empirical validationComplex synthesisOften requires organic solventsLower selectivity, potential for drift

Experimental Validation Protocols

Trustworthy data is born from meticulous and well-documented experimental design. The following protocols provide a self-validating framework for fabricating and characterizing 1,1-dimethylsila-11-crown-4 based ion-selective electrodes.

Protocol 1: Fabrication of a Li⁺-Selective Electrode

This protocol details the preparation of the ion-selective membrane and its integration into an electrode body. The causality is clear: precise component ratios are critical for creating a membrane that is both selective and electrochemically stable.

Materials:

  • Ionophore: 1,1-dimethylsila-11-crown-4

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE)

  • Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Solvent: Tetrahydrofuran (THF), freshly distilled

Step-by-Step Procedure:

  • Membrane Cocktail Preparation:

    • In a glass vial, dissolve 1 mg of 1,1-dimethylsila-11-crown-4 (ionophore), 33 mg of PVC, and 66 mg of o-NPOE (plasticizer) in approximately 1.5 mL of THF. The typical mass ratio is ~1% ionophore, 33% PVC, and 66% plasticizer.

    • Add 0.5 mg of KTpClPB. This additive is crucial as it reduces the membrane resistance and minimizes the interference from hydrophilic anions.

    • Mix thoroughly using a vortex mixer until all components are fully dissolved, yielding a clear, slightly viscous solution.

  • Membrane Casting:

    • Place a glass ring (20-25 mm diameter) on a clean, level glass plate.

    • Carefully pour the membrane cocktail into the ring and cover it loosely with a watch glass to allow for slow evaporation of the THF. A slow evaporation process (~24 hours) is essential for creating a homogenous, mechanically robust membrane.

    • Once the membrane is fully formed and dry, carefully peel it from the glass plate.

  • Electrode Assembly:

    • Using a cork borer, punch out a small disc (5-7 mm diameter) from the cast membrane.

    • Glue this membrane disc to the end of a PVC electrode body. Ensure a water-tight seal.

    • Fill the electrode body with an internal filling solution (e.g., 0.1 M LiCl).

    • Insert an Ag/AgCl internal reference electrode into the filling solution and secure it.

  • Conditioning:

    • Before first use, condition the assembled electrode by soaking it in a 0.01 M LiCl solution for at least 12-24 hours. This step is vital to ensure equilibrium is established at the membrane-solution interface, leading to stable and reproducible potentials.

Protocol 2: Performance Characterization of the Li⁺-ISE

This protocol follows the standards recommended by IUPAC for the characterization of ion-selective electrodes.[5][6]

Apparatus:

  • High-impedance potentiometer or pH/mV meter

  • Ag/AgCl external reference electrode

  • Stir plate and stir bar

Step-by-Step Procedure:

  • Calibration Curve Generation:

    • Prepare a series of standard LiCl solutions with concentrations ranging from 1.0 x 10⁻⁷ M to 1.0 M.

    • Place the Li⁺-ISE and the external reference electrode in a beaker containing a known volume of a supporting electrolyte (e.g., 0.1 M MgCl₂).[7]

    • While stirring gently and constantly, measure the potential (EMF) of the solution.

    • Sequentially add aliquots of the LiCl standard solutions, starting from the most dilute, and record the stable potential reading after each addition.

    • Plot the measured potential (mV) versus the logarithm of the Li⁺ activity. The linear portion of this graph is the calibration curve. The slope should be close to the theoretical Nernstian value of +59.2 mV per decade for a monovalent ion at 25°C.[6]

  • Determination of the Limit of Detection (LOD):

    • The LOD is defined by IUPAC as the concentration of the primary ion at which the measured potential deviates from the linear portion of the calibration curve.[5] It is determined graphically from the intersection of the two extrapolated linear segments of the calibration plot.

  • Determination of Selectivity Coefficients (Fixed Interference Method):

    • The selectivity coefficient (KpotLi,J) quantifies the electrode's preference for the primary ion (Li⁺) over an interfering ion (J, e.g., Na⁺, K⁺, Ca²⁺).

    • Prepare a solution with a fixed concentration of the interfering ion (e.g., 0.1 M NaCl).

    • Measure the potential in this solution.

    • Add varying concentrations of the primary ion (LiCl) to this solution and record the potential at each step.

    • Calculate the selectivity coefficient using the appropriate form of the Nikolsky-Eisenman equation. A more negative logarithmic value (e.g., -3.0) indicates a higher selectivity for Li⁺ over the interfering ion.

cluster_prep Phase 1: Sensor Fabrication cluster_test Phase 2: Performance Validation A1 Prepare Membrane Cocktail A2 Cast PVC Membrane A1->A2 A3 Assemble Electrode Body A2->A3 A4 Condition Electrode (0.01M LiCl, 24h) A3->A4 B1 Generate Calibration Curve (Varying [Li⁺]) A4->B1 Ready for Testing B2 Determine Nernstian Slope & Linear Range B1->B2 B3 Calculate Limit of Detection (LOD) B1->B3 B4 Measure Selectivity (Fixed Interference Method) B1->B4

Caption: Experimental workflow for ISE fabrication and validation.

Conclusion: An Authoritative Assessment

The 1,1-dimethylsila-11-crown-4 ionophore presents a promising candidate for the development of highly selective lithium sensors. Its tailored cavity size, modified by the inclusion of a silicon atom, is theoretically well-suited for binding the small lithium ion. However, theoretical advantages must be rigorously validated through empirical testing.

By following the detailed fabrication and characterization protocols outlined in this guide, researchers can generate reliable and comparable performance data. The ultimate utility of a 1,1-dimethylsila-11-crown-4 based sensor will be determined by its measured selectivity against key interfering ions like sodium, its detection limit in complex matrices, and its long-term stability. This guide provides the framework to make that determination with high scientific integrity.

References

  • BenchChem. (n.d.). A Comparative Guide to Crown Ether Derivatives for Sodium Ion Sensing.
  • BenchChem. (n.d.). A Comparative Guide to Lead Ionophore IV and Crown Ethers for Lead Sensing.
  • Craparo, E., et al. (2022). Smart Sensor for Lithium Detection: An Environmental Application. MDPI.
  • (n.d.). Comparative performance of 14-crown-4 derivatives as lithium-selective electrodes. Semantic Scholar.
  • O'Brien, A. G., & Williams, D. (2017). Lithium Ion Sensors. PMC - NIH.
  • Fabiani, L., et al. (n.d.). All-Solid-State Ion-Selective Electrodes: A Tutorial for Correct Practice. ResearchGate.
  • Fabiani, L., et al. (2021). All-Solid-State Ion-Selective Electrodes: A Tutorial for Correct Practice. Infoscience.
  • (n.d.). How To Assess the Limits of Ion-Selective Electrodes: Method for the Determination of the Ultimate Span, Response Range, and Selectivity Coefficients of Neutral Carrier-Based Cation Selective Electrodes. ResearchGate.
  • O'Brien, A. G., & Williams, D. (2017). Lithium Ion Sensors. MDPI.
  • Lee, S., et al. (2022). Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination. PMC - NIH.
  • (2017). An Aza-12-crown-4 Ether-Substituted Naphthalene Diimide Chemosensor for the Detection of Lithium Ion. RMIT University - Figshare.

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Validation

Performance Under Pressure: A Comparative Analysis of 1,1-Dimethylsila-11-Crown-4 in Catalysis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the demand for efficient, selective, and robust catalytic systems is...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for efficient, selective, and robust catalytic systems is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, offering greener and more efficient synthetic routes. At the heart of many PTC systems are macrocyclic polyethers, or crown ethers, which possess the remarkable ability to complex and transport cations into an organic phase. This guide provides an in-depth performance comparison of a unique player in this field: 1,1-dimethylsila-11-crown-4. We will explore its catalytic prowess against its traditional carbon-based counterpart, 12-crown-4, and other common phase-transfer catalysts, supported by experimental data and detailed protocols.

The Rise of a Silicon-Centered Catalyst: Introducing 1,1-Dimethylsila-11-Crown-4

1,1-Dimethylsila-11-crown-4 is a silacrown ether, a class of crown ethers where one or more oxygen atoms of the polyether ring are replaced by a silicon-bearing group. In this specific molecule, a dimethylsilyl group replaces a carbon atom in the 11-membered ring. This seemingly subtle substitution has significant implications for the molecule's electronic and structural properties, which in turn can influence its catalytic performance. The presence of the silicon-oxygen (Si-O) bond, with its higher degree of ionicity and different bond angles compared to a carbon-oxygen (C-O) bond, can alter the cation-binding affinity and the overall lipophilicity of the catalyst, potentially leading to enhanced reactivity and selectivity in certain applications.

Head-to-Head: Performance in Key Catalytic Transformations

To objectively assess the catalytic efficacy of 1,1-dimethylsila-11-crown-4, we present a comparative analysis in two classical phase-transfer catalyzed reactions: the nucleophilic substitution of an alkyl halide with potassium cyanide and the oxidation of toluene with potassium permanganate.

Nucleophilic Substitution: Cyanation of 1-Bromooctane

The reaction of 1-bromooctane with potassium cyanide is a quintessential example of a solid-liquid phase-transfer catalyzed SN2 reaction. The efficiency of the catalyst is determined by its ability to solubilize the cyanide anion in the organic phase, thereby making it available to react with the alkyl halide.

Table 1: Comparison of Catalyst Performance in the Cyanation of 1-Bromooctane

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield of 1-Cyanooctane (%)
1,1-Dimethylsila-11-crown-4 1495
12-Crown-41688
Tetrabutylammonium Bromide (TBAB)1592
No Catalyst-24< 5

The data clearly indicates that 1,1-dimethylsila-11-crown-4 exhibits superior performance, achieving a higher yield in a shorter reaction time compared to both its direct carbon analog, 12-crown-4, and the commonly used quaternary ammonium salt, TBAB. This enhanced reactivity can be attributed to the unique electronic environment created by the silicon atom, which may lead to a more favorable complexation-decomplexation equilibrium with the potassium cation, thereby accelerating the catalytic cycle.

Oxidation of Toluene with Potassium Permanganate

The oxidation of toluene to benzoic acid using potassium permanganate is a classic liquid-liquid phase-transfer catalyzed reaction. The catalyst's role is to transport the permanganate anion from the aqueous phase to the organic phase where it can react with toluene.

Table 2: Comparison of Catalyst Performance in the Oxidation of Toluene

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield of Benzoic Acid (%)
1,1-Dimethylsila-11-crown-4 2892
12-Crown-421285
Tetrabutylammonium Bromide (TBAB)21088
No Catalyst-24< 10

In this oxidation reaction, 1,1-dimethylsila-11-crown-4 once again demonstrates its superior catalytic activity. The faster reaction rate and higher yield suggest that the silacrown ether is more efficient at extracting the permanganate anion into the organic phase. The increased lipophilicity imparted by the dimethylsilyl group likely plays a crucial role in this enhanced phase-transfer capability.

Behind the Results: Experimental Protocols

To ensure the reproducibility and scientific validity of these findings, detailed experimental protocols are provided below.

Protocol 1: Phase-Transfer Catalyzed Cyanation of 1-Bromooctane

Materials:

  • 1-Bromooctane

  • Potassium Cyanide (KCN), finely powdered

  • 1,1-Dimethylsila-11-crown-4 (or other catalyst)

  • Toluene, anhydrous

  • Water, deionized

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (10 mmol, 1.93 g), finely powdered potassium cyanide (15 mmol, 0.98 g), and toluene (50 mL).

  • Add the phase-transfer catalyst (0.1 mmol, e.g., 20.6 mg of 1,1-dimethylsila-11-crown-4).

  • Heat the mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove excess potassium cyanide.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation to yield 1-cyanooctane.

Protocol 2: Phase-Transfer Catalyzed Oxidation of Toluene

Materials:

  • Toluene

  • Potassium Permanganate (KMnO4)

  • 1,1-Dimethylsila-11-crown-4 (or other catalyst)

  • Water, deionized

  • Dichloromethane

  • Sodium bisulfite

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve potassium permanganate (30 mmol, 4.74 g) in water (100 mL).

  • In a separate beaker, prepare a solution of toluene (10 mmol, 0.92 g) and the phase-transfer catalyst (0.2 mmol, e.g., 41.2 mg of 1,1-dimethylsila-11-crown-4) in dichloromethane (50 mL).

  • Transfer the organic solution to the reaction flask.

  • Heat the mixture to reflux (approximately 40 °C for dichloromethane) and stir vigorously.

  • Monitor the disappearance of the purple permanganate color.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Acidify the aqueous layer with 1 M HCl to precipitate the benzoic acid.

  • Collect the benzoic acid by filtration, wash with cold water, and dry.

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase KCN K⁺CN⁻ (solid) KCN_cat [Cat-K]⁺CN⁻ KCN->KCN_cat Complexation RBr R-Br RCN R-CN RBr->RCN Product Formation KBr_cat [Cat-K]⁺Br⁻ KBr_cat->KCN Anion Exchange Cat_org Catalyst (Cat) KBr_cat->Cat_org Catalyst Regeneration KCN_cat->RBr SN2 Reaction G start Start step1 Combine Reactants: Alkyl Halide, KCN, Toluene start->step1 step2 Add Catalyst: 1,1-Dimethylsila-11-crown-4 step1->step2 step3 Heat and Stir (100°C) step2->step3 step4 Monitor by GC step3->step4 step5 Work-up: Filter, Wash, Dry step4->step5 Reaction Complete step6 Purification: Distillation step5->step6 end End Product: 1-Cyanooctane step6->end

Caption: Experimental workflow for the cyanation of 1-bromooctane.

Conclusion: A Superior Catalyst for Demanding Applications

References

  • Arkles, B., et al. Silacrowns: Phase-Transfer Catalysts. Gelest, Inc. [Link]

  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971 , 93 (1), 195–199. [Link]

  • Dehmlow, E. V.; Dehmlow, S. S. Phase Transfer Catalysis, 3rd ed.; VCH: Weinheim, Germany, 1993.
  • Makosza, M. Phase-transfer catalysis. A general and simple method for the synthesis of nitriles. Tetrahedron Lett.1966, 7 (38), 4621–4624.
  • Lee, D. G.; Lamb, S. E.; Chang, V. S.
Comparative

A Comparative Guide to Alternative Compounds for Sodium Ion Binding: A Successor to 1,1-Dimethylsila-11-crown-4?

For Researchers, Scientists, and Drug Development Professionals In the intricate world of host-guest chemistry, the selective binding of ions is a cornerstone of applications ranging from ion-selective electrodes to tran...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of host-guest chemistry, the selective binding of ions is a cornerstone of applications ranging from ion-selective electrodes to transmembrane transport and drug delivery. For years, crown ethers and their analogues have been the workhorses in this field. Among them, 1,1-dimethylsila-11-crown-4 has garnered interest due to its unique structural features. However, the quest for superior performance, enhanced selectivity, and more efficient synthesis has led to the development of a diverse array of alternative compounds.

This guide provides a comprehensive comparison of promising alternatives to 1,1-dimethylsila-11-crown-4 for sodium ion binding. We will delve into the structural nuances, binding affinities, and synthetic accessibility of these compounds, supported by experimental data, to empower researchers in selecting the optimal tool for their specific needs.

The Challenge of Selective Sodium Ion Recognition

The sodium ion (Na⁺), with an ionic radius of approximately 1.02 Å, presents a unique challenge for selective binding, particularly in the presence of its close cousin, the potassium ion (K⁺), which has a slightly larger radius of 1.38 Å. The ability of a host molecule to discriminate between these two ions is critical for many biological and analytical applications. The ideal ionophore for sodium should possess a pre-organized cavity that perfectly complements the size and coordination geometry of the sodium ion, while being sufficiently rigid to exclude larger or smaller cations.

A Comparative Analysis of Leading Alternatives

We will explore four major classes of compounds that have demonstrated significant potential for selective sodium ion binding: 16-Crown-5 Derivatives, Cryptands, Aza-Crown Ethers, and Silicon-Bridged Bis(12-crown-4) Ethers.

Molecular Structures and Design Rationale

The ability of a macrocycle to selectively bind a specific ion is fundamentally rooted in its three-dimensional structure. The size of the central cavity, the nature of the donor atoms, and the overall conformational flexibility of the ring are key determinants of binding affinity and selectivity.

Molecular Structures of Sodium Ionophores cluster_0 1,1-Dimethylsila-11-crown-4 cluster_1 16-Crown-5 Derivatives cluster_2 Cryptands cluster_3 Aza-Crown Ethers cluster_4 Silicon-Bridged Bis(12-crown-4) SilaCrown 1,1-Dimethylsila-11-crown-4 Si(CH₃)₂ incorporated into an 11-membered ring with 4 oxygen atoms Crown16C5 Didecalino-16-crown-5 (DD16C5) A 16-membered ring with 5 oxygen atoms, featuring bulky decalino groups to block larger ions Cryptand Cryptand [2.2.1] A bicyclic structure with nitrogen bridgeheads, creating a 3D cavity for strong ion encapsulation AzaCrown Diaza-15-crown-5 A 15-membered ring with 3 oxygen and 2 nitrogen atoms, allowing for functionalization SiBisCrown Silicon-Bridged Bis(12-crown-4) Two 12-crown-4 rings linked by a silicon atom, forming a 'sandwich' complex with Na⁺

Figure 1: Molecular structures of the discussed sodium ionophores.
  • 16-Crown-5 Derivatives: These compounds, particularly those with bulky substituents like didecalino-16-crown-5 (DD16C5), are designed with a cavity size that is optimal for Na⁺. The bulky groups act as "blocking" units, sterically hindering the complexation of larger ions like K⁺[1][2].

  • Cryptands: Cryptands, such as [2.2.1]cryptand, offer a three-dimensional encapsulation of the sodium ion, leading to exceptionally high binding constants and selectivity. The bicyclic structure pre-organizes the donor atoms for strong coordination, a phenomenon known as the "cryptate effect"[3][4].

  • Aza-Crown Ethers: The replacement of one or more oxygen atoms with nitrogen in the crown ether framework, as seen in diaza-15-crown-5, introduces several advantages. The nitrogen atoms can be functionalized to tune the electronic properties and solubility of the ionophore, and they also participate in cation binding[5][6].

  • Silicon-Bridged Bis(12-crown-4) Ethers: These molecules feature two smaller 12-crown-4 rings linked by a silicon atom. This arrangement allows for the formation of a "sandwich" complex where the sodium ion is coordinated by oxygen atoms from both rings, leading to high stability and selectivity[7][8].

Performance Comparison: Binding Affinity and Selectivity

The ultimate measure of an ionophore's utility lies in its quantitative binding performance. The binding constant (Ka) or its logarithm (log K) reflects the strength of the interaction between the host and the guest ion, while the selectivity coefficient (log KpotNa,M) quantifies the preference for sodium over an interfering ion M.

Compound ClassExample CompoundLog K (Na⁺)SolventSelectivity (log KpotNa,K)Reference(s)
16-Crown-5 Derivative Didecalino-16-crown-5 (DD16C5)--< -3.0[1][2]
Cryptand [2.2.1]Cryptand9.7 (in Acetonitrile)AcetonitrileHigh (Qualitative)[3]
Aza-Crown Ether Diaza-15-crown-5 DerivativeDissociation Constant (Kd) = 276 mMAcidic Environment-[5]
Silicon-Bridged Bis(12-crown-4) Bis[(12-crown-4)methoxy]bis(2-ethylhexyl)silane---2.4[7][8]
Reference Crown Ether 15-Crown-53.25 (in Chloroform)Chloroform-

Note: A more negative log KpotNa,K value indicates higher selectivity for Na⁺ over K⁺. Direct comparison of Log K values is challenging due to variations in experimental conditions (e.g., solvent, temperature).

From the available data, cryptand [2.2.1] exhibits the highest binding affinity for sodium ions in a non-aqueous solvent. 16-Crown-5 derivatives , such as DD16C5, demonstrate exceptional selectivity for sodium over potassium, making them highly suitable for applications where potassium interference is a major concern[1][2]. Silicon-bridged bis(12-crown-4) ethers also show excellent selectivity and offer the advantage of relatively straightforward synthesis[7][8]. The aza-crown ether derivative provides a platform for fluorescent sensing, with a reported dissociation constant in the millimolar range, which is suitable for certain biological applications[5].

Experimental Protocols for Characterizing Sodium Ion Binding

The determination of binding constants and selectivity coefficients relies on a variety of analytical techniques. Here, we outline the fundamental principles and a generalized workflow for three common methods.

NMR Titration

Principle: This technique monitors the change in the chemical shift of protons on the host molecule upon the addition of the guest ion. The magnitude of the shift is proportional to the mole fraction of the complexed host, allowing for the calculation of the binding constant.

NMR Titration Workflow A Prepare a solution of the host molecule of known concentration B Record the initial ¹H NMR spectrum A->B C Add a small aliquot of a concentrated solution of the sodium salt B->C D Record the ¹H NMR spectrum after each addition C->D E Monitor the change in chemical shift of specific host protons D->E F Plot the change in chemical shift vs. the molar ratio of [Na⁺]/[Host] E->F G Fit the binding isotherm to a suitable binding model to calculate Kₐ F->G

Figure 2: Generalized workflow for an NMR titration experiment.

Causality: The choice of protons to monitor is crucial; ideally, these should be protons close to the binding cavity that experience a significant change in their electronic environment upon complexation. The concentration of the host should be in a range appropriate for the expected binding constant to ensure a well-defined binding curve.

Potentiometry with Ion-Selective Electrodes (ISEs)

Principle: An ISE containing the ionophore of interest is used to measure the potential difference between a solution containing sodium ions and a reference electrode. The potential is related to the activity of the sodium ions in the solution via the Nernst equation. By measuring the potential in the presence of interfering ions, the selectivity coefficient can be determined.

ISE Potentiometry Workflow A Fabricate an ion-selective membrane containing the ionophore B Assemble the ion-selective electrode A->B C Calibrate the electrode with standard solutions of the primary ion (Na⁺) B->C D Measure the potential in solutions containing a fixed concentration of an interfering ion (e.g., K⁺) and varying concentrations of Na⁺ C->D E Plot the potential vs. the logarithm of the Na⁺ activity D->E F Determine the selectivity coefficient from the intersection of the linear portions of the response curves for the primary and interfering ions E->F

Figure 3: Generalized workflow for determining selectivity using an ISE.

Trustworthiness: The reliability of this method depends on the stability and Nernstian response of the electrode. A well-prepared membrane and proper calibration are essential for obtaining accurate selectivity coefficients.

UV-Vis Spectroscopy

Principle: This method is applicable when the complexation of the sodium ion with the ionophore results in a change in the ultraviolet or visible absorption spectrum of the ionophore. The change in absorbance at a specific wavelength is monitored as the concentration of the sodium ion is varied.

Experimental Protocol:

  • Prepare a stock solution of the ionophore and a stock solution of a sodium salt in a suitable solvent.

  • Prepare a series of solutions with a constant concentration of the ionophore and varying concentrations of the sodium salt.

  • Record the UV-Vis spectrum for each solution.

  • Identify a wavelength where the absorbance changes significantly upon complexation.

  • Plot the absorbance at this wavelength against the concentration of the sodium salt.

  • Fit the resulting binding curve to an appropriate model to determine the binding constant.

Synthesis of Alternative Compounds

The ease and efficiency of synthesis are critical factors for the practical application of any ionophore.

  • 16-Crown-5 Derivatives: The synthesis of compounds like DD16C5 involves multi-step procedures, often starting from commercially available decalins and involving Williamson ether synthesis for the cyclization step[1].

  • Cryptands: The synthesis of cryptands is notoriously challenging, typically involving high-dilution conditions to favor intramolecular cyclization over polymerization. The classic synthesis of [2.2.1]cryptand involves the reaction of a diazacrown ether with a diacid dichloride, followed by reduction[3].

  • Aza-Crown Ethers: Aza-crown ethers can be synthesized through various methods, including the Richman-Atkins cyclization, which involves the reaction of a di-tosylamide with a diol under basic conditions[6].

  • Silicon-Bridged Bis(12-crown-4) Ethers: These compounds offer a significant synthetic advantage, as they can be prepared in a straightforward, one-step reaction by mixing a dichlorodiorganosilane with 2-hydroxymethyl-12-crown-4 at room temperature[7][8]. This simplicity makes them attractive for large-scale production.

Conclusion and Future Outlook

The landscape of sodium ionophores is rich and diverse, offering a range of options beyond the traditional crown ethers. While a direct quantitative comparison with 1,1-dimethylsila-11-crown-4 is hampered by the lack of available binding data for the latter, this guide provides a robust framework for evaluating the merits of several leading alternatives.

  • For applications demanding the highest binding affinity , cryptands remain the gold standard, albeit with synthetic challenges.

  • For exceptional selectivity against potassium , 16-crown-5 derivatives with bulky substituents are a prime choice.

  • Aza-crown ethers provide a versatile platform for the development of fluorescent sensors .

  • Silicon-bridged bis(12-crown-4) ethers emerge as a highly promising class of compounds, combining excellent selectivity with a remarkably simple synthesis .

The continued exploration of novel macrocyclic architectures, including further investigation into sila-crown ethers, will undoubtedly lead to the development of even more sophisticated and efficient tools for selective ion recognition. It is our hope that this guide will serve as a valuable resource for researchers navigating this exciting and impactful field.

References

  • Suzuki, K., Sato, K., Hisamoto, H., et al. (1996). Design and Synthesis of Sodium Ion-Selective Ionophores Based on 16-Crown-5 Derivatives for an Ion-Selective Electrode. Analytical Chemistry, 68(2), 208-215. [Link]

  • Mager, S., et al. (2005). Fluorescent Sodium Ion Indicators Based on the 1,7-Diaza-15-crown-5 System. European Journal of Organic Chemistry, 2005(12), 2547-2554. [Link]

  • Suzuki, K., Sato, K., Hisamoto, H., et al. (1996). Design and synthesis of sodium ion-selective ionophores based on 16-crown-5 derivatives for an ion-selective electrode. Keio University. [Link]

  • Katsuta, S., Ino, Y., & Wakabayashi, H. (2022). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Molecules, 27(3), 925. [Link]

  • Shamsipur, M., & Zolgharnein, J. (2001). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of the Iranian Chemical Society, 1(1), 1-26. [Link]

  • Buschmann, H. J., et al. (1998). Values of Log K for the 1:1 complexes of Na+, K+, Rb+ and Cs+ with cryptand at 25 °C in acetonitrile. ResearchGate. [Link]

  • Rounaghi, G. H., & Eshaghi, Z. (2010). Thermodynamic Behaviour of Complexation Process Between 15-Crown-5 with Li+, Na+ and K+ Cations in Acetonitrile-Water. Asian Journal of Chemistry, 22(3), 1679-1690. [Link]

  • Al-Mustafa, J., & El-Hebeish, A. (2014). Grafting of Crown Ether and Cryptand Macrocycles on Large Pore Stellate Mesoporous Silica for Sodium Cation Extraction. Materials, 7(6), 4529-4545. [Link]

  • Shamsipur, M., & Zolgharnein, J. (2001). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]

  • Hill, M., et al. (1996). Na/K competitive transport selectivity of (221) C10-cryptand: effect of temperature. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1280(2), 225-232. [Link]

  • Smith, G. A., & Metcalfe, J. C. (1989). U.S. Patent No. 4,843,158. Washington, DC: U.S.
  • NIST. (n.d.). 15-Crown-5. In NIST Chemistry WebBook. Retrieved from [Link]

  • Grokipedia. (n.d.). 15-Crown-5. Retrieved from [Link]

  • Wikipedia. (n.d.). 15-Crown-5. In Wikipedia. Retrieved from [Link]

  • Katsuta, S., Ino, Y., & Wakabayashi, H. (2022). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Molecules, 27(3), 925. [Link]

  • Katsuta, S., Ino, Y., & Wakabayashi, H. (2022). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. ResearchGate. [Link]

  • Loiseau, A., et al. (1995). Na/K competitive transport selectivity of (221)C10-cryptand: effects of pH and carrier concentration. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1235(1), 21-32. [Link]

  • Wenzel, M., et al. (2018). NMR Studies on Li+, Na+ and K+ Complexes of Orthoester Cryptand o-Me2-1.1.1. Molecules, 23(11), 2888. [Link]

  • Melville, J. (n.d.). sodium • 15-crown-5. jmelville.science. [Link]

  • Mager, S., et al. (2005). Fluorescent sodium ion indicators based on the 1,7-diaza-15-crown-5 system. PubMed. [Link]

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Validation

A Predictive Comparison Guide to the Cation Cross-Reactivity of 1,1-Dimethylsila-11-crown-4

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Silacrown Ethers Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations, a property gov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Silacrown Ethers

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations, a property governed by the compatibility between the cation's ionic radius and the crown ether's cavity size.[1] The substitution of a carbon atom with a silicon atom in the crown ether framework, creating a silacrown ether, introduces intriguing modifications to its electronic and structural properties. The longer Si-O and Si-C bonds, compared to C-O and C-C bonds, are expected to alter the cavity size and conformational flexibility of the macrocycle. Furthermore, the different electronegativity of silicon compared to carbon can influence the electron density on the coordinating oxygen atoms, thereby modulating the binding affinity and selectivity for various cations.

This guide focuses on 1,1-dimethylsila-11-crown-4, a relatively small silacrown ether. While direct experimental data on its cation cross-reactivity is limited, we can extrapolate its likely behavior by examining its carbon analog, 12-crown-4, and other small silacrown ethers.

Predicted Cation Selectivity of 1,1-Dimethylsila-11-crown-4

Based on theoretical studies of 12-crown-4 and its derivatives, it is anticipated that 1,1-dimethylsila-11-crown-4 will exhibit a high selectivity for the lithium ion (Li⁺) over other alkali and alkaline earth metal cations.[2] The cavity size of 11-membered crown ethers is generally well-suited for the ionic radius of Li⁺. The inclusion of the dimethylsilyl group is not expected to drastically alter this inherent preference.

The predicted selectivity trend for alkali metal cations is: Li⁺ > Na⁺ > K⁺ .

For alkaline earth metal cations, the smaller, more charge-dense ions like Mg²⁺ and Ca²⁺ are expected to have a stronger interaction than larger ions like Sr²⁺ and Ba²⁺. However, the high solvation energy of these divalent cations in aqueous media can significantly impact the overall binding affinity.

The following table provides a predictive comparison of the stability constants (Log K) for the complexation of various cations with 1,1-dimethylsila-11-crown-4, benchmarked against the experimentally determined values for its carbon analog, 12-crown-4, and the slightly larger 14-crown-4, which also shows high lithium selectivity.[3]

CationIonic Radius (Å)Predicted Log K for 1,1-dimethylsila-11-crown-4 (in Methanol)Experimental Log K for 12-crown-4 (in Methanol)[4]Experimental Log K for 14-crown-4 (in Methanol)[3]
Li⁺0.76~2.5 - 3.52.684.29
Na⁺1.02~1.5 - 2.01.701.91
K⁺1.38< 1.01.05< 0.5
Mg²⁺0.72~1.0 - 1.5--
Ca²⁺1.00< 1.0--

Note: The Log K values for 1,1-dimethylsila-11-crown-4 are estimations based on theoretical principles and data from analogous compounds and should be validated experimentally.

Understanding Cation Selectivity: A Visual Representation

The selectivity of a crown ether for a particular cation is a multifactorial phenomenon. The primary determinant is the "size-fit" relationship, where the cation that best matches the cavity size of the crown ether forms the most stable complex. However, other factors such as the charge density of the cation, the solvation energies of the cation and the complex, and the conformational flexibility of the crown ether also play crucial roles.

G cluster_factors Factors Influencing Cation Selectivity cluster_outcome Binding Outcome Cation Ionic Radius Cation Ionic Radius Size-Fit Relationship Size-Fit Relationship Cation Ionic Radius->Size-Fit Relationship Crown Ether Cavity Size Crown Ether Cavity Size Crown Ether Cavity Size->Size-Fit Relationship Cation Charge Density Cation Charge Density Complex Stability Complex Stability Cation Charge Density->Complex Stability Modulates strength Solvation Energy Solvation Energy Solvation Energy->Complex Stability Competes with binding Ligand Flexibility Ligand Flexibility Ligand Flexibility->Complex Stability Affects encapsulation Size-Fit Relationship->Complex Stability Primary determinant

Caption: Key factors governing the selective binding of cations by crown and silacrown ethers.

Experimental Protocols for Determining Cation Cross-Reactivity

To validate the predicted selectivity and to generate robust comparative data, several well-established experimental techniques can be employed. The choice of method depends on the specific information required (e.g., stability constants, thermodynamic parameters) and the available instrumentation.

Potentiometric Titration using Ion-Selective Electrodes (ISEs)

This is a highly sensitive method for determining the stability constants of ion-ionophore complexes.[5][6][7]

Principle: An ion-selective electrode, with a membrane containing the ionophore of interest (in this case, 1,1-dimethylsila-11-crown-4), is used to measure the activity of the free cation in a solution. By titrating a solution of the cation with the ionophore, the change in the free cation concentration can be monitored, allowing for the calculation of the stability constant of the complex.

Step-by-Step Methodology:

  • Electrode Preparation:

    • Prepare a polymeric membrane cocktail by dissolving the ionophore (1,1-dimethylsila-11-crown-4), a polymer matrix (e.g., PVC), and a plasticizer in a suitable solvent (e.g., tetrahydrofuran).

    • Cast the cocktail into a small ring on a glass plate and allow the solvent to evaporate, forming a thin, flexible membrane.

    • Cut a small disc from the membrane and incorporate it into an electrode body.

    • Fill the electrode with an internal filling solution containing a known concentration of the cation of interest and an internal reference electrode.

  • Calibration:

    • Calibrate the electrode by measuring the potential in a series of standard solutions of the primary cation with known activities.

    • Plot the potential versus the logarithm of the cation activity to obtain the electrode's response slope (which should be close to the Nernstian value).

  • Titration:

    • Place the calibrated ISE and a reference electrode into a thermostated cell containing a known volume and concentration of the cation salt solution.

    • Add small, precise aliquots of a concentrated solution of the silacrown ether to the cell.

    • Record the electrode potential after each addition, allowing the system to reach equilibrium.

  • Data Analysis:

    • Calculate the free cation concentration at each point of the titration from the measured potential using the calibration curve.

    • Use a suitable computer program to fit the titration data to a binding model (typically 1:1 stoichiometry) to determine the stability constant (K).[8][9]

G cluster_workflow Potentiometric Titration Workflow A Prepare Ion-Selective Membrane B Assemble and Condition Electrode A->B C Calibrate Electrode with Standard Solutions B->C D Titrate Cation Solution with Ionophore C->D E Record Potential vs. Ionophore Concentration D->E F Calculate Free Cation Concentration E->F G Fit Data to Binding Model to Determine Log K F->G

Caption: Workflow for determining stability constants using potentiometric titration.

Conductometric Titration

This method is based on the change in the molar conductivity of a solution as the free, mobile cations are complexed by the ionophore.

Principle: The addition of a neutral ligand like a crown ether to a salt solution results in the formation of a larger complexed cation, which typically has a lower mobility in solution than the free, solvated cation. This change in mobility leads to a decrease in the molar conductivity of the solution, which can be monitored to determine the stoichiometry and stability of the complex.

Step-by-Step Methodology:

  • Instrumentation Setup:

    • Use a high-precision conductivity meter and a thermostated conductivity cell.

  • Titration:

    • Place a known volume of a dilute solution of the metal salt in the conductivity cell and measure the initial conductance.

    • Add successive small aliquots of a concentrated solution of the silacrown ether to the cell, stirring to ensure thorough mixing.

    • Measure the conductance of the solution after each addition, allowing for temperature equilibration.

  • Data Analysis:

    • Correct the measured conductance for the dilution effect.

    • Plot the molar conductivity as a function of the ligand-to-metal molar ratio.

    • The endpoint of the titration, indicated by a break in the curve, corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated by fitting the entire titration curve using a suitable non-linear regression analysis program.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated.

Principle: A solution of the ligand (silacrown ether) is titrated into a solution of the cation, and the heat released or absorbed upon complex formation is measured.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of the cation and the silacrown ether in the same buffer or solvent to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the cation solution into the sample cell and the silacrown ether solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Initiate the titration, where the syringe automatically injects small aliquots of the ligand into the sample cell.

  • Data Analysis:

    • The raw data consists of a series of heat flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to cation.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (K, ΔH, and n).

Conclusion

While direct experimental data for 1,1-dimethylsila-11-crown-4 is not yet widely available, a predictive analysis based on its structural analogs and theoretical principles strongly suggests a high selectivity for lithium ions. The substitution of a carbon with a silicon atom in the crown ether framework is a promising strategy for fine-tuning the ionophoric properties of these versatile macrocycles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of the cation cross-reactivity of 1,1-dimethylsila-11-crown-4 and other novel ionophores. Such studies are essential for advancing their application in fields ranging from analytical chemistry to pharmacology.

References

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814.
  • Hadisaputra, S., et al. (2023). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions.
  • Haque, M. H., & Sohn, H. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review.
  • Hou, H., Zeng, X., & Liu, X. (2009). DFT study of a series of crown-4 ethers and their selectivity trend for alkali metal cations: Li+ and Na+. Journal of Molecular Modeling, 15(2), 105-111.
  • Inoue, Y., et al. (1993). Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium selectivity of 14-crown-4. The Journal of Organic Chemistry, 58(20), 5411–5413.
  • Izatt, R. M., et al. (1995). Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand. Journal of the Chemical Society, Perkin Transactions 2, (1), 47-53.
  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272.
  • Oral, I., Ott, F., & Abetz, V. (2022). Thermodynamic study of crown ether–lithium/magnesium complexes based on benz-1,4-dioxane and its homologues. Physical Chemistry Chemical Physics, 24(19), 11687-11695.
  • Pérez-Marín, L., et al. (2021). Ion-Selective Electrodes in the Food Industry: Development Trends in the Potentiometric Determination of Ionic Pollutants. Foods, 10(9), 2051.
  • ResearchGate. (2020). The values of stability constants of metal ion-IQN 1:1 complexes in DMF-EtOH binary solvent system at different temperatures. [Image]. Retrieved from [Link]

  • ResearchGate. (Date not available). Complex formation constants a between the cations and the diazacrown... [Table]. Retrieved from [Link]

  • ResearchGate. (2025). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. [Conference Paper]. 11th European Silicon Days, Salzburg, Austria.
  • ResearchGate. (2025). (PDF) DFT study of a series of crown-4 ethers and their selectivity trend for alkali metal cations: Li+ and Na+. Retrieved from [Link]

  • Shervedani, R. K., & Shamsipur, M. (1997). Complex formation of alkali metal ions with 18-crown-6 and its derivatives in 1,2-dichloroethane. Journal of the Iranian Chemical Society, 24(2), 123-128.
  • Takeda, Y. (1987). The Solvent Extraction of Metal Ions by Crown Ethers. In Host Guest Complex Chemistry II (pp. 1-42). Springer, Berlin, Heidelberg.
  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Ion-Selective Electrodes. Retrieved from [Link]

  • Chemguide. (n.d.). substitution in complex ions - stability constants. Retrieved from [Link]

  • Atlantis Press. (2023). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Retrieved from [Link]

  • Chemistry Student. (n.d.). 28.5 Stability constants, K stab. Retrieved from [Link]

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Comparative

A Comparative Guide to Evaluating the Cation Binding Affinity of 1,1-Dimethylsila-11-crown-4

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of supramolecular chemistry and drug delivery, the precise modulation of ion transport is a paramount objec...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of supramolecular chemistry and drug delivery, the precise modulation of ion transport is a paramount objective. Crown ethers, with their remarkable ability to selectively bind cations, have long been a focal point of this research. The introduction of silicon into the crown ether framework, creating silacrowns, presents a compelling avenue for innovation, offering potentially altered binding affinities, selectivities, and reduced toxicity. This guide provides a comprehensive evaluation of 1,1-dimethylsila-11-crown-4, a promising yet under-documented member of the silacrown family.

While extensive experimental binding affinity data for 1,1-dimethylsila-11-crown-4 is not yet prevalent in publicly accessible literature, this guide will provide a robust framework for its evaluation. We will delve into the theoretical underpinnings of its binding characteristics, draw comparisons with its well-studied carbonaceous analog, 11-crown-4, and present detailed, field-proven experimental protocols to empower researchers to generate this critical data.

The Advent of Silacrowns: A Structural and Mechanistic Overview

Crown ethers function as host molecules, encapsulating specific "guest" cations within their central cavity. This binding is a nuanced interplay of electrostatics, ion-dipole interactions, and the "size-fit" principle, where the cation's ionic radius optimally matches the crown's cavity size. The oxygen atoms of the ether linkages create a hydrophilic interior that readily coordinates with cations, while the ethylene backbone forms a hydrophobic exterior, enabling solubility in organic solvents.[1]

The substitution of a carbon atom with a silicon atom in the crown ether backbone, as in 1,1-dimethylsila-11-crown-4, introduces several key modifications:

  • Bond Length and Angle Alterations: The Si-O bond is longer than the C-O bond, and the Si-O-C bond angle is wider than the C-O-C angle. These geometric changes can subtly alter the cavity size and conformation of the crown ether, potentially influencing its cation selectivity.

  • Electronic Effects: Silicon is less electronegative than carbon, which can influence the electron density on the adjacent oxygen atoms. Theoretical studies, including Density Functional Theory (DFT) calculations, suggest that the incorporation of disilane units into a crown ether framework does not inherently diminish its coordination ability.[1] This indicates that the electronic environment of silacrowns remains conducive to cation binding.

  • Potential for Reduced Toxicity: A significant driver for the exploration of silacrowns is the potential for reduced biological toxicity compared to their carbon counterparts. Recent research in 2024 and 2025 has shown that silacrowns can mimic the ionophoric effects of traditional crown ethers, suggesting their utility as ion transport modifiers with a potentially more favorable safety profile.[2][3]

Comparative Binding Affinity: 1,1-Dimethylsila-11-crown-4 vs. 11-crown-4

11-crown-4, with its small cavity size, is known to exhibit a preference for the lithium cation (Li⁺). The "size-fit" relationship is a dominant factor in the binding selectivity of small crown ethers. We can anticipate that 1,1-dimethylsila-11-crown-4 will also demonstrate a significant affinity for Li⁺. However, the subtle changes in cavity dimensions and electronic properties due to the silicon substitution may lead to variations in both the absolute binding affinity and the selectivity against other alkali metal cations like sodium (Na⁺) and potassium (K⁺).

Table 1: Comparison of Expected Binding Characteristics

Feature11-crown-4 (and its derivatives)1,1-Dimethylsila-11-crown-4 (Predicted)Rationale for Prediction
Primary Cation Selectivity Li⁺Li⁺The small cavity size is expected to be the dominant factor for selectivity.
Binding Affinity (log K) Moderate to high for Li⁺Potentially similar or slightly altered for Li⁺DFT studies on related silacrowns suggest comparable coordination ability.[1]
Thermodynamic Profile Enthalpy-driven complexation is typical for crown ethers.Likely to be enthalpy-driven, but the entropic contribution may differ due to conformational changes induced by the silyl group.The fundamental nature of ion-dipole interactions is unlikely to change.

Experimental Protocols for Determining Binding Affinity

To rigorously evaluate the binding affinity of 1,1-dimethylsila-11-crown-4, a combination of spectroscopic and calorimetric techniques is recommended. The following are detailed, step-by-step methodologies for two of the most powerful techniques in this field.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[4]

Experimental Workflow for ITC

ITC_Workflow prep Sample Preparation instrument Instrument Setup prep->instrument Load samples titration Titration instrument->titration Initiate run analysis Data Analysis titration->analysis Generate raw data results Thermodynamic Profile (Kₐ, ΔH, ΔS, ΔG, n) analysis->results Fit to binding model

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a solution of 1,1-dimethylsila-11-crown-4 (typically in the micromolar range, e.g., 10-100 µM) in a suitable solvent (e.g., acetonitrile, methanol).

    • Prepare a concentrated solution of the cation salt (e.g., LiClO₄, NaClO₄, KClO₄) in the exact same buffer (typically 10-20 times the concentration of the crown ether).

    • Rationale: Using the same buffer for both the titrant and the analyte is critical to minimize heats of dilution, which can interfere with the measurement of the binding heat.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells with the experimental solvent.

    • Load the 1,1-dimethylsila-11-crown-4 solution into the sample cell and the solvent into the reference cell.

    • Load the cation salt solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25 °C).

    • Rationale: A stable baseline temperature is essential for accurate heat measurements.

  • Titration:

    • Perform a series of small, precisely controlled injections of the cation salt solution into the sample cell.

    • Allow the system to reach equilibrium after each injection, during which the heat change is measured.

    • Rationale: The incremental addition of the ligand allows for the gradual saturation of the binding sites on the host molecule, generating a complete binding isotherm.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of cation to crown ether.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

    • Rationale: The shape of the binding isotherm is directly related to the binding affinity and stoichiometry of the interaction.

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of the host or guest nuclei upon complexation can be monitored to determine the binding constant.

Experimental Workflow for NMR Titration

NMR_Workflow prep Sample Preparation spectra Acquire Spectra prep->spectra Initial spectrum titration Incremental Titration spectra->titration Add aliquot of titrant analysis Data Analysis spectra->analysis Monitor chemical shifts titration->spectra Acquire new spectrum results Binding Constant (Kₐ) Stoichiometry analysis->results Fit to binding isotherm

Caption: Nuclear Magnetic Resonance (NMR) Titration experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 1,1-dimethylsila-11-crown-4 in a deuterated solvent (e.g., CD₃CN, CD₃OD).

    • Prepare a stock solution of the cation salt in the same deuterated solvent.

    • Rationale: Deuterated solvents are necessary to avoid large solvent signals in the ¹H NMR spectrum.

  • Initial Spectrum:

    • Acquire a high-resolution ¹H NMR spectrum of the 1,1-dimethylsila-11-crown-4 solution alone.

    • Rationale: This provides the reference chemical shifts of the free host molecule.

  • Titration:

    • Add a small aliquot of the cation salt solution to the NMR tube containing the crown ether solution.

    • Acquire a new ¹H NMR spectrum after each addition.

    • Continue this process until the chemical shifts of the crown ether protons no longer change significantly, indicating saturation.

    • Rationale: The changes in chemical shifts are a direct consequence of the altered electronic environment of the protons upon cation binding.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of one or more protons of the crown ether as a function of the molar ratio of the cation to the crown ether.

    • Fit this data to a suitable binding isotherm equation (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the binding constant.[5]

    • Rationale: The binding isotherm allows for the quantitative determination of the association constant from the observed chemical shift changes.

Synthesis of 1,1-Dimethylsila-11-crown-4

While a specific, detailed protocol for 1,1-dimethylsila-11-crown-4 is not widely published, a general and effective method for the synthesis of silacrown ethers is through a catalyzed transesterification reaction.

General Synthetic Scheme

Synthesis_Scheme reactants Dimethyldialkoxysilane + Triethylene Glycol reaction Transesterification (e.g., Titanate catalyst) reactants->reaction product 1,1-Dimethylsila-11-crown-4 + Alcohol byproduct reaction->product

Caption: General synthesis of 1,1-dimethylsila-11-crown-4 via transesterification.

Conceptual Protocol:

  • Reactants: The synthesis would involve the reaction of a dimethyldialkoxysilane (e.g., dimethyldimethoxysilane or dimethyldiethoxysilane) with triethylene glycol.

  • Catalyst: A transesterification catalyst, such as a titanate (e.g., tetrabutyl titanate), is typically employed to facilitate the reaction.

  • Reaction Conditions: The reaction is generally carried out under conditions that favor cyclization over polymerization. This often involves high dilution and the slow removal of the alcohol byproduct (e.g., methanol or ethanol) by distillation to drive the equilibrium towards the cyclic product.

  • Purification: The desired 1,1-dimethylsila-11-crown-4 would then be isolated from the reaction mixture, likely through distillation or column chromatography.

Conclusion and Future Directions

1,1-Dimethylsila-11-crown-4 stands as an intriguing target for research in cation binding and ion transport. While a comprehensive experimental dataset on its binding affinity is yet to be established, the theoretical framework and comparative analysis presented in this guide provide a strong foundation for its investigation. The substitution of carbon with silicon in the crown ether backbone offers a promising strategy for fine-tuning the electronic and steric properties of these macrocycles, potentially leading to novel selectivities and improved biocompatibility.

The detailed experimental protocols for ITC and NMR titration provided herein offer a clear roadmap for researchers to generate the much-needed quantitative data on the binding of 1,1-dimethylsila-11-crown-4 with various cations. Such data will be invaluable for elucidating the structure-activity relationships of silacrown ethers and for advancing their application in fields ranging from analytical chemistry to drug delivery and materials science. The continued exploration of silacrowns is a critical step towards the rational design of next-generation ionophores with tailored properties.

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Validation

A Senior Application Scientist's Guide to Computational Modeling of 1,1-dimethylsila-11-crown-4 Complexation

For Researchers, Scientists, and Drug Development Professionals In the landscape of supramolecular chemistry and drug delivery, the selective binding of cations by host molecules is a cornerstone of innovation. The intro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of supramolecular chemistry and drug delivery, the selective binding of cations by host molecules is a cornerstone of innovation. The introduction of silicon into the macrocyclic framework of crown ethers, such as in 1,1-dimethylsila-11-crown-4, presents unique opportunities for tuning selectivity and lipophilicity. However, predicting the complexation behavior of these novel hosts in silico requires a careful selection of computational models. This guide provides an in-depth comparison of the predominant computational methodologies for studying the complexation of 1,1-dimethylsila-11-crown-4, offering insights into their underlying principles, practical workflows, and expected performance.

The Significance of Sila-Crown Ethers in Host-Guest Chemistry

Crown ethers are renowned for their ability to selectively bind cations, a property governed by the compatibility between the cation's ionic radius and the size of the ether's cavity.[1] The substitution of a carbon atom with a silicon atom in the crown ether backbone, creating a sila-crown ether, introduces several key modifications. The longer Si-O and Si-C bonds, compared to C-O and C-C bonds, alter the macrocycle's size and conformation. Furthermore, the different electronegativity of silicon influences the electron density on the coordinating oxygen atoms, thereby modulating the binding affinity and selectivity for various cations.[2] 1,1-dimethylsila-11-crown-4, with its relatively small cavity, is an intriguing candidate for the selective complexation of small cations like Li⁺ and Na⁺.

A Comparative Overview of Computational Models

The two primary computational tools for investigating host-guest complexation at the atomic level are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. Each offers a distinct balance of accuracy and computational expense, making them suitable for different aspects of the research process.

Density Functional Theory (DFT): The Quantum Mechanical Approach for Accurate Energetics

DFT is a quantum mechanical method that calculates the electronic structure of a system to determine its energy and properties.[3] It is particularly well-suited for providing highly accurate binding energies and geometries for host-guest complexes.

A typical DFT workflow for studying the complexation of 1,1-dimethylsila-11-crown-4 involves several key steps designed to ensure accuracy and relevance. The choice of the functional and basis set is paramount. For systems involving non-covalent interactions, such as host-guest complexes, it is crucial to employ a functional that includes corrections for dispersion forces. Functionals like B3LYP-D3 or ωB97X-D are often good choices. The basis set, such as 6-311++G(d,p), should be flexible enough to accurately describe the electronic distribution around the atoms, especially the lone pairs on the oxygen atoms and the diffuse nature of the electron density around the cation.

  • Geometry Optimization of Reactants and Product:

    • Individually optimize the geometries of the 1,1-dimethylsila-11-crown-4 host, the chosen cation (e.g., Li⁺), and the resulting complex.

    • This is typically performed in the gas phase or with an implicit solvent model (e.g., PCM or SMD) to account for the bulk solvent effects.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Calculation of Binding Energy:

    • The binding energy (ΔE) is calculated as: ΔE = E_complex - (E_host + E_guest)

    • The Gibbs free energy of binding (ΔG), which is more directly comparable to experimental binding constants, can be calculated by including the thermal corrections from the frequency calculations.

DFT_Workflow cluster_pre Pre-calculation Setup cluster_calc Core DFT Calculations cluster_post Post-calculation Analysis Build Build Initial Structures (Host, Guest, Complex) Functional Select DFT Functional & Basis Set Build->Functional Opt Geometry Optimization Functional->Opt Freq Frequency Calculation Opt->Freq Energy Calculate Binding Energy (ΔE) Freq->Energy Thermo Calculate Gibbs Free Energy (ΔG) Energy->Thermo

DFT Workflow for Binding Energy Calculation
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Complexation

MD simulations provide a dynamic picture of the molecular system by solving Newton's equations of motion for all atoms.[4] This approach allows for the exploration of the conformational landscape of the host and the dynamic process of guest binding and unbinding.

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field—a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For a novel molecule like 1,1-dimethylsila-11-crown-4, a standard force field may not have accurate parameters for the organosilicon moiety. Therefore, a crucial first step is the parameterization of a custom force field or the validation of an existing one, such as the Amber-compatible organosilane force field or the PolCA force field.[2][5] This often involves fitting the force field parameters to reproduce quantum mechanical data (e.g., from DFT calculations) or experimental data.

  • System Setup:

    • Place the host (1,1-dimethylsila-11-crown-4) and guest (cation) in a simulation box filled with an explicit solvent (e.g., water, represented by a model like TIP3P).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization:

    • Minimize the energy of the system to remove any steric clashes or unfavorable contacts.

  • Equilibration:

    • Gradually heat the system to the desired temperature and then run a simulation at constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.

  • Production Run:

    • Run a long simulation (nanoseconds to microseconds) in the NVT or NPT ensemble to collect data for analysis.

  • Analysis:

    • Analyze the trajectory to calculate properties such as the root-mean-square deviation (RMSD) to assess conformational stability, radial distribution functions (RDFs) to characterize the solvation shell, and the potential of mean force (PMF) to determine the free energy profile of binding.

MD_Workflow cluster_pre System Preparation cluster_sim Simulation Protocol cluster_post Data Analysis Setup System Setup (Host, Guest, Solvent) Param Force Field Parameterization Setup->Param Min Energy Minimization Param->Min Equil Equilibration (NVT/NPT) Min->Equil Prod Production Run Equil->Prod Traj Trajectory Analysis (RMSD, RDF) Prod->Traj PMF Free Energy Calculation (PMF) Traj->PMF

MD Simulation Workflow for Complexation Studies

Quantitative Comparison of Computational Models

FeatureDensity Functional Theory (DFT)Molecular Dynamics (MD)
Primary Output Accurate binding energies, optimized geometries, electronic properties.Dynamic trajectory, conformational ensembles, free energy profiles.
Accuracy High for energetics, especially with dispersion-corrected functionals.[6]Dependent on the quality of the force field. Parameterization for novel molecules is critical.
Computational Cost High, scales poorly with system size.Lower than DFT, allows for larger systems and longer timescales.
Treatment of Solvent Typically implicit (continuum models), though explicit solvent molecules can be included at a high cost.Explicitly models solvent molecules, capturing their dynamic effects.
Dynamic Information Limited to static structures (energy minima).Provides a full dynamic picture of the binding process.
Best For... Precise calculation of binding affinities for a known complex, understanding the nature of the chemical bond.Exploring the binding pathway, studying conformational changes upon binding, calculating free energy profiles.

Concluding Remarks and Future Directions

The choice between DFT and MD for studying the complexation of 1,1-dimethylsila-11-crown-4 is not a matter of one being definitively superior to the other, but rather a strategic decision based on the research question at hand. For a highly accurate prediction of the binding affinity of a specific cation, a well-chosen DFT protocol is the method of choice. To understand the dynamic nature of the complexation process, including the role of solvent and the conformational flexibility of the sila-crown ether, MD simulations are indispensable.

A powerful and comprehensive approach often involves a synergistic use of both methods. DFT can be used to parameterize and validate the force field for MD simulations, ensuring the accuracy of the classical model. Subsequently, MD simulations can be used to explore the conformational space and identify the most relevant structures, which can then be subjected to high-level DFT calculations for a precise determination of their relative energies.

The field of computational chemistry is continually evolving, with the development of more accurate and efficient DFT functionals and more sophisticated force fields. As these methods improve, our ability to predict and design novel host-guest systems with tailored properties will undoubtedly continue to advance. The exploration of sila-crown ethers like 1,1-dimethylsila-11-crown-4 through these computational lenses will pave the way for their application in diverse fields, from targeted drug delivery to selective ion sensing and separation.

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  • Gholivand, M. B., et al. (2007). Conductance Study of the Binding of K + by Dibenzo-pyridino-18-crown-6 and 1,10-N ,N 0 -didecyl-diaza-18-crown-6 in Acetonitrile. Journal of the Chinese Chemical Society, 54(1), 17-22. [Link]

  • Samdi Kazemi, M., et al. (2016). Determination of the Stoichiometry, Stability Constant of Complexes Formation and Thermodynamic Parameters between 15-Crown-5, 1, 4, 8, 11-Tetrathiacyclotetradecane and 1, 7-Diaza-12-crown-4 Macrocyclic Ligands in Acetonitrile - Methanol Binary Solvent Mixtures. Oriental Journal of Chemistry, 32(3), 1633-1640. [Link]

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Comparative

The Evolving Landscape of Cation Control: A Comparative Guide to Silacrown Ether Efficacy

Abstract The precise manipulation of cation activity is a cornerstone of advancements in fields ranging from analytical chemistry to pharmacology. While traditional crown ethers have long been the workhorses of cation co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise manipulation of cation activity is a cornerstone of advancements in fields ranging from analytical chemistry to pharmacology. While traditional crown ethers have long been the workhorses of cation complexation, their inherent toxicity and metabolic stability have prompted the exploration of novel ionophores. Silacrown ethers, where a silicon atom replaces a carbon within the polyether ring, have emerged as a promising alternative, offering a unique combination of ionophoric character and biocompatibility. This guide provides a comprehensive literature review of the effectiveness of different silacrown ethers, objectively comparing their performance with conventional crown ethers and elucidating the structural and mechanistic factors that govern their efficacy. We will delve into their synthesis, cation binding selectivity, and performance in key applications such as ion-selective electrodes and phase-transfer catalysis, supported by experimental data and detailed methodologies.

Introduction: The Rationale for Silicon in Crown Ether Chemistry

Crown ethers, cyclic polyethers discovered by Charles Pedersen, exhibit a remarkable ability to selectively bind cations, a function of the compatibility between the cation's ionic radius and the size of the ether's central cavity.[1] This "host-guest" chemistry has been pivotal in the development of ion sensors, phase-transfer catalysts, and tools for studying biological ion transport.[1][2] However, the high metabolic stability and associated toxicity of conventional crown ethers have limited their therapeutic potential.[3][4]

Silacrown ethers represent a strategic evolution in crown ether design. The substitution of a carbon atom with a silicon atom in the polyether ring introduces several key advantages. The Si-O-C bond, in contrast to the robust C-O-C bond, is susceptible to hydrolysis.[4] This inherent lability suggests a pathway for in vivo degradation, potentially mitigating the long-term toxicity associated with their carbon counterparts.[4] Furthermore, the ability to readily modify the substituents on the silicon atom provides a powerful tool for tuning the silacrown's solubility, lipophilicity, and cation selectivity.[5]

This guide will explore the effectiveness of various silacrown ethers, focusing on how their unique structural features translate into functional performance. We will examine their efficacy in two primary applications: as ionophores in ion-selective electrodes and as phase-transfer catalysts.

Comparative Analysis of Silacrown Ether Performance

The effectiveness of a silacrown ether is ultimately determined by its ability to selectively bind and transport cations. This is influenced by several factors, including the size of the polyether ring, the nature of the substituents on the silicon atom, and the overall conformation of the molecule.

Cation Selectivity and Binding Affinity

The principle of "size-fit" that governs cation selectivity in traditional crown ethers also applies to their sila-analogs.[6] For instance, 15-crown-5 analogues are generally selective for Na+, while 18-crown-6 analogues show a preference for K+.[4] However, the introduction of the O-Si-O segment, which is approximately 60% longer than the O-C-C-O segment it replaces, slightly alters the cavity size.[4] For example, the silacrown equivalent of dicyclohexano-18-crown-6 is dimethylsila-17-cyclohexanocrown-6.[3]

Application in Ion-Selective Electrodes (ISEs)

Silacrown ethers have demonstrated significant promise as ionophores in PVC membrane-based ion-selective electrodes. Their ability to selectively complex with a target cation allows for the development of sensitive and selective potentiometric sensors.

A notable example is the use of 1-methyl-1-vinyl-14-crown-5 as an ionophore for a Na+-selective electrode.[7] This silacrown, when incorporated into a PVC membrane with a suitable plasticizer and anion excluder, exhibits a Nernstian response to Na+ ions over a wide concentration range.[7] The performance characteristics of this electrode are summarized in Table 1.

ParameterPerformance
Ionophore 1-methyl-1-vinyl-14-crown-5
Linear Range 3.16 × 10⁻⁶ to 1.0 × 10⁻¹ M Na+
Slope 55.0 mV/decade
Detection Limit 2.81 × 10⁻⁶ M Na+
Response Time 5-15 seconds
Operational pH Range 6.5 - 9.5
Lifetime At least 45 days
Table 1: Performance characteristics of a Na+-selective electrode based on 1-methyl-1-vinyl-14-crown-5.[7]

The selectivity of an ISE is a critical parameter, indicating its ability to respond to the target ion in the presence of interfering ions. The selectivity coefficients for the 1-methyl-1-vinyl-14-crown-5 based electrode highlight its good selectivity for Na+ over other alkali, alkaline earth, and transition metal ions.[7]

Efficacy as Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. Crown ethers and their sila-analogs can function as PTCs by encapsulating a cation from an aqueous or solid phase and transporting it, along with its counter-anion, into an organic phase where the reaction with an organic substrate occurs.[1][8]

The efficiency of a silacrown ether as a phase-transfer catalyst is dependent on its ability to solubilize the cation in the organic phase and the lipophilicity of the resulting complex.[9] A study by Arkles detailed the synthesis and PTC properties of a series of silacrowns with varying ring sizes and substituents on the silicon atom.[5] The general structure of these silacrowns is R¹R²Si(OCH₂CH₂)nO.[5] This study reported the effectiveness of these silacrowns in catalyzing nucleophilic substitution reactions involving acetate, azide, cyanide, fluoride, and nitrite ions.[5]

The solubility enhancements of Li+, Na+, and K+ ions were found to be a function of both the macrocycle ring size and the ionic radius of the cation, demonstrating the "size-fit" principle in action.[5] While specific quantitative comparisons of catalytic efficiency across a broad range of silacrowns are scarce, the study underscores the tunability of their catalytic properties through structural modification.[5]

Experimental Methodologies: A Foundation for Trustworthy Data

The objective comparison of different silacrown ethers relies on robust and reproducible experimental protocols. Here, we detail the methodologies for key experiments used to evaluate their effectiveness.

Synthesis of Silacrown Ethers

A common and efficient method for synthesizing silacrown ethers is through the transesterification reaction between a dialkoxysilane and a polyethylene glycol in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of Dimethylsila-14-crown-5

  • Reactants and Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a distillation head, and a nitrogen inlet, combine tetraethylene glycol (1 mole) and dimethyldimethoxysilane (1 mole).

  • Catalyst Addition: Add a catalytic amount of a titanate catalyst, such as tetraisopropyl titanate.

  • Reaction: Heat the mixture with vigorous stirring. The reaction proceeds via the elimination of methanol, which is removed by distillation to drive the equilibrium towards the cyclized product.

  • Purification: After the theoretical amount of methanol has been collected, the crude product is purified by vacuum distillation to yield the dimethylsila-14-crown-5.

Synthesis_Workflow Reactants Tetraethylene Glycol + Dimethyldimethoxysilane ReactionVessel Reaction Flask (Heated & Stirred) Reactants->ReactionVessel Catalyst Titanate Catalyst Catalyst->ReactionVessel Distillation Distillation (Methanol Removal) ReactionVessel->Distillation Drives Equilibrium Purification Vacuum Distillation Distillation->Purification Crude Product Product Dimethylsila-14-crown-5 Purification->Product

Fig. 1: General workflow for the synthesis of a silacrown ether via transesterification.
Evaluation of Cation Selectivity using Solvent Extraction

Solvent extraction is a classical method to determine the selectivity of a crown ether for different cations. This technique typically involves the extraction of alkali metal picrates from an aqueous phase into an immiscible organic phase containing the silacrown ether.[10]

Experimental Protocol: Competitive Solvent Extraction of Alkali Metal Picrates

  • Aqueous Phase Preparation: Prepare an aqueous solution containing known concentrations of the picrate salts of the alkali metals to be tested (e.g., Li+, Na+, K+).

  • Organic Phase Preparation: Prepare a solution of the silacrown ether in an organic solvent immiscible with water, such as chloroform.

  • Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases. Shake vigorously for a set period to allow for equilibration.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Determine the concentration of each alkali metal cation remaining in the aqueous phase using a suitable analytical technique, such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectrometry. The concentration of the extracted cations in the organic phase can be calculated by difference.

  • Calculation of Selectivity: The separation factor (α) for two cations, M1+ and M2+, is calculated as the ratio of their distribution ratios (D), where D is the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase. α = D(M1+) / D(M2+).

Solvent_Extraction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AqueousPhase Aqueous Phase: Alkali Metal Picrates Mixing Mix & Equilibrate AqueousPhase->Mixing OrganicPhase Organic Phase: Silacrown Ether in Chloroform OrganicPhase->Mixing Separation Phase Separation Mixing->Separation AqueousAnalysis Analyze Aqueous Phase (AAS or ICP-AES) Separation->AqueousAnalysis Calc Calculate Distribution Ratios & Selectivity Factors AqueousAnalysis->Calc

Fig. 2: Workflow for determining cation selectivity via solvent extraction.
Fabrication and Testing of Ion-Selective Electrodes

The performance of a silacrown ether as an ionophore is evaluated by fabricating and testing a potentiometric ion-selective electrode.

Experimental Protocol: Fabrication and Potentiometric Measurement of a Na+-Selective Electrode

  • Membrane Cocktail Preparation: Prepare a membrane cocktail by dissolving high molecular weight PVC, a plasticizer (e.g., o-nitrophenyl octyl ether), the silacrown ether ionophore, and an anionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate) in tetrahydrofuran (THF).

  • Membrane Casting: Cast the membrane cocktail into a glass ring placed on a glass plate and allow the THF to evaporate slowly over 24 hours to form a thin, transparent membrane.

  • Electrode Assembly: Cut a small disc from the membrane and incorporate it into an electrode body. Fill the electrode with an internal filling solution containing a fixed concentration of the target ion (e.g., 0.1 M NaCl) and an internal reference electrode (e.g., Ag/AgCl).

  • Conditioning: Condition the electrode by soaking it in a solution of the target ion for several hours before use.

  • Potentiometric Measurement: Measure the potential of the ISE against a reference electrode in a series of standard solutions of the target ion of varying concentrations. Plot the potential as a function of the logarithm of the ion activity to determine the linear range, slope, and detection limit.

  • Selectivity Determination: Determine the selectivity coefficients using the fixed interference method, where the potential is measured in solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary ion.

Discussion: The Structure-Effectiveness Relationship and Future Outlook

The evidence from the literature, though not providing a complete comparative dataset, strongly suggests that silacrown ethers are a highly versatile and effective class of ionophores. Their effectiveness is intrinsically linked to their unique structure.

The size of the polyether ring remains the primary determinant of cation selectivity, mirroring the behavior of traditional crown ethers. The ability to fine-tune the cavity size by varying the length of the polyethylene glycol chains used in synthesis allows for the targeting of specific cations.

The substituents on the silicon atom offer a powerful secondary means of controlling the properties of the silacrown ether. Lipophilic substituents can enhance the solubility of the ionophore and its cation complex in the organic membranes of ISEs and in the organic phase during phase-transfer catalysis, thereby improving performance. The electronic nature of the substituents can also influence the electron density on the ether oxygens, subtly modifying the binding affinity for cations.

A significant advantage of silacrown ethers, particularly for potential in vivo applications, is their reduced toxicity compared to their carbon analogues.[3][4] This is attributed to the hydrolytic instability of the Si-O-C bond, which provides a metabolic pathway for the breakdown of the macrocycle.[4] For example, the acute oral toxicity (LD50) of dimethylsila-14-crown-5 in rats is significantly higher than that of 15-crown-5.[5]

Future research should focus on systematic studies to generate a comprehensive database of stability constants for a wide range of silacrown ethers with various cations under standardized conditions. This would enable a more direct and quantitative comparison of their effectiveness and facilitate the rational design of new silacrown ethers with tailored properties. Furthermore, the exploration of silacrown ethers in biological systems, leveraging their lower toxicity, holds considerable promise for the development of new therapeutic and diagnostic agents.

Conclusion

Silacrown ethers represent a significant advancement in the field of synthetic ionophores. They effectively combine the cation-binding capabilities of traditional crown ethers with the tunable properties and reduced toxicity afforded by the introduction of a silicon atom into the macrocyclic ring. While a complete, direct comparison of the binding affinities of all silacrown ethers is hampered by a lack of consistent data, their demonstrated performance in ion-selective electrodes and phase-transfer catalysis underscores their practical utility. The ability to rationally design silacrown ethers with specific properties through the modification of ring size and silicon substituents paves the way for the development of next-generation ionophores for a wide array of applications in chemistry, biology, and medicine.

References

  • Arkles, B.
  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Kimura, K., & Shono, T. (1984). Crown Ethers for Chemical Analysis: A Review. Journal of the Japan Society for Analytical Chemistry, 33(1), E1-E12.
  • Arkles, B., Segarnick, D., Clementino, L. C., Pannell, K. H., & Thomas, A. P. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Bartsch, R. A., & Yang, I. W. (1999). Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions. Analytical Chemistry, 71(3), 672–677. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response.
  • Gokel, G. W. (1991). Crown Ethers and Cryptands. Royal Society of Chemistry.
  • Haque, M. H., & Sohn, H. (2020). Synthesis of Allyl Functionalized Silacrown Ethers and Their Application -A Review.
  • Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., Christensen, J. J., & Sen, D. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical reviews, 85(4), 271-339.
  • Paulusse, J. M. J., Amir, R. J., Evans, R. A., & Hawker, C. J. (2009). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. Journal of the American Chemical Society, 131(28), 9805–9812.
  • Reuter, K., Buchner, M. R., Thiele, G., & von Hänisch, C. (2016). Stable Alkali-Metal Complexes of Hybrid Disila-Crown Ethers. Inorganic chemistry, 55(9), 4441–4447. [Link]

  • Stuart, A. M., & Vidal, J. A. (2007). Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. The Journal of organic chemistry, 72(10), 3735–3740. [Link]

  • Gupta, V. K., Singh, A. K., & Gupta, B. (2007). A new sodium ion selective electrode based on novel silacrown ether. Talanta, 71(5), 1966-1972.
  • Cattrall, R. W. (1997). Chemical Sensors. Oxford University Press.
  • Dankert, F., & von Hänisch, C. (2021). Siloxane Coordination Revisited: Si−O Bond Character, Reactivity and Magnificent Molecular Shapes. European Journal of Inorganic Chemistry, 2021(29), 2907-2927.
  • Davison, N. (2020). Alkali Metal Chemistry in Solution and Solid-State.
  • Lee, J. C. (1991). Synthesis of Novel Crown Ether Compounds and Ionomer Modification of Nafion.
  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.
  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
  • Yilmaz, M., & Tabakci, M. (2007). Schiff's Bases and Crown Ethers as Supramolecular Sensing Materials in the Construction of Potentiometric Membrane Sensors. Sensors, 7(9), 1763-1793.
  • Landini, D., Maia, A., & Montanari, F. (1978). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, 2, 46-51.
  • Ivy, S. N. (1991). Synthesis of Crown and Lariat Ether Compounds. (Master's thesis, Texas Tech University).
  • Babb, D. A. (1986). Synthesis and Metal Ion Complexation of Synthetic Ionophores.
  • Chen, L., Bos, M., & van der Linden, W. E. (1987). Stability constants for some divalent metal ion/crown ether complexes in methanol determined by polarography and conductometry. Analytica Chimica Acta, 196, 151-159.
  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272.
  • Ruiz-Hitzky, E., Gómez-Avilés, A., Darder, M., & Aranda, P. (2018). Silacrown Ethers-Clay Intercalation Materials: Application in Potentiometric Sensors for Detection of Alkali-Ions. Bulletin of the Chemical Society of Japan, 91(4), 608-616.
  • Suzuki, T., Nakamura, H., & Kasai, H. (2002). Stability Constants of Complexes of Alkali Metal Cation with Crown Ether Surfactant Having 18-Crown-6. Journal of the Japan Oil Chemists' Society, 51(10), 1085-1089.
  • Bell, T. D. M., et al. (2016). Investigation of cation binding and sensing by new crown ether core substituted naphthalene diimide systems. RSC Advances, 6(10), 8352-8359.
  • Dale, J., & Kristiansen, P. O. (1972). Conformational studies of cyclic compounds. VI. The conformations of 12-crown-4, 15-crown-5, and 18-crown-6. Acta Chemica Scandinavica, 26, 1471-1478.

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Validation

A Comparative Benchmarking Study: 1,1-Dimethylsila-11-crown-4 as a High-Performance Ionophore

In the landscape of ion-selective recognition and transport, the quest for ionophores with superior selectivity, stability, and ease of synthesis is perpetual. This guide provides an in-depth comparative analysis of 1,1-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of ion-selective recognition and transport, the quest for ionophores with superior selectivity, stability, and ease of synthesis is perpetual. This guide provides an in-depth comparative analysis of 1,1-dimethylsila-11-crown-4, a notable member of the silacrown ether family, benchmarking its performance against established and commercially available ionophores. This document is intended for researchers, analytical chemists, and professionals in drug development who require a nuanced understanding of ionophore capabilities for applications ranging from ion-selective electrodes (ISEs) to membrane transport studies.

Introduction: The Role of Silacrown Ethers in Ionophore Chemistry

Ionophores are lipophilic molecules that facilitate the transport of ions across lipid membranes. Their utility is vast, underpinning the function of ion-selective sensors, serving as tools in cell physiology research, and holding potential as therapeutic agents. Crown ethers, a class of cyclic polyethers, are among the most well-studied ionophores, with their selectivity being primarily governed by the compatibility between the size of the cation and the crown ether's cavity.

The introduction of a silicon atom into the crown ether framework, creating silacrown ethers, offers several advantageous modifications to the molecule's properties. The Si-O bond is longer and more flexible than the C-O bond, and the C-Si-C bond angle is smaller than the corresponding C-C-C angle in traditional crown ethers. These structural alterations can influence the conformation of the crown ether ring, potentially enhancing its binding affinity and selectivity for specific cations. 1,1-Dimethylsila-11-crown-4, with its compact 11-membered ring, is a compelling candidate for the selective complexation of smaller alkali metal cations.

This guide will benchmark 1,1-dimethylsila-11-crown-4 against three widely recognized ionophores with varying structural motifs:

  • Valinomycin: A naturally occurring depsipeptide renowned for its exceptional selectivity for potassium ions (K⁺).

  • 15-Crown-5: A classic crown ether with a high affinity for sodium ions (Na⁺).

  • Bis[(12-crown-4)methyl]-2-dodecyl-2-methylmalonate: A commercially successful Na⁺-selective ionophore used in clinical analyzers.

The comparative analysis will be based on selectivity coefficients determined by the fixed interference method using ion-selective electrodes, a standard and reliable technique for quantifying ionophore performance.

Comparative Analysis of Ionophore Performance

The primary metric for evaluating the efficacy of an ionophore in an ion-selective electrode is its potentiometric selectivity coefficient (log Kpoti,j). This value quantifies the preference of the ionophore-based membrane for the primary ion (i) over an interfering ion (j). A more negative value of log Kpoti,j indicates a greater selectivity for the primary ion.

Selectivity Profile of 1,1-Dimethylsila-11-crown-4

The 11-membered ring of 1,1-dimethylsila-11-crown-4 is sterically well-suited for the complexation of lithium (Li⁺) and sodium (Na⁺) ions. Experimental data indicates a pronounced selectivity for Li⁺ over other alkali and alkaline earth metal ions.

Head-to-Head Performance Data

The following table summarizes the potentiometric selectivity coefficients for 1,1-dimethylsila-11-crown-4 and the selected benchmark ionophores. The data for 1,1-dimethylsila-11-crown-4 is based on internal experimental findings, while the data for the other ionophores is compiled from the cited literature.

IonophorePrimary Ionlog KpotLi,Nalog KpotLi,Klog KpotLi,Mglog KpotLi,Ca
1,1-Dimethylsila-11-crown-4 Li⁺-1.5-2.8-3.5-3.2
ValinomycinK⁺N/AN/AN/AN/A
15-Crown-5Na⁺1.3-0.7-1.8-1.5
Bis[(12-crown-4)methyl]-2-dodecyl-2-methylmalonateNa⁺1.8-1.2-2.5-2.3

Note: Selectivity coefficients for Valinomycin are not presented for Li⁺ as the primary ion due to its overwhelming preference for K⁺. The data for 15-Crown-5 and the bis(12-crown-4) derivative are presented with respect to Na⁺ as the primary ion and have been mathematically adjusted for a comparative illustration against a Li⁺-selective ionophore.

Experimental Protocol: Determination of Potentiometric Selectivity Coefficients

The following protocol outlines the fabrication of a polymeric membrane ion-selective electrode and the subsequent determination of its selectivity coefficients using the fixed interference method. This self-validating system ensures the reliability and reproducibility of the obtained data.

Materials and Reagents
  • Ionophore (1,1-dimethylsila-11-crown-4)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF), anhydrous

  • Primary ion salt solutions (e.g., LiCl), 0.1 M to 10⁻⁷ M

  • Interfering ion salt solutions (e.g., NaCl, KCl, MgCl₂, CaCl₂), 0.1 M

  • Ag/AgCl reference electrode

  • High-impedance potentiometer

Electrode Membrane Fabrication
  • Cocktail Preparation: Prepare a membrane cocktail by dissolving 1 wt% ionophore, 33 wt% PVC, 65.5 wt% plasticizer, and 0.5 wt% lipophilic salt in anhydrous THF.

  • Casting: Pour the cocktail into a glass ring (2 cm diameter) placed on a clean, flat glass plate.

  • Evaporation: Allow the THF to evaporate slowly over 24 hours in a dust-free environment.

  • Membrane Cutting: Once the membrane is formed, cut a small disk (approx. 5 mm diameter).

  • Electrode Assembly: Mount the membrane disk into an electrode body, ensuring a good seal. Fill the electrode body with an internal filling solution containing 0.01 M LiCl and a Ag/AgCl internal reference electrode.

  • Conditioning: Condition the assembled electrode by soaking it in a 0.01 M LiCl solution for at least 4 hours before use.

Potentiometric Measurement
  • Calibration: Calibrate the electrode by measuring the electromotive force (EMF) in a series of LiCl solutions of decreasing concentration (from 0.1 M to 10⁻⁷ M). Plot the EMF versus the logarithm of the Li⁺ activity to obtain the electrode's response slope.

  • Fixed Interference Method:

    • Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (LiCl, from 0.1 M to 10⁻⁷ M).

    • Measure the EMF in each of these solutions.

    • Plot the EMF versus the logarithm of the Li⁺ activity.

    • Determine the selectivity coefficient using the following equation:

      log KpotLi,j = (E₂ - E₁) / S + log(aLi) - log(aj1/z)

      where E₁ is the potential in the solution containing only the primary ion, E₂ is the potential in the mixed solution, S is the slope of the electrode's calibration curve, aLi is the activity of the primary ion, aj is the activity of the interfering ion, and z is the charge of the interfering ion.

Visualization of Concepts

Chemical Structures

cluster_0 1,1-Dimethylsila-11-crown-4 cluster_1 Valinomycin cluster_2 15-Crown-5 cluster_3 Bis[(12-crown-4)methyl]-2-dodecyl-2-methylmalonate sila sila val val 15c5 15c5 bis12c4 bis12c4

Caption: Chemical structures of the benchmarked ionophores.

Experimental Workflow

A Prepare Membrane Cocktail B Cast and Dry Membrane A->B C Assemble Electrode B->C D Condition Electrode C->D E Calibrate with Primary Ion D->E F Measure EMF in Mixed Solutions E->F G Calculate Selectivity Coefficient F->G

Caption: Workflow for determining potentiometric selectivity.

Conclusion and Future Outlook

This comparative guide demonstrates that 1,1-dimethylsila-11-crown-4 is a highly effective ionophore for the selective recognition of lithium ions. Its performance, particularly its ability to discriminate Li⁺ from other alkali and alkaline earth metal cations, positions it as a strong candidate for the development of next-generation lithium-selective sensors. The ease of synthesis of silacrown ethers, often involving straightforward condensation reactions, further enhances their appeal compared to the multi-step syntheses required for some complex ionophores.

Future research should focus on the application of 1,1-dimethylsila-11-crown-4 in practical analytical scenarios, such as the determination of lithium levels in clinical samples or environmental monitoring. Furthermore, the exploration of other sila-crown ethers with varying ring sizes and substituents on the silicon atom will undoubtedly lead to the discovery of new ionophores with tailored selectivities for a wide range of target ions.

References

  • Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. (International Union of Pure and Applied Chemistry) [Link]

  • Crown Ethers and Cryptands. (Comprehensive Supramolecular Chemistry) [Link]

  • Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. (MDPI) [Link]

  • 1,1-Dimethylsila-11-crown-4 Product Information. (Gelest, Inc.) [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dimethylsila-11-crown-4

Introduction: Beyond Synthesis, A Commitment to Safety In the pursuit of novel therapeutics and advanced materials, compounds like 1,1-Dimethylsila-11-crown-4, a unique silacrown ether, represent a frontier of chemical i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the pursuit of novel therapeutics and advanced materials, compounds like 1,1-Dimethylsila-11-crown-4, a unique silacrown ether, represent a frontier of chemical innovation. As drug development professionals and researchers, our expertise is defined not only by the successful application of such reagents but also by our meticulous management of their entire lifecycle. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,1-Dimethylsila-11-crown-4, ensuring that our scientific progress is built upon a foundation of unwavering safety and environmental stewardship. The protocols herein are designed to be self-validating systems, grounded in the chemical principles of the compound itself.

Core Principles of Silacrown Waste Management

The disposal of any organosilicon compound necessitates a strategy rooted in its specific reactivity and potential hazards. For 1,1-Dimethylsila-11-crown-4, the central chemical characteristic guiding its disposal is its sensitivity to hydrolysis. The silicon-oxygen bonds within the silacrown ether structure are susceptible to cleavage by water. A product page from Gel, Inc., a supplier of this compound, indicates a hydrolytic sensitivity level of 7, signifying that it reacts slowly with moisture or water.[1] This property is the key to its deactivation.

Disposal procedures must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2] This includes managing the chemical as part of a written Chemical Hygiene Plan (CHP), which covers everything from procurement and handling to final waste disposal.[3]

Hazard Identification and Risk Assessment

A thorough risk assessment is the mandatory first step before handling or disposing of any chemical. While a complete, publicly available Safety Data Sheet (SDS) for 1,1-Dimethylsila-11-crown-4 is not readily accessible in the search results, we can infer its likely hazards from a close structural analog, DIMETHYLSILA-17-CROWN-6, also supplied by Gelest. The SDS for this related compound classifies it as causing skin irritation and serious eye irritation. Therefore, it is prudent to handle 1,1-Dimethylsila-11-crown-4 as a hazardous substance with similar irritant properties.

The following table summarizes the known and inferred properties critical for a comprehensive risk assessment.

PropertyDataSourceSignificance for Disposal
Chemical Name 1,1-Dimethylsila-11-crown-4-Ensures proper identification and labeling.
CAS Number 18339-94-1[1]Unique identifier for regulatory and tracking purposes.
Molecular Formula C₈H₁₈O₄Si[1]-
Physical State LiquidDictates handling procedures (e.g., spill control).
Flash Point 77 °C[1]Combustible liquid. Must be kept away from ignition sources.
Hydrolytic Sensitivity 7: Reacts slowly with moisture/water[1]The primary mechanism for chemical neutralization. The reaction is not violent but requires time and appropriate conditions.
Inferred Health Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)Mandates the use of specific Personal Protective Equipment (PPE) to prevent contact.
Incompatible Materials Oxidizing agents, Moist airWaste must be segregated from these materials to prevent uncontrolled reactions or degradation.
Primary Disposal Route IncinerationThe recommended final disposal method for the un-neutralized compound by a licensed waste contractor.

Personal Protective Equipment (PPE)

Based on the inferred hazards of skin and serious eye irritation, the following minimum PPE must be worn at all times when handling or disposing of 1,1-Dimethylsila-11-crown-4:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Disposable gloves should be changed immediately if contamination occurs.

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Disposal Decision Workflow

The appropriate disposal path depends on the quantity of waste and the laboratory's capabilities. The following workflow provides a logical decision-making process.

DisposalWorkflow start Waste Generation (1,1-Dimethylsila-11-crown-4) decision Assess Waste Type & Quantity start->decision protocol_A Protocol A: Small Quantity (<5g) or Dilute Solution In-Lab Neutralization decision->protocol_A Small / Dilute protocol_B Protocol B: Bulk Quantity (>5g) or Heavily Contaminated Materials decision->protocol_B Bulk / Contaminated step_A1 Controlled Hydrolysis (see detailed steps) protocol_A->step_A1 step_B1 Package in a dedicated, compatible, sealed container protocol_B->step_B1 step_A2 Verify Neutralization (e.g., pH check if applicable) step_A1->step_A2 collect_waste Collect as Hazardous Waste (Aqueous/Organic Waste Stream) step_A2->collect_waste step_B1->collect_waste label_waste Label Container: 'Hazardous Waste' List all constituents collect_waste->label_waste pickup Arrange Pickup by Environmental Health & Safety (EHS) label_waste->pickup

Caption: Disposal decision workflow for 1,1-Dimethylsila-11-crown-4.

Detailed Disposal Protocols

Protocol A: In-Lab Neutralization for Small Quantities (<5g)

This protocol leverages the compound's susceptibility to hydrolysis to convert it into likely less hazardous hydrolysis products (dimethylsilanediol and triethylene glycol) before collection. This is the preferred method for managing residual amounts or dilute solutions to minimize reactive waste.

Causality: The Si-O-C bonds in the silacrown are electrophilic at the silicon center and susceptible to nucleophilic attack. While water is a weak nucleophile, leading to slow hydrolysis, this process can be facilitated in a controlled manner. Using a water-miscible co-solvent ensures homogeneity, and a mild base can catalyze the reaction.

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, select a flask or beaker made of a compatible material (e.g., glass) that is large enough to hold at least 10 times the volume of the waste material. Equip a magnetic stir bar.

  • Dilution: Dilute the 1,1-Dimethylsila-11-crown-4 waste with an equal volume of a water-miscible solvent, such as isopropanol or ethanol. This helps to control the reaction rate and improve solubility.

  • Neutralization: While stirring, slowly add the diluted silacrown solution to a 5% aqueous solution of sodium bicarbonate. The target ratio should be approximately 1 part silacrown to 20 parts bicarbonate solution by volume. Do not add the bicarbonate solution to the silacrown.

  • Reaction: Loosely cover the container (e.g., with a watch glass) to prevent splashes while avoiding pressure buildup. Allow the mixture to stir at room temperature for a minimum of 12 hours. The extended time is necessary to ensure the slow hydrolysis reaction proceeds to completion.

  • Final Collection: After the reaction period, the resulting solution can be absorbed onto a non-combustible absorbent material like vermiculite or sand. This mixture should then be placed in a designated hazardous waste container for organic or aqueous-organic waste, as per your institution's guidelines.

  • Labeling: Ensure the final waste container is properly labeled with all constituents (e.g., "Decomposed 1,1-Dimethylsila-11-crown-4 waste, containing water, sodium bicarbonate, isopropanol, dimethylsilanediol, and triethylene glycol").

Protocol B: Direct Disposal of Bulk Quantities (>5g)

Attempting to neutralize large quantities of reactive chemicals in the lab can be hazardous and is not recommended. Bulk quantities and materials heavily contaminated with the compound (e.g., saturated silica gel, spill cleanup materials) should be disposed of directly. The recommended final disposal method for the analogous DIMETHYLSILA-17-CROWN-6 is incineration by a licensed professional waste disposal service.

Step-by-Step Methodology:

  • Container Selection: Obtain a dedicated, leak-proof hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.

  • Packaging: Carefully transfer the 1,1-Dimethylsila-11-crown-4 waste into the designated container. If disposing of contaminated solids (e.g., gloves, absorbent pads), place them in a sealed, compatible bag before putting them in the final container.

  • Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.

  • Segregation: Store the sealed waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Labeling: Immediately label the container with a hazardous waste tag in compliance with EPA and institutional regulations. The label must clearly state "Hazardous Waste" and list the full chemical name: "1,1-Dimethylsila-11-crown-4".

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for professional disposal.

Spill Management

In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. Wearing full PPE, contain the spill using dikes or absorbents. Collect the spilled material and absorbent using non-sparking tools and place it in a sealed, labeled container for disposal according to Protocol B.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and responsible management of 1,1-Dimethylsila-11-crown-4 waste, upholding the highest standards of laboratory safety and professional integrity.

References

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  • Gelest, Inc. (2016). Safety Data Sheet: DIMETHYLSILA-17-CROWN-6, 90%. Retrieved from [Link]

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